molecular formula C22H16FN4NaO3S B3025902 KUS121 CAS No. 1357164-52-3

KUS121

カタログ番号: B3025902
CAS番号: 1357164-52-3
分子量: 458.4 g/mol
InChIキー: OEEZHMGRDYLKGJ-UHFFFAOYSA-M
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

KUS121 is a valosin-containing protein (VCP) modulator that inhibits VCP ATPase activity (IC50 = 330 nM). It inhibits cell death, ATP depletion, and upregulation of C/EBP-homologous protein (CHOP) induced by tunicamycin, an inducer of ER stress, in HeLa cells when used at concentrations of 20, 50, and 50 μM, respectively. This compound (100 μM) inhibits ATP depletion and cell death induced by oxygen-glucose deprivation (OGD) in rat primary cortical neurons in an in vitro model of cerebral ischemia. It reduces infarction volume and increases the latency to fall in an accelerating rotarod test in a mouse model of focal cerebral ischemia induced by transient distal middle cerebral artery occlusion (MCAO) when administered at a dose of 100 mg/kg immediately following occlusion and again at 50 mg/kg following reperfusion. This compound (50 mg/kg) inhibits thinning of the retinal outer nuclear layer and preserves visual function in an rd10 mouse model of retinitis pigmentosa.>

特性

IUPAC Name

sodium;4-amino-3-[[6-(4-fluoro-2-methylphenyl)pyridin-3-yl]diazenyl]naphthalene-1-sulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17FN4O3S.Na/c1-13-10-14(23)6-8-16(13)19-9-7-15(12-25-19)26-27-20-11-21(31(28,29)30)17-4-2-3-5-18(17)22(20)24;/h2-12H,24H2,1H3,(H,28,29,30);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEEZHMGRDYLKGJ-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)C2=NC=C(C=C2)N=NC3=C(C4=CC=CC=C4C(=C3)S(=O)(=O)[O-])N.[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16FN4NaO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1357164-52-3
Record name KUS-121
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/92Q3DLG6TH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of KUS121

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

KUS121 is a novel small molecule that acts as a modulator of Valosin-Containing Protein (VCP), a ubiquitous AAA+ (ATPases Associated with diverse cellular Activities) protein. The primary mechanism of action of this compound is the selective inhibition of the ATPase activity of VCP. This inhibition leads to a cascade of downstream effects, culminating in cytoprotection under various pathological conditions. The core effects of this compound include the preservation of intracellular ATP levels, mitigation of endoplasmic reticulum (ER) stress, and subsequent reduction of apoptosis and inflammation. This technical guide provides a comprehensive overview of the molecular mechanisms, summarizes key quantitative data, details experimental protocols, and presents visual diagrams of the involved signaling pathways.

Core Mechanism of Action: VCP ATPase Inhibition

This compound was identified as a specific inhibitor of the ATPase activity of Valosin-Containing Protein (VCP)[1][2]. VCP, also known as p97, is a critical enzyme involved in a wide array of cellular processes, including protein degradation through the ubiquitin-proteasome system, ER-associated degradation (ERAD), and membrane fusion[3]. As one of the most abundant soluble ATPases in mammalian cells, VCP is a major consumer of cellular ATP[4].

By inhibiting the ATPase activity of VCP, this compound effectively reduces cellular ATP consumption[1][4]. This action is particularly beneficial under conditions of cellular stress, such as ischemia or ER stress, where ATP production is compromised[1][5]. It is important to note that this compound has been shown to inhibit VCP's ATPase activity without impairing its other essential cellular functions, such as its role in ERAD[4][5].

Table 1: VCP ATPase Inhibition by this compound

CompoundTargetIC50Source
This compoundVCP ATPase330 nM[Axon Medchem]

Downstream Effects of VCP Inhibition

The conservation of intracellular ATP through VCP inhibition triggers a series of beneficial downstream effects that protect cells from stress-induced damage and death.

Preservation of Intracellular ATP Levels

Under pathological conditions like oxygen-glucose deprivation (OGD) or ER stress, cellular ATP levels are rapidly depleted[1][5]. This compound has been demonstrated to significantly rescue this reduction in intracellular ATP[1][5][6]. This ATP-preserving effect is a cornerstone of its neuroprotective and cytoprotective activities in various disease models, including ischemic stroke, retinal ischemia, and atherosclerosis[1][6][7]. The maintenance of ATP levels helps to preserve the function of essential cellular machinery and prevent the catastrophic consequences of energy failure.

Table 2: Effect of this compound on Intracellular ATP Levels

Experimental ModelStress ConditionThis compound TreatmentEffect on ATP LevelsReference
Rat Primary Cortical Neurons1.5h Oxygen-Glucose Deprivation (OGD)100 µM this compoundRescued OGD-induced ATP decrease (from ~14% to ~28% of control)[1]
Human Endothelial Cells (EA.hy926)Tunicamycin-induced ER Stress100 µM this compoundRescued the reduction of intracellular ATP[6]
Renal Proximal Tubular CellsTunicamycin-induced ER StressThis compoundSignificantly preserved ATP levels close to tunicamycin-free conditions[5]
Mitigation of Endoplasmic Reticulum (ER) Stress

ER stress is a key pathological feature in a multitude of diseases, including neurodegenerative disorders, ischemic injury, and atherosclerosis[6][8]. The unfolded protein response (UPR) is activated to cope with ER stress, but prolonged activation can lead to apoptosis[5]. This compound has been shown to effectively mitigate ER stress by downregulating key markers of the UPR[1][5][6].

The maintenance of intracellular ATP by this compound is believed to be the primary mechanism by which it reduces ER stress[6]. Supplementation with methyl pyruvate (MePyr), an ATP precursor, mimics the protective effects of this compound against ER stress-induced apoptosis and inflammation, supporting this hypothesis[6].

This compound has been shown to reduce the expression of key ER stress markers, including:

  • Binding Immunoglobulin Protein (BiP)/GRP78 : A central regulator of the UPR. This compound mitigates its upregulation at the mRNA level[6].

  • C/EBP homologous protein (CHOP) : A pro-apoptotic transcription factor induced during severe ER stress. This compound significantly reduces CHOP expression at both the mRNA and protein levels[1][2][5][6].

  • Activating Transcription Factor 4 (ATF4) : A transcription factor upstream of CHOP. This compound mitigates its upregulation at the mRNA level[6].

  • Spliced X-Box Binding Protein 1 (sXBP1) : A key transcription factor in the IRE1α branch of the UPR. This compound mitigates its upregulation at the mRNA level[5][6].

Table 3: Effect of this compound on ER Stress Markers

Experimental ModelStress ConditionThis compound TreatmentEffect on ER Stress MarkersReference
Human Endothelial Cells (EA.hy926)Tunicamycin (1 µg/mL)This compoundMitigated upregulation of ATF4, CHOP, BiP, and sXBP1 mRNA[6]
Rat Primary Cortical NeuronsTunicamycin (0.25 µg/mL) for 6h100 µM this compoundSignificantly reduced the ratio of CHOP to β-actin protein expression[1]
Renal Proximal Tubular CellsTunicamycinThis compoundSignificantly alleviated the increase in CHOP protein expression[5]
Apoe-/- Mice on Western DietAtherosclerosis50 mg/kg/day this compound for 8 weeksSignificantly reduced CHOP-positive endothelial cells in atherosclerotic plaques[6]
Rat Model of Ischemic StrokeTransient distal MCA occlusionThis compoundReduced CHOP expression[1]
Rat Skin Flap ModelIschemia100 mg/kg this compoundSignificantly fewer CHOP-positive cells in the dermis[2]
Inhibition of Apoptosis and Inflammation

By mitigating ER stress, this compound effectively suppresses downstream apoptotic and inflammatory signaling pathways[5][6]. This anti-apoptotic and anti-inflammatory activity is a key contributor to its therapeutic potential.

Apoptosis: this compound has been shown to reduce the number of apoptotic cells, as measured by TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) staining, and to decrease the cleavage of caspase-3, a key executioner caspase[2][5][6].

Inflammation: this compound downregulates the activation of pro-inflammatory signaling pathways, notably the IRE1α-JNK-NF-κB axis[6]. It reduces the phosphorylation of IRE1α, JNK, and the nuclear translocation of NF-κB[6]. This leads to a decrease in the expression of downstream inflammatory mediators such as Intercellular Adhesion Molecule 1 (ICAM-1)[6].

Table 4: Anti-Apoptotic and Anti-Inflammatory Effects of this compound

EffectExperimental ModelThis compound TreatmentQuantitative OutcomeReference
Anti-Apoptosis Human Endothelial Cells (EA.hy926)This compoundPrevented ER stress-induced apoptosis[6]
Renal Proximal Tubular CellsThis compoundMitigated caspase-3 cleavage[5]
Apoe-/- Mice Atherosclerotic Plaques50 mg/kg/day this compoundReduced TUNEL-positive endothelial cells[6]
Rat Skin Flap Model100 mg/kg this compoundNumber of TUNEL-positive cells reduced from ~37/HPF to ~20/HPF[2]
Anti-Inflammation Human Endothelial Cells (EA.hy926)This compoundSuppressed tunicamycin-induced phosphorylation of IRE1α, JNK, and NF-κB[6]
Apoe-/- Mice Atherosclerotic Plaques50 mg/kg/day this compoundReduced nuclear translocation of NF-κB in endothelial cells[6]

Signaling Pathways Modulated by this compound

This compound's primary effect on VCP ATPase activity reverberates through several key signaling pathways involved in cellular stress responses.

The IRE1α-JNK-NF-κB Inflammatory Pathway

Under ER stress, the sensor protein IRE1α is activated through autophosphorylation. This leads to the recruitment of TRAF2, which in turn activates the JNK and IKK kinases. JNK activation contributes to apoptosis, while IKK activation leads to the phosphorylation and degradation of IκB, allowing the transcription factor NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes. This compound has been shown to suppress the phosphorylation of IRE1α, JNK, and the nuclear translocation of NF-κB, thereby dampening this inflammatory cascade[6].

IRE1a_Pathway ER_Stress ER Stress ATP_depletion ATP Depletion ER_Stress->ATP_depletion This compound This compound VCP VCP ATPase This compound->VCP inhibits ATP_maintenance ATP Maintenance This compound->ATP_maintenance VCP->ATP_depletion consumes ATP IRE1a IRE1α ATP_depletion->IRE1a ATP_maintenance->IRE1a prevents activation p_IRE1a p-IRE1α IRE1a->p_IRE1a autophosphorylation JNK JNK p_IRE1a->JNK activates NFkB NF-κB p_IRE1a->NFkB activates p_JNK p-JNK JNK->p_JNK phosphorylation Apoptosis_JNK Apoptosis p_JNK->Apoptosis_JNK Inflammation Inflammation (e.g., ICAM-1) NFkB->Inflammation nuclear translocation & gene expression

This compound inhibits the IRE1α-JNK-NF-κB inflammatory pathway.
The PERK-ATF4-CHOP Apoptotic Pathway

Another major branch of the UPR is initiated by the sensor PERK. Upon activation, PERK phosphorylates eIF2α, leading to a general shutdown of protein translation but a preferential translation of ATF4. ATF4 then induces the expression of the pro-apoptotic transcription factor CHOP. This compound has been shown to mitigate the upregulation of ATF4 and CHOP, thereby inhibiting this pathway and reducing apoptosis[1][6].

PERK_Pathway ER_Stress ER Stress PERK PERK ER_Stress->PERK This compound This compound ATP_maintenance ATP Maintenance This compound->ATP_maintenance ATP_maintenance->PERK prevents activation p_PERK p-PERK PERK->p_PERK autophosphorylation eIF2a eIF2α p_PERK->eIF2a phosphorylates p_eIF2a p-eIF2α eIF2a->p_eIF2a ATF4 ATF4 p_eIF2a->ATF4 preferential translation CHOP CHOP ATF4->CHOP induces expression Apoptosis Apoptosis CHOP->Apoptosis

This compound mitigates the PERK-ATF4-CHOP apoptotic pathway.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of this compound's mechanism of action. These protocols are compiled from the available literature and may require optimization for specific laboratory conditions.

In Vitro Cell Viability Assay (WST-8)

This protocol is used to assess the cytoprotective effect of this compound against ER stress-induced cell death[5].

  • Cell Seeding: Plate cells (e.g., NRK-52E renal proximal tubular cells or EA.hy926 endothelial cells) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Induction of ER Stress and Treatment:

    • Pre-treat cells with varying concentrations of this compound for a specified duration (e.g., 1 hour).

    • Induce ER stress by adding an ER stress inducer, such as tunicamycin (e.g., 1 µg/mL), to the cell culture medium.

    • Incubate the cells for a designated period (e.g., 24-48 hours).

  • WST-8 Assay:

    • Add 10 µL of Cell Counting Kit-8 (WST-8) solution to each well.

    • Incubate the plate for 1-4 hours at 37°C in a CO2 incubator.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control (untreated) cells.

Western Blot Analysis of ER Stress and Apoptotic Markers

This protocol is used to quantify the protein expression levels of key markers in the ER stress and apoptotic pathways[1][5][6].

  • Cell Lysis and Protein Quantification:

    • Treat cells with this compound and/or an ER stress inducer as described above.

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein (e.g., 15 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE on a polyacrylamide gel (e.g., 4-12% Bis-Tris).

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against the proteins of interest (e.g., CHOP, BiP, cleaved caspase-3, p-IRE1α, p-JNK, p-NF-κB, and a loading control like β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Quantification:

    • Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using densitometry software and normalize to the loading control.

Apoptosis Detection by TUNEL Assay

This protocol is used to visualize and quantify apoptotic cells in vitro and in vivo[2][6].

  • Sample Preparation:

    • In Vitro: Culture and treat cells on coverslips or in chamber slides.

    • In Vivo: Perfuse the animal and fix the tissue of interest (e.g., atherosclerotic plaques, skin flaps) in 4% paraformaldehyde. Embed the tissue in paraffin or OCT compound and prepare thin sections.

  • Fixation and Permeabilization:

    • Fix the cells/tissue sections with 4% paraformaldehyde.

    • Permeabilize the samples with a solution containing Triton X-100 or proteinase K to allow the labeling enzyme to access the DNA.

  • TUNEL Staining:

    • Incubate the samples with a reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and biotin-dUTP or a fluorescently labeled dUTP.

    • If using biotin-dUTP, follow with an incubation with streptavidin-HRP and a chromogenic substrate (e.g., DAB) or a fluorescently labeled streptavidin.

  • Counterstaining and Imaging:

    • Counterstain the nuclei with DAPI or hematoxylin.

    • Mount the samples and visualize them using a light or fluorescence microscope.

  • Quantification: Count the number of TUNEL-positive nuclei and express it as a percentage of the total number of nuclei.

In Vivo Atherosclerosis Study in Apoe-/- Mice

This protocol describes the in vivo efficacy evaluation of this compound in a mouse model of atherosclerosis[6].

  • Animal Model: Use male Apolipoprotein E-deficient (Apoe-/-) mice.

  • Diet: At 6 weeks of age, switch the mice to a Western diet (high in fat and cholesterol) to induce atherosclerosis.

  • This compound Administration: Administer this compound (e.g., 50 mg/kg) or vehicle (5% glucose solution) daily via intraperitoneal injection for a specified period (e.g., 8 weeks).

  • Tissue Collection and Analysis:

    • At the end of the treatment period, euthanize the mice and perfuse with PBS.

    • Harvest the aorta and heart.

    • En Face Analysis: Stain the entire aorta with Oil Red O to visualize and quantify the total atherosclerotic lesion area.

    • Aortic Root Analysis: Embed the aortic root in OCT compound, prepare serial cryosections, and stain with Hematoxylin and Eosin (H&E) or for specific markers (e.g., CD68 for macrophages, CHOP, TUNEL) to analyze plaque size, composition, and cellular events.

  • Data Analysis: Quantify the lesion area and the number of positive cells in the plaques and compare between the this compound-treated and vehicle-treated groups.

Experimental_Workflow_Atherosclerosis Start 6-week-old Apoe-/- mice Diet Western Diet Start->Diet Treatment Daily i.p. injection (this compound or Vehicle) for 8 weeks Diet->Treatment Sacrifice Sacrifice and Tissue Harvest Treatment->Sacrifice Aorta_Analysis En face Oil Red O staining of whole aorta Sacrifice->Aorta_Analysis AorticRoot_Analysis Aortic root sectioning and staining (H&E, CD68, CHOP, TUNEL) Sacrifice->AorticRoot_Analysis Quantification Quantification of plaque area, composition, and cellular events Aorta_Analysis->Quantification AorticRoot_Analysis->Quantification

In vivo experimental workflow for this compound in a mouse model of atherosclerosis.
Measurement of Intracellular ATP with Fluorescent Sensors

This protocol describes the use of genetically encoded fluorescent ATP sensors to monitor intracellular ATP dynamics in response to this compound[6].

  • Sensor and Cell Transfection:

    • Use a genetically encoded fluorescent ATP sensor such as iATPSnFR1.0 (a single-wavelength sensor) or a FRET-based sensor.

    • Transfect the cells of interest (e.g., EA.hy926) with the plasmid encoding the ATP sensor using a suitable transfection reagent.

  • Live-Cell Imaging:

    • Plate the transfected cells in a glass-bottom dish suitable for live-cell imaging.

    • Mount the dish on an inverted fluorescence microscope equipped with a live-cell imaging chamber to maintain temperature, humidity, and CO2 levels.

  • Experimental Procedure:

    • Acquire baseline fluorescence images.

    • Induce cellular stress (e.g., with tunicamycin) and/or treat with this compound.

    • Acquire time-lapse images to monitor the changes in fluorescence intensity (for single-wavelength sensors) or the FRET ratio.

  • Data Analysis:

    • For iATPSnFR1.0, measure the change in GFP fluorescence intensity over time.

    • For FRET-based sensors, calculate the ratio of acceptor to donor fluorescence.

    • Normalize the fluorescence signal to the baseline to determine the relative change in intracellular ATP levels.

Conclusion

This compound represents a promising therapeutic agent with a well-defined mechanism of action centered on the inhibition of VCP ATPase activity. This leads to the preservation of cellular energy, mitigation of ER stress, and suppression of subsequent apoptosis and inflammation. The preclinical data across various disease models, including atherosclerosis, ischemic stroke, and renal injury, provide a strong rationale for its further development. The detailed experimental protocols and signaling pathway diagrams presented in this guide offer a valuable resource for researchers in the field of drug discovery and development. Further investigation into the long-term efficacy and safety of this compound in clinical settings is warranted.

References

KUS121: A Novel Modulator of Cellular Energetics for Therapeutic Applications

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Role of KUS121 in ATP Conservation

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of cellular bioenergetics and its implications for disease pathology, the maintenance of adenosine triphosphate (ATP) levels is paramount for cell survival and function. Cellular stress, particularly from ischemic events and endoplasmic reticulum (ER) dysfunction, rapidly depletes ATP stores, precipitating a cascade of events leading to cell death. This guide delves into the molecular mechanism of this compound, a novel small molecule modulator of Valosin-Containing Protein (VCP/p97), and its significant role in the conservation of cellular ATP. By selectively inhibiting the ATPase activity of VCP, this compound presents a promising therapeutic strategy for a range of pathologies characterized by energetic imbalance, including neurodegenerative diseases, ischemic injuries, and retinal degeneration. This document provides a comprehensive overview of the core mechanism, quantitative data supporting its efficacy, detailed experimental protocols for its study, and visualizations of the relevant biological pathways and workflows.

Introduction: The Central Role of ATP in Cellular Homeostasis

Adenosine triphosphate (ATP) is the universal energy currency of the cell, driving a vast array of biological processes, from muscle contraction and nerve impulse propagation to DNA replication and protein synthesis. The intracellular concentration of ATP is tightly regulated, and any significant deviation can have profound consequences for cellular health. Conditions such as ischemia (lack of blood flow) and ER stress disrupt the delicate balance of ATP production and consumption, leading to a state of energy crisis. This depletion of ATP is a critical upstream event in the pathophysiology of numerous diseases, making the preservation of cellular ATP a key therapeutic target.

This compound: A Selective Inhibitor of VCP/p97 ATPase Activity

This compound is a novel small molecule compound that has demonstrated significant cytoprotective and neuroprotective effects in a variety of preclinical disease models.[1][2][3] Its primary mechanism of action is the selective inhibition of the ATPase activity of Valosin-Containing Protein (VCP), also known as p97.[4][5]

VCP is a highly abundant, ubiquitously expressed AAA+ (ATPases Associated with diverse cellular Activities) protein that plays a crucial role in numerous cellular processes, including protein quality control, ER-associated degradation (ERAD), and membrane dynamics.[6] These functions are intrinsically linked to its ability to hydrolyze ATP. By inhibiting this ATPase activity, this compound effectively reduces a significant source of cellular ATP consumption, thereby conserving the overall energy pool, particularly under conditions of metabolic stress.[6][7]

Mechanism of Action: ATP Conservation

The core mechanism of this compound revolves around its ability to modulate VCP's ATPase function. Under normal physiological conditions, VCP's activity is essential for cellular health. However, under pathological stress, the over-activation of VCP can contribute to the rapid depletion of ATP. This compound intervenes in this process by binding to VCP and inhibiting its ATP hydrolysis, without affecting other essential cellular functions of VCP.[4] This targeted inhibition leads to a "sparing" of ATP, which can then be utilized for essential survival pathways, ultimately protecting the cell from stress-induced death.[1][7]

Quantitative Data on this compound Efficacy

The efficacy of this compound in inhibiting VCP and preserving cellular function has been quantified in several studies. The following tables summarize key quantitative findings.

Parameter Value Reference
IC50 for VCP ATPase Activity 0.28 µM[2]
Reduction in Atherosclerosis Progression 40-50%[5][7]
Reduction in Infarction Volume (Stroke) Significant[1][2]

Table 1: Key Efficacy Metrics of this compound.

Cell/Tissue Type Stress Condition Effect of this compound on ATP Levels Reference
Rat Cortical Primary NeuronsOxygen-Glucose Deprivation (OGD)Prevented ATP depletion and protected neurons from cell death.[1][2]
Renal Proximal Tubular CellsEndoplasmic Reticulum (ER) StressSignificantly preserved intracellular ATP levels.[6]
Endothelial CellsEndoplasmic Reticulum (ER) StressRescued the reduction of intracellular ATP.[7]
Retinal CellsIschemia/Reperfusion InjuryDemonstrated neuroprotective effects by preserving retinal cells.[3][8]

Table 2: Summary of this compound's Effect on ATP Levels in Various In Vitro and In Vivo Models.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound.

Measurement of Intracellular ATP Levels

A common method to quantify intracellular ATP is through a luciferase-based bioluminescence assay.

Materials:

  • Cultured cells (e.g., primary neurons, endothelial cells)

  • This compound

  • Stress-inducing agent (e.g., tunicamycin for ER stress, or placement in a hypoxic chamber for OGD)

  • Phosphate-buffered saline (PBS)

  • ATP measurement kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)

  • Luminometer

Protocol:

  • Cell Seeding: Seed cells in a 96-well white-walled plate at a density of 1 x 10^4 to 2 x 10^4 cells per well and culture overnight.

  • Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1 µM, 10 µM, 100 µM) or vehicle (DMSO) for 1-2 hours.

  • Induction of Stress: Introduce the cellular stressor. For OGD, replace the culture medium with a glucose-free medium and place the plate in a hypoxic chamber (e.g., 1% O2, 5% CO2, 94% N2) for a predetermined duration (e.g., 2-4 hours). For ER stress, add an agent like tunicamycin (e.g., 1 µg/mL) to the culture medium.

  • Cell Lysis and ATP Measurement:

    • Equilibrate the ATP measurement reagent to room temperature.

    • Remove the plate from the incubator/hypoxic chamber.

    • Add a volume of the ATP reagent equal to the volume of the cell culture medium in each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Luminescence Reading: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Normalize the luminescence readings to the cell number (if performing a separate viability assay) or express as a percentage of the control (untreated, non-stressed) cells.

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound Action

KUS121_Mechanism cluster_stress Cellular Stress cluster_cell Cellular Processes cluster_intervention Therapeutic Intervention Ischemia Ischemia ATP_Depletion ATP Depletion Ischemia->ATP_Depletion causes ER_Stress ER Stress ER_Stress->ATP_Depletion causes Cell_Death Cell Death ATP_Depletion->Cell_Death leads to VCP VCP/p97 ATPase (High Activity) VCP->ATP_Depletion contributes to (ATP Hydrolysis) ATP_Conservation ATP Conservation VCP->ATP_Conservation leads to (Reduced Hydrolysis) Cell_Survival Cell Survival ATP_Conservation->Cell_Survival promotes This compound This compound This compound->VCP inhibits

Caption: Mechanism of this compound in preventing ATP depletion and promoting cell survival under stress.

Experimental Workflow for ATP Measurement

ATP_Workflow cluster_prep Preparation cluster_treatment Treatment & Stress Induction cluster_assay ATP Assay cluster_analysis Data Analysis A Seed cells in 96-well plate B Culture overnight A->B C Pre-treat with This compound or Vehicle B->C D Induce Cellular Stress (e.g., OGD, Tunicamycin) C->D E Add ATP releasing reagent D->E F Incubate at RT E->F G Measure Luminescence F->G H Normalize data and compare treatment groups G->H

References

KUS121: A Technical Guide to its Mechanism of Action in Endoplasmic Reticulum Stress Reduction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of KUS121, a novel small molecule modulator of Valosin-containing protein (VCP), and its role in the mitigation of endoplasmic reticulum (ER) stress. This compound acts by selectively inhibiting the ATPase activity of VCP, a key player in cellular protein homeostasis. This inhibition leads to the conservation of intracellular ATP levels, particularly under cellular stress conditions. The preservation of ATP is crucial for maintaining cellular function and preventing the downstream consequences of ER stress, including apoptosis and inflammation. This document details the molecular mechanism of this compound, summarizes key quantitative data from preclinical studies, provides detailed experimental protocols for researchers, and visualizes the associated signaling pathways and experimental workflows.

Introduction

Endoplasmic reticulum (ER) stress is a cellular response to the accumulation of unfolded or misfolded proteins in the ER lumen. This condition triggers the Unfolded Protein Response (UPR), a complex signaling network aimed at restoring ER homeostasis. However, prolonged or severe ER stress can lead to apoptosis and inflammation, contributing to the pathophysiology of a wide range of diseases, including neurodegenerative disorders, ischemic injuries, and metabolic diseases.[1][2]

Valosin-containing protein (VCP), also known as p97, is a highly abundant and conserved AAA+ (ATPases Associated with diverse cellular Activities) ATPase that plays a critical role in various cellular processes, including ER-associated degradation (ERAD) of misfolded proteins.[2][3] The function of VCP is energy-dependent, requiring ATP hydrolysis to drive the extraction of ubiquitinated proteins from the ER for proteasomal degradation.[4][5]

This compound is a novel, selective inhibitor of VCP's ATPase activity.[6] By modulating VCP's ATP consumption, this compound helps to preserve intracellular ATP levels, thereby supporting cellular energy homeostasis and mitigating the detrimental effects of ER stress.[1][7] Preclinical studies have demonstrated the therapeutic potential of this compound in various disease models associated with ER stress, including atherosclerosis, ischemic stroke, and retinal diseases.[7][8][9]

Mechanism of Action

The primary mechanism of action of this compound is the inhibition of the ATPase activity of VCP.[6] This targeted inhibition has a cascade of beneficial effects in the context of ER stress:

  • Inhibition of VCP ATPase Activity: this compound directly binds to VCP and inhibits its ability to hydrolyze ATP. This has been demonstrated with a reported IC50 value of 330 nM.[6]

  • Preservation of Intracellular ATP: Under conditions of cellular stress, such as ischemia or exposure to ER stress-inducing agents, cellular ATP levels are often depleted. By inhibiting the significant ATP consumption by VCP, this compound helps to maintain intracellular ATP concentrations.[7][10]

  • Reduction of ER Stress Markers: The preservation of ATP alleviates the burden on the ER, leading to a significant reduction in the expression of key ER stress markers. This compound has been shown to downregulate the mRNA and protein levels of:

    • CHOP (C/EBP homologous protein): A key transcription factor involved in ER stress-induced apoptosis.[1][7][11]

    • BiP (Binding immunoglobulin protein)/GRP78: An ER chaperone whose upregulation is a hallmark of ER stress.[1][8]

    • ATF4 (Activating transcription factor 4): A transcription factor that is translationally upregulated during the UPR.[1]

    • sXBP1 (spliced X-box binding protein 1): The active form of the transcription factor XBP1, generated by the IRE1α branch of the UPR.[1][8]

  • Modulation of the Unfolded Protein Response (UPR): this compound primarily impacts the IRE1α (Inositol-requiring enzyme 1α) branch of the UPR. By reducing ER stress, it dampens the activation of IRE1α, leading to decreased phosphorylation of downstream targets such as JNK (c-Jun N-terminal kinase) and reduced activation of the pro-inflammatory transcription factor NF-κB.[1][8] While the primary effect is on the IRE1α pathway, some studies suggest a less pronounced or context-dependent effect on the PERK (PKR-like ER kinase) pathway and limited information is available regarding its impact on the ATF6 (Activating transcription factor 6) pathway.[8]

Signaling Pathway of this compound in ER Stress Reduction

KUS121_Mechanism cluster_stress Cellular Stress (e.g., Ischemia, Tunicamycin) cluster_vcp VCP ATPase Activity cluster_upr UPR Signaling Branches cluster_downstream Downstream Effects ER_Stress ER Stress (Accumulation of unfolded proteins) VCP VCP/p97 ER_Stress->VCP Increased demand on ERAD UPR Unfolded Protein Response (UPR) Activation ER_Stress->UPR ATP_hydrolysis ATP Hydrolysis VCP->ATP_hydrolysis drives ATP_depletion ATP Depletion VCP->ATP_depletion consumes ATP ATP_preservation ATP Preservation VCP->ATP_preservation leads to ATP_hydrolysis->VCP powers This compound This compound This compound->VCP inhibits ATP_preservation->UPR reduces Cell_Survival Cell Survival ATP_preservation->Cell_Survival IRE1a IRE1α Activation UPR->IRE1a PERK PERK Activation UPR->PERK ATF6 ATF6 Activation UPR->ATF6 sXBP1 sXBP1 Splicing IRE1a->sXBP1 JNK_NFkB JNK/NF-κB Activation IRE1a->JNK_NFkB ATF4_CHOP ATF4/CHOP Upregulation PERK->ATF4_CHOP ATF6->ATF4_CHOP Apoptosis_Inflammation Apoptosis & Inflammation sXBP1->Apoptosis_Inflammation JNK_NFkB->Apoptosis_Inflammation ATF4_CHOP->Apoptosis_Inflammation

Caption: Mechanism of this compound in mitigating ER stress.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies evaluating the efficacy of this compound in various models of ER stress.

Table 1: In Vitro Efficacy of this compound

Cell LineStressorThis compound ConcentrationOutcome MeasureResultReference
EA.hy926 (Human Endothelial)Tunicamycin10-50 µMApoptosis (Annexin V)Significant dose-dependent reduction in apoptotic cells[12]
EA.hy926 (Human Endothelial)Tunicamycin50 µMmRNA Expression (CHOP, BiP, ATF4, sXBP1)Significant mitigation of upregulation[1][12]
EA.hy926 (Human Endothelial)Tunicamycin50 µMProtein Phosphorylation (p-IRE1α, p-JNK, p-NF-κB)Significant suppression of phosphorylation[1][12]
NRK52E (Rat Renal Proximal Tubular)Tunicamycin1-100 µMCell Viability (WST-8 assay)Significant dose-dependent increase in cell viability[8]
NRK52E (Rat Renal Proximal Tubular)Tunicamycin100 µMProtein Expression (CHOP, cleaved Caspase-3)Significant reduction in expression[8]
NRK52E (Rat Renal Proximal Tubular)Tunicamycin100 µMIntracellular ATPSignificant preservation of ATP levels[8]
Primary Cortical Neurons (Rat)Oxygen-Glucose Deprivation (OGD)100 µMCell ViabilitySignificant protection from cell death[7]
Primary Cortical Neurons (Rat)Oxygen-Glucose Deprivation (OGD)100 µMIntracellular ATPSignificant prevention of ATP depletion[7]
Primary Cortical Neurons (Rat)Tunicamycin (0.25 µg/mL)100 µMProtein Expression (CHOP)Significant suppression of expression[7]

Table 2: In Vivo Efficacy of this compound

Animal ModelDisease/Injury ModelThis compound Dosage and AdministrationOutcome MeasureResultReference
Apoe-/- MiceAtherosclerosis (Western Diet)50 mg/kg, daily intraperitoneal injection for 8 weeksAtherosclerotic plaque area~40% reduction in aortic root and thoracic aorta[1][12]
Apoe-/- MiceAtherosclerosis (Western Diet)50 mg/kg, daily intraperitoneal injection for 8 weeksEndothelial CHOP expressionSignificant reduction in CHOP-positive endothelial cells[1][12]
Apoe-/- MiceAtherosclerosis (Western Diet)50 mg/kg, daily intraperitoneal injection for 8 weeksEndothelial Apoptosis (TUNEL)Significant reduction in apoptotic endothelial cells[1][12]
MiceIschemic Stroke (transient dMCAO)100 mg/kg then 50 mg/kg, intraperitoneal injectionBrain infarction volumeSignificant reduction in infarct volume[7]
RatsRenal Ischemia-ReperfusionNot specifiedTubular damage (ATN score)Significant attenuation of histological changes[8]
RatsRenal Ischemia-ReperfusionNot specifiedTubular CHOP expressionSignificant attenuation of CHOP expression[8]
Sprague-Dawley RatsIschemic Skin Flap100 mg/kg, daily intraperitoneal injection for 7 daysNecrotic flap areaSignificant reduction from 33.6% to 26.4%[13][14]
Sprague-Dawley RatsIschemic Skin Flap100 mg/kg, daily intraperitoneal injectionApoptotic cells (TUNEL)Significant reduction in TUNEL-positive cells[13][14]
Sprague-Dawley RatsIschemic Skin Flap100 mg/kg, daily intraperitoneal injectionCHOP-positive cellsSignificant reduction in CHOP-positive cells[13][14]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature on this compound and ER stress.

In Vitro ER Stress Induction and this compound Treatment

Objective: To induce ER stress in cultured cells and assess the protective effects of this compound.

Materials:

  • Cell line of interest (e.g., EA.hy926, NRK52E, primary cortical neurons)

  • Complete cell culture medium

  • Tunicamycin (stock solution in DMSO)

  • This compound (stock solution in DMSO)

  • Phosphate-buffered saline (PBS)

  • Multi-well cell culture plates

Protocol:

  • Cell Seeding: Plate cells at a desired density in multi-well plates and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO2.

  • This compound Pre-treatment: The following day, replace the medium with fresh medium containing the desired concentrations of this compound or vehicle (DMSO). Incubate for 1-2 hours.

  • Tunicamycin Treatment: Add tunicamycin to the wells to achieve the final desired concentration (e.g., 0.25 - 5 µg/mL, concentration is cell-type dependent).[15][16][17]

  • Incubation: Incubate the cells for the desired time period (e.g., 6, 12, or 24 hours).

  • Endpoint Analysis: Harvest cells for downstream analysis, such as cell viability assays, ATP measurement, Western blotting, or RT-qPCR.

Western Blotting for ER Stress Markers

Objective: To quantify the protein expression of key ER stress markers.

Protocol:

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Separate the proteins on a polyacrylamide gel and transfer them to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against ER stress markers (e.g., anti-CHOP, anti-BiP, anti-p-IRE1α, anti-β-actin).

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL detection reagent and an imaging system.

  • Quantification: Densitometry analysis can be performed using software like ImageJ to quantify band intensities, normalized to a loading control.

In Vivo Atherosclerosis Mouse Model

Objective: To evaluate the effect of this compound on the development of atherosclerosis in a murine model.

Protocol:

  • Animal Model: Use ApoE knockout (Apoe-/-) mice, which are genetically predisposed to developing atherosclerosis.

  • Diet: At 6 weeks of age, switch the mice to a high-fat Western diet to accelerate plaque formation.

  • This compound Administration: Administer this compound (e.g., 50 mg/kg) or vehicle (5% glucose solution) daily via intraperitoneal injection.[12]

  • Treatment Duration: Continue the treatment for a specified period, typically 8 weeks.

  • Tissue Collection: At the end of the treatment period, euthanize the mice and perfuse with PBS. Harvest the aorta and heart.

  • Histological Analysis:

    • For en face analysis, stain the opened aorta with Oil Red O to visualize lipid-rich plaques.

    • For cross-sectional analysis, embed the aortic root in OCT compound, cryosection, and stain with Hematoxylin and Eosin (H&E) or perform immunohistochemistry for specific markers (e.g., CHOP, CD31 for endothelial cells).

  • Quantification: Quantify the atherosclerotic lesion area using image analysis software.

Experimental Workflow for In Vivo Atherosclerosis Study

Atherosclerosis_Workflow cluster_groups Treatment Groups start Start: 6-week-old Apoe-/- mice diet Switch to Western Diet start->diet treatment Daily Intraperitoneal Injection (8 weeks) diet->treatment group1 Group 1: This compound (50 mg/kg) group2 Group 2: Vehicle (5% Glucose) euthanasia Euthanasia and Tissue Harvest group1->euthanasia group2->euthanasia analysis Histological and Immunohistochemical Analysis euthanasia->analysis quantification Quantification of Atherosclerotic Plaques analysis->quantification

Caption: Workflow for the in vivo atherosclerosis study.

Conclusion

This compound represents a promising therapeutic agent for diseases associated with ER stress. Its unique mechanism of inhibiting VCP ATPase activity to preserve intracellular ATP provides a direct link between cellular energy homeostasis and the mitigation of the UPR. The preclinical data summarized in this guide demonstrate the potential of this compound to reduce ER stress-induced apoptosis and inflammation in a variety of in vitro and in vivo models. The detailed protocols provided herein should serve as a valuable resource for researchers investigating the therapeutic applications of this compound and the broader field of ER stress modulation. Further research, including ongoing clinical trials, will be crucial in translating these promising preclinical findings into effective therapies for patients.

References

KUS121 Target Validation in Neuronal Cells: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target validation of KUS121, a novel neuroprotective agent, in neuronal cells. It details the molecular target, mechanism of action, and the experimental evidence supporting its therapeutic potential. This document is intended to be a core resource for researchers and professionals in the field of neuroscience and drug development.

Introduction to this compound

This compound (Kyoto University Substance 121) is a small molecule compound identified as a modulator of Valosin-Containing Protein (VCP), a key player in cellular homeostasis.[1][2][3][4][5] It has demonstrated significant neuroprotective effects in a variety of preclinical models of neurological and ocular diseases, including ischemic stroke, retinitis pigmentosa, and glaucoma.[2][3][6][7][8][9] The primary mechanism of action of this compound is the inhibition of the ATPase activity of VCP, which leads to the conservation of intracellular ATP levels, particularly under conditions of cellular stress.[1][9][10][11][12][13] This ATP preservation helps to mitigate endoplasmic reticulum (ER) stress and subsequent apoptotic cell death in neurons.[1][2][3][4][12][14][15][16]

The Molecular Target: Valosin-Containing Protein (VCP)

VCP, also known as p97 in mammals, is a member of the AAA+ (ATPases Associated with diverse cellular activities) family of chaperones.[3][5][13][17] It is a highly abundant and ubiquitously expressed protein that forms a homohexameric complex and is involved in a multitude of cellular processes critical for neuronal function and survival.[3][5][13][14]

Key functions of VCP in neuronal cells include:

  • Protein Quality Control: VCP plays a central role in the ubiquitin-proteasome system (UPS) and endoplasmic reticulum-associated degradation (ERAD), processes essential for clearing misfolded and damaged proteins.[1][17][18]

  • Autophagy and Mitophagy: VCP is involved in the regulation of autophagy, the process of degrading and recycling cellular components, including damaged mitochondria (mitophagy).[17][18]

  • Stress Granule Clearance: VCP aids in the disassembly of stress granules, which are dense aggregates of proteins and RNAs that form in response to cellular stress.[18]

  • DNA Damage Response: VCP participates in the cellular response to DNA damage.[18]

Mutations in VCP have been linked to several neurodegenerative diseases, including inclusion body myopathy with Paget's disease of bone and frontotemporal dementia (IBMPFD) and amyotrophic lateral sclerosis (ALS), highlighting its critical role in neuronal health.[14][17] Pathogenic VCP mutants often exhibit elevated ATPase activity, suggesting that inhibition of this activity could be a therapeutic strategy.[5][12]

Mechanism of Action of this compound in Neuronal Cells

This compound was developed as a specific inhibitor of the ATPase activity of VCP.[4][5][12] By modulating VCP's ATP consumption, this compound confers neuroprotection through a multi-step signaling pathway:

  • Inhibition of VCP ATPase Activity: this compound directly targets and inhibits the ATPase function of VCP.[4][5][12] This action is crucial as VCP is a major consumer of cellular ATP.[3][5]

  • Preservation of Intracellular ATP: Under stressful conditions such as ischemia or oxygen-glucose deprivation (OGD), where ATP production is compromised, the inhibition of VCP's ATP consumption by this compound leads to a significant preservation of intracellular ATP levels.[19][11][12][13]

  • Mitigation of Endoplasmic Reticulum (ER) Stress: The maintenance of ATP levels helps to alleviate ER stress, a condition characterized by the accumulation of unfolded or misfolded proteins in the ER lumen.[1][2][3][4][12][14][16] this compound has been shown to reduce the expression of key ER stress markers, such as C/EBP homologous protein (CHOP).[1][3][12][14]

  • Inhibition of Apoptosis: By reducing ER stress, this compound prevents the activation of downstream apoptotic pathways.[2][11] This is evidenced by the reduced cleavage of caspase-3, a key executioner of apoptosis.[1][15]

This cascade of events ultimately leads to enhanced neuronal survival in the face of various pathological insults.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on this compound, demonstrating its efficacy in targeting VCP and protecting neuronal cells.

Parameter Value Assay Condition Reference
IC50 for VCP ATPase Activity1.6 µMRecombinant VCP[20]
Table 1: this compound In Vitro Efficacy.
Experimental Model Treatment Outcome Measure Result Reference
Rat Primary Cortical Neurons (OGD)100 µM this compoundCell Viability (WST assay)Significant increase in viability vs. vehicle[19][21]
Rat Primary Cortical Neurons (OGD)100 µM this compoundIntracellular ATP LevelsSignificant preservation of ATP vs. vehicle[12][13]
Rat Primary Cortical Neurons (Tunicamycin-induced ER stress)100 µM this compoundCHOP Expression (Western Blot)Significant reduction in CHOP levels vs. vehicle[3][12]
Mouse Model of Ischemic StrokeThis compound (100 mg/kg IV, 50 mg/kg IP)Infarct VolumeSignificant reduction in infarct volume vs. vehicle[19][13]
Rat Model of Retinal IschemiaThis compound (intravitreal injection)Inner Retinal ThinningSignificant suppression of thinning vs. vehicle[16]
Rat Model of Retinal IschemiaThis compound (intravitreal injection)RGC NumberSignificant preservation of RGCs vs. vehicle[16]
Table 2: this compound Neuroprotective Effects in In Vitro and In Vivo Models.

Mandatory Visualizations

KUS121_Signaling_Pathway cluster_stress Neuronal Stress (e.g., Ischemia, OGD) cluster_VCP VCP Activity cluster_ER Endoplasmic Reticulum cluster_apoptosis Apoptotic Cascade Stress Reduced ATP Production & Increased Protein Misfolding VCP VCP ATPase Activity ER_Stress ER Stress Stress->ER_Stress ATP_Consumption ATP Consumption VCP->ATP_Consumption Drives ATP_Pool Intracellular ATP Pool ATP_Consumption->ATP_Pool Depletes CHOP CHOP Upregulation ER_Stress->CHOP Caspase3 Caspase-3 Cleavage CHOP->Caspase3 Apoptosis Neuronal Cell Death Caspase3->Apoptosis This compound This compound This compound->VCP Inhibits ATP_Pool->ER_Stress Mitigates

This compound Signaling Pathway in Neuronal Cells.

Experimental_Workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation ATPase_Assay VCP ATPase Activity Assay (Recombinant Protein) KUS121_Treatment_vitro Treat with this compound Cell_Culture Neuronal Cell Culture (e.g., Primary Cortical Neurons) Stress_Induction Induce Stress (e.g., OGD, Tunicamycin) Cell_Culture->Stress_Induction Stress_Induction->KUS121_Treatment_vitro Viability_Assay Cell Viability Assay (e.g., WST, MTT) KUS121_Treatment_vitro->Viability_Assay ATP_Assay Intracellular ATP Measurement (e.g., Luciferase-based) KUS121_Treatment_vitro->ATP_Assay Western_Blot Western Blot Analysis (CHOP, Cleaved Caspase-3) KUS121_Treatment_vitro->Western_Blot Animal_Model Animal Model of Neuronal Disease (e.g., Ischemic Stroke, Glaucoma) Western_Blot->Animal_Model KUS121_Treatment_vivo Administer this compound Animal_Model->KUS121_Treatment_vivo Behavioral_Tests Functional Outcome Assessment KUS121_Treatment_vivo->Behavioral_Tests Histology Histological Analysis (e.g., Infarct Volume, Cell Counts) KUS121_Treatment_vivo->Histology Conclusion Conclusion: This compound is a validated neuroprotective agent targeting VCP Histology->Conclusion Start Hypothesis: This compound protects neurons by inhibiting VCP ATPase Start->ATPase_Assay Start->Cell_Culture

Experimental Workflow for this compound Target Validation.

KUS121_Mechanism_Logic This compound This compound VCP_Inhibition Inhibition of VCP ATPase Activity This compound->VCP_Inhibition ATP_Conservation Conservation of Intracellular ATP VCP_Inhibition->ATP_Conservation ER_Stress_Reduction Mitigation of ER Stress ATP_Conservation->ER_Stress_Reduction Apoptosis_Inhibition Inhibition of Apoptosis ER_Stress_Reduction->Apoptosis_Inhibition Neuroprotection Neuroprotection Apoptosis_Inhibition->Neuroprotection

Logical Flow of this compound's Neuroprotective Mechanism.

Detailed Experimental Protocols

The following are detailed protocols for key experiments used in the validation of this compound's target and mechanism of action in neuronal cells.

VCP ATPase Activity Assay

This protocol is for determining the in vitro inhibitory effect of this compound on VCP's ATPase activity. A bioluminescence-based assay that measures the amount of ATP remaining after the enzymatic reaction is commonly used.[22][23]

Materials:

  • Recombinant human VCP/p97 protein

  • This compound

  • ATP

  • ATPase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 96-well white opaque microplates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute this compound in the ATPase reaction buffer to achieve the desired final concentrations. Include a DMSO-only control.

  • Enzyme and Substrate Preparation: Dilute the recombinant VCP protein to the desired concentration (e.g., 20 nM) in the ATPase reaction buffer. Prepare the ATP solution to a final concentration of 20 µM in the same buffer.

  • Reaction Setup: In a 96-well plate, add 5 µL of the diluted this compound or DMSO control.

  • Initiate Reaction: Add 5 µL of the VCP enzyme solution to each well. Pre-incubate for 10 minutes at 37°C.

  • Start ATPase Reaction: Add 5 µL of the ATP solution to each well to initiate the reaction.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes.

  • Terminate Reaction and Detect ATP:

    • Equilibrate the plate to room temperature.

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the ATPase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP back to ATP and induce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measure Luminescence: Read the luminescence on a plate reader. The signal is inversely proportional to the ATPase activity.

  • Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.

Oxygen-Glucose Deprivation (OGD) and Cell Viability Assay

This protocol describes an in vitro model of ischemia and the subsequent assessment of neuronal viability.[19][21][24][25]

Materials:

  • Primary cortical neurons or a suitable neuronal cell line

  • Neurobasal medium and B27 supplement

  • Glucose-free DMEM or Neurobasal medium

  • This compound

  • Hypoxia chamber or incubator (e.g., 0.3% O₂, 5% CO₂, 94.7% N₂)

  • Cell viability reagent (e.g., WST-8 from a Cell Counting Kit-8, or MTT)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Plate primary cortical neurons in 96-well plates coated with poly-L-lysine and allow them to mature for at least 7 days in vitro.

  • This compound Pre-treatment: Replace the culture medium with fresh medium containing the desired concentrations of this compound or vehicle (DMSO). Incubate for 1-2 hours under normoxic conditions (37°C, 5% CO₂).

  • OGD Induction:

    • Wash the cells once with glucose-free medium.

    • Replace the medium with glucose-free medium containing this compound or vehicle.

    • Place the plate in a hypoxia chamber and incubate for 1.5-6 hours at 37°C.

  • Reperfusion (Optional but recommended):

    • Remove the plate from the hypoxia chamber.

    • Replace the glucose-free medium with regular, glucose-containing culture medium (with this compound or vehicle).

    • Return the plate to a normoxic incubator for 24 hours.

  • Cell Viability Assessment (WST-8 Assay):

    • Add 10 µL of the WST-8 reagent to each well.

    • Incubate for 1-4 hours at 37°C.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Express the viability of treated cells as a percentage of the normoxic control cells.

Intracellular ATP Level Measurement

This protocol outlines a method to quantify intracellular ATP levels in neuronal cells following OGD and treatment with this compound.[19][12][13][26]

Materials:

  • Neuronal cells cultured in 96-well plates (as in 6.2)

  • Luminescent ATP detection assay kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)

  • 96-well white opaque microplates

  • Luminometer

Procedure:

  • Induce Stress and Treat Cells: Follow steps 1-3 of the OGD protocol (6.2).

  • Equilibrate Plate: After the OGD period, remove the plate from the hypoxia chamber and allow it to equilibrate to room temperature for about 30 minutes.

  • Lyse Cells and Generate Luminescent Signal:

    • Add a volume of the ATP detection reagent equal to the volume of culture medium in each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure Luminescence: Read the luminescence on a luminometer.

  • Data Analysis: Generate a standard curve with known ATP concentrations. Calculate the ATP concentration in each sample and normalize to the protein content or cell number. Express the results as a percentage of the normoxic control.

Western Blotting for ER Stress Markers

This protocol is for the semi-quantitative detection of ER stress-related proteins, such as CHOP and cleaved caspase-3, in neuronal cells.[1][3][12][14][15]

Materials:

  • Neuronal cells cultured in 6-well plates or larger formats

  • Tunicamycin (ER stress inducer) or OGD conditions

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis equipment

  • PVDF membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., rabbit anti-CHOP, rabbit anti-cleaved caspase-3, mouse anti-β-actin)

  • HRP-conjugated secondary antibodies (e.g., anti-rabbit IgG-HRP, anti-mouse IgG-HRP)

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system for chemiluminescence detection

Procedure:

  • Cell Treatment: Culture and treat neuronal cells with an ER stress inducer (e.g., 0.25 µg/mL tunicamycin for 6 hours) in the presence or absence of this compound.

  • Protein Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse cells in ice-cold RIPA buffer.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature equal amounts of protein (e.g., 20 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-CHOP, diluted 1:1000) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody (diluted 1:5000) for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Apply the ECL substrate to the membrane.

    • Detect the chemiluminescent signal using an imaging system.

  • Data Analysis:

    • Perform densitometry analysis on the protein bands using image analysis software (e.g., ImageJ).

    • Normalize the expression of the target protein to a loading control (e.g., β-actin).

    • Express the results as a fold change relative to the control condition.

This comprehensive guide provides a solid foundation for understanding and further investigating the therapeutic potential of this compound in neuronal disorders. The detailed protocols and summarized data serve as a practical resource for researchers aiming to validate and expand upon these findings.

References

KUS121: A Technical Guide to its Molecular Structure and Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

KUS121 (Kyoto University Substance 121) is a novel small molecule modulator of Valosin-Containing Protein (VCP), an ATPase associated with diverse cellular activities (AAA). It was developed to selectively inhibit the ATPase activity of VCP, a mechanism that confers significant cytoprotective effects across a variety of pathological conditions.[1] By suppressing ATP consumption by VCP, this compound helps maintain intracellular ATP levels, mitigates endoplasmic reticulum (ER) stress, and inhibits subsequent cell death.[1] This unique mode of action has positioned this compound as a promising therapeutic candidate for a range of disorders, including ischemic injuries, neurodegenerative diseases, and inflammatory conditions.[1][2][3] This guide provides an in-depth overview of its molecular characteristics, mechanism of action, and the experimental data supporting its therapeutic potential.

Molecular Structure and Physicochemical Properties

This compound is a naphthalene derivative. Its core structure and key identifiers are summarized below. The compound is typically used as a monosodium salt.

PropertyDataReference(s)
IUPAC Name Sodium 4-amino-3-[(E)-[6-(4-fluoro-2-methylphenyl)pyridin-3-yl]diazenyl]naphthalene-1-sulfonate[4]
Alternate Name 4-amino-3-[2-[6-(4-fluoro-2-methylphenyl)-3-pyridinyl]diazenyl]-1-naphthalenesulfonic acid, monosodium salt[5]
CAS Number 1357164-52-3[5]
Molecular Formula C₂₂H₁₆FN₄NaO₃S[4][6]
Molecular Weight 458.44 g/mol [4][6]
InChI InChI=1S/C22H17FN4O3S.Na/c1-13-10-14(23)6-8-16(13)19-9-7-15(12-25-19)26-27-20-11-21(31(28,29,30)17-4-2-3-5-18(17)22(20)24;/h2-12H,24H2,1H3,(H,28,29,30);/q;+1/p-1[6]
InChIKey OEEZHMGRDYLKGJ-UHFFFAOYSA-M[6]
SMILES CC1=C(C=CC(=C1)F)C2=NC=C(C=C2)N=NC3=C(C4=CC=CC=C4C(=C3)S(=O)(=O)[O-])N.[Na+][4]
Related Forms KUS-121 free acid (CAS: 1357245-09-0), this compound dihydrate (CAS: 2603172-24-1)[7][8][9]

Core Mechanism of Action: VCP Modulation

This compound's primary cellular target is Valosin-Containing Protein (VCP/p97). VCP is a highly abundant ATPase that plays a critical role in numerous cellular processes, including protein degradation via the ubiquitin-proteasome system and endoplasmic reticulum-associated degradation (ERAD).[1][10] In pathological states such as ischemia, excessive ER stress can lead to a depletion of cellular ATP, triggering apoptotic pathways and cell death.[1][3]

This compound functions by selectively inhibiting the ATPase activity of VCP.[1] This modulation is crucial as it reduces cellular ATP consumption without significantly impairing VCP's other essential functions like ERAD.[10] The conservation of intracellular ATP levels under cellular stress is a key factor in this compound's cytoprotective effects, leading to the attenuation of ER stress and inhibition of downstream apoptotic signaling.[1][10]

Signaling Pathways Modulated by this compound

This compound exerts its therapeutic effects by intervening in key signaling cascades related to ER stress and inflammation.

Attenuation of ER Stress-Induced Apoptosis

Under conditions of excessive ER stress, the Unfolded Protein Response (UPR) can switch from a pro-survival to a pro-apoptotic signal. This compound has been shown to suppress this switch. It significantly attenuates the upregulation of key ER stress markers, including:

  • BiP (Binding-immunoglobulin protein) : An ER chaperone protein.[1]

  • ATF4 (Activating transcription factor 4) and CHOP (C/EBP homologous protein) : Pro-apoptotic transcription factors.[1][3][10]

  • IRE1α (Inositol-requiring enzyme 1α) : A key UPR sensor. This compound reduces its phosphorylation.[1]

  • JNK (c-Jun N-terminal kinase) : A stress-activated protein kinase downstream of IRE1α. This compound reduces its phosphorylation.[1]

Notably, this compound's effect is specific, as it does not appear to affect the phosphorylation of other MAP kinases like ERK and p38.[1]

G cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol / Nucleus ER_Stress ER Stress (e.g., Tunicamycin, Ischemia) IRE1a IRE1α ER_Stress->IRE1a activates VCP VCP ATPase ER_Stress->VCP activates CHOP CHOP / ATF4 ER_Stress->CHOP upregulates JNK p-JNK IRE1a->JNK activates ATP ATP Depletion VCP->ATP causes Apoptosis Apoptosis JNK->Apoptosis CHOP->Apoptosis This compound This compound This compound->IRE1a inhibits phosphorylation This compound->VCP inhibits

This compound action on the ER stress-induced apoptosis pathway.
Suppression of Inflammatory and Catabolic Pathways

This compound also demonstrates significant anti-inflammatory and anti-catabolic properties. In models of post-traumatic osteoarthritis and atherosclerosis, it has been shown to suppress the expression of:

  • Pro-inflammatory Cytokines : Such as TNF-α and IL-1β.[1]

  • Inflammatory Mediators : Including NF-κB and ICAM1.[11][12]

  • Extracellular Matrix-Degrading Enzymes : Including MMP-1, MMP-13, and ADAMTS-5.[1]

This suggests that by maintaining cellular homeostasis, this compound can prevent the downstream activation of inflammatory and tissue-degrading pathways.

G cluster_Stress Cellular Stress cluster_Response Cellular Response cluster_Outcome Pathological Outcome Cellular_Stress Cellular Stress (e.g., IL-1β, Ischemia) NFkB NF-κB / ICAM1 Cellular_Stress->NFkB activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) Cellular_Stress->Cytokines induces MMPs Matrix Metalloproteinases (MMP-1, MMP-13, ADAMTS-5) Cellular_Stress->MMPs induces Inflammation Inflammation NFkB->Inflammation Cytokines->Inflammation Degradation Matrix Degradation MMPs->Degradation This compound This compound This compound->NFkB inhibits This compound->Cytokines inhibits This compound->MMPs inhibits

This compound inhibition of inflammatory and catabolic pathways.

Summary of Quantitative Data

The efficacy of this compound has been quantified in numerous in vitro and in vivo models.

In Vitro Efficacy
Model SystemStressorThis compound Conc.Measured EffectReference(s)
HeLa CellsTunicamycin20 µMInhibited cell death[5]
HeLa CellsTunicamycin50 µMInhibited ATP depletion and CHOP upregulation[5]
Rat Primary Cortical NeuronsOxygen-Glucose Deprivation100 µMInhibited ATP depletion and cell death; Increased MAP2-positive area[5][13]
Human Articular ChondrocytesTunicamycin (TM)50-100 µMSignificantly recovered ATP levels and chondrocyte viability[1]
Human Articular ChondrocytesTunicamycin (TM)100 µMSignificantly reduced caspase-3/7 activation[1]
Human Articular ChondrocytesTM or IL-1β12.5-100 µMDose-dependently suppressed mRNA expression of TNF-α, IL-1β, ADAMTS5, MMP-1, MMP-13[1]
Rat Renal Proximal Tubular CellsTunicamycin50-100 µMDose-dependently attenuated cell death and preserved ATP levels[10]
In Vivo Efficacy
Animal ModelDisease/Injury ModelThis compound Dosing RegimenKey Outcome(s)Reference(s)
MouseTransient Focal Cerebral Ischemia100 mg/kg (occlusion), 50 mg/kg (reperfusion)Reduced brain infarction volume[5]
RatPost-Traumatic OsteoarthritisIntra-articular injectionSignificantly improved modified Mankin scores; Reduced TUNEL+, CHOP+, MMP-13+ cells[1]
RatIschemic Retinal Injury50 mg/kg/day (IP) or 25 µ g/eye (IVT)Preserved retinal ganglion cells; Suppressed inner retinal thinning; Reduced CHOP+ cells[3]
Mouse (Apoe-/-)Atherosclerosis (Western Diet)50 mg/kg/day (IP) for 8 weeks~40% reduction in atherosclerosis progression; Reduced endothelial apoptosis[2]
MouseMyocardial Ischemia/Reperfusion25-80 mg/kg (IV + IP) post-reperfusionSignificantly reduced infarct size; Preserved cardiac function and ATP levels[14]
RatAnterior Ischemic Optic NeuropathyIntravitreal injectionSignificantly preserved retinal thickness and retinal ganglion cells[15]

Key Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of key experimental protocols used in the evaluation of this compound.

In Vitro Oxygen-Glucose Deprivation (OGD) in Neuronal Cultures

This assay models ischemic conditions in vitro.

  • Cell Culture : Primary cortical neurons are isolated from rat embryos and cultured.

  • OGD Induction : The culture medium is replaced with a glucose-free medium, and the cultures are placed in a hypoxic chamber (e.g., <1% O₂) for a defined period (e.g., 1.5-2 hours).

  • Treatment : this compound (e.g., 100 µM) or a vehicle (DMSO) is added to the culture medium just before OGD.

  • Reoxygenation : After the deprivation period, the medium is replaced with a standard glucose-containing medium, and cultures are returned to normoxic conditions for recovery (e.g., 22 hours).

  • Endpoint Analysis : Cell viability is assessed using assays like WST or CCK-8, which measure metabolic activity. ATP levels are measured using luciferase-based assays. Neuronal survival can be visualized by immunostaining for neuronal markers like MAP2.[13]

Western Blotting for ER Stress Markers

This technique is used to quantify changes in protein expression.

  • Cell Lysis : Cultured cells (e.g., human chondrocytes treated with Tunicamycin and/or this compound) are lysed in RIPA buffer containing protease and phosphatase inhibitors.[1]

  • Protein Quantification : Total protein concentration is determined using a BCA assay to ensure equal loading.[1]

  • Electrophoresis : Equal amounts of protein are separated by size using SDS-PAGE.

  • Transfer : Proteins are transferred from the gel to a PVDF membrane.

  • Immunoblotting : The membrane is blocked and then incubated overnight with primary antibodies against target proteins (e.g., CHOP, p-JNK, IRE1α, β-actin).

  • Detection : The membrane is incubated with an HRP-conjugated secondary antibody, and immunoreactive bands are visualized using an ECL detection system. Densitometry is used for quantification relative to a loading control like β-actin.[1]

Rat Model of Post-Traumatic Osteoarthritis (PTOA)

This in vivo model is used to study cartilage injury and degeneration.

  • Animal Model : Male Wistar rats (11-12 weeks old) are used.[1]

  • Injury Induction : A non-invasive cyclic compressive load (e.g., 20 N peak load for 5s, repeated) is applied to the knee joint to induce a cartilage lesion on the lateral femoral condyle.[1]

  • Treatment Protocol : this compound or a vehicle is administered via intra-articular injection at specified time points post-injury (e.g., immediately after and on subsequent days).[1]

  • Histological Analysis : At the study endpoint (e.g., 2 or 4 weeks), knee joints are harvested, fixed, and sectioned. Sections are stained with Safranin-O to assess cartilage proteoglycan content.[1]

  • Scoring and Quantification : Cartilage degeneration is evaluated using the modified Mankin scoring system. Immunohistochemistry is performed to quantify the number of apoptotic (TUNEL-positive) and ER stress-positive (CHOP-positive) chondrocytes.[1]

G cluster_treatment Treatment Groups cluster_endpoints Endpoint Analysis start Select Wistar Rats acclimate Acclimatize (1 week) start->acclimate injury Induce Cartilage Injury (Cyclic Compressive Load) acclimate->injury group_kus Intra-articular this compound injury->group_kus group_veh Intra-articular Vehicle injury->group_veh analysis Sacrifice at 2 and 4 weeks group_kus->analysis group_veh->analysis histology Histology (Safranin-O, Mankin Score) analysis->histology ihc Immunohistochemistry (TUNEL, CHOP, MMP-13) analysis->ihc

Experimental workflow for the rat PTOA model.

Conclusion

This compound is a well-characterized VCP modulator with a distinct mechanism of action centered on the preservation of cellular ATP and the mitigation of ER stress. The extensive quantitative data from both in vitro and in vivo studies provide a strong foundation for its therapeutic potential in a wide array of diseases driven by cellular stress and apoptosis, including neurodegenerative, ischemic, and inflammatory disorders. The detailed experimental protocols available in the literature offer a clear path for further investigation and development by the scientific community. As this compound progresses through clinical trials, it represents a promising new therapeutic strategy targeting fundamental pathways of cellular injury.[1][16]

References

Foundational Research on Kyoto University Substance 121: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research on Kyoto University Substance 121 (KUS121), a novel small molecule modulator of Valosin-Containing Protein (VCP). This compound has demonstrated significant cytoprotective effects in a variety of preclinical models of disease, primarily through its unique mechanism of action involving the preservation of cellular energy homeostasis and the mitigation of endoplasmic reticulum (ER) stress. This document summarizes key quantitative data, details essential experimental protocols, and visualizes the core signaling pathways and experimental workflows.

Core Mechanism of Action

Kyoto University Substance 121 (this compound) is a novel modulator of the ATPase activity of Valosin-Containing Protein (VCP), which is a highly abundant and ubiquitously expressed ATPase involved in numerous cellular processes.[1][2] this compound selectively inhibits the ATPase activity of VCP, which in turn reduces cellular ATP consumption.[3][4] This action is crucial in pathological conditions associated with energy depletion and endoplasmic reticulum (ER) stress. By preserving intracellular ATP levels, this compound helps maintain cellular function and viability under stressful conditions.[1][3] Furthermore, this compound has been shown to alleviate ER stress, a key factor in the progression of various diseases.[1][3]

Quantitative Data Summary

The following tables summarize the key quantitative findings from foundational research on this compound, showcasing its efficacy in various experimental models.

ParameterValueCell Line/ModelReference
IC50 for VCP ATPase activity 330 nMRecombinant VCP--INVALID-LINK--
Inhibition of Tunicamycin-induced cell death Dose-dependentNRK52E cells--INVALID-LINK--
Preservation of intracellular ATP levels under ER stress Significant preservationNRK52E cells--INVALID-LINK--
Animal ModelAdministration Route & DosageKey FindingPercent ImprovementReference
Rat model of random pattern flap ischemia Intraperitoneal, 100 mg/kg dailyReduction in necrotic flap area~21% reduction--INVALID-LINK--
Mouse model of renal ischemia-reperfusion injury Continuous subcutaneous infusionSuppression of serum creatinine elevationData not quantified--INVALID-LINK--
Rat model of anterior ischemic optic neuropathy Intravitreal injection, 25 µ g/eye Reduction in retinal thinning and ganglion cell deathData not quantified--INVALID-LINK--
BiomarkerEffect of this compound TreatmentAnimal Model/Cell LineReference
CHOP expression (ER stress marker) Significantly reducedMouse model of renal ischemia-reperfusion injury--INVALID-LINK--
Caspase-3 cleavage (apoptosis marker) Significantly alleviatedNRK52E cells--INVALID-LINK--
TUNEL-positive cells (apoptotic cells) Significantly reducedRat model of random pattern flap ischemia--INVALID-LINK--

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and extension of these foundational studies.

Cell Viability Assay

Objective: To assess the protective effect of this compound against ER stress-induced cell death.

Method:

  • Cell Culture: NRK52E cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Treatment: Cells are seeded in 96-well plates and pre-treated with varying concentrations of this compound for 1 hour. Subsequently, tunicamycin (an ER stress inducer) is added to the media, and the cells are incubated for an additional 24 hours.

  • Viability Assessment: Cell viability is measured using a WST-8 assay (e.g., Cell Counting Kit-8). The absorbance at 450 nm is measured using a microplate reader. Data are normalized to the vehicle-treated control group.

Western Blot Analysis

Objective: To quantify the expression of proteins involved in ER stress and apoptosis.

Method:

  • Protein Extraction: Cells or tissues are lysed in RIPA buffer containing a protease inhibitor cocktail. Protein concentration is determined using a BCA protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat dry milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies overnight at 4°C.

    • Primary Antibodies:

      • Anti-CHOP antibody

      • Anti-cleaved caspase-3 antibody

      • Anti-VCP antibody

      • Anti-β-actin antibody (as a loading control)

  • Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

TUNEL Assay for Apoptosis Detection in Tissue

Objective: To detect and quantify apoptotic cells in tissue sections.

Method:

  • Tissue Preparation: Paraffin-embedded tissue sections are deparaffinized and rehydrated.

  • Permeabilization: Sections are treated with Proteinase K to permeabilize the tissue.

  • TUNEL Staining: The assay is performed using a commercial in situ apoptosis detection kit (e.g., from Takara Bio) according to the manufacturer's instructions. This involves labeling the 3'-OH ends of fragmented DNA with biotinylated dUTP using Terminal deoxynucleotidyl Transferase (TdT).

  • Detection: The biotinylated nucleotides are detected using a streptavidin-HRP conjugate and visualized with a DAB substrate, which produces a brown stain in apoptotic nuclei.

  • Counterstaining and Analysis: Sections are counterstained with hematoxylin to visualize all nuclei. The number of TUNEL-positive cells is counted in multiple high-power fields to quantify the extent of apoptosis.

In Vivo Administration in a Murine Model of Flap Ischemia

Objective: To evaluate the therapeutic efficacy of this compound in an in vivo model of ischemic injury.

Method:

  • Animal Model: A random pattern skin flap is created on the dorsum of Sprague-Dawley rats.

  • Drug Administration: this compound is dissolved in 5% glucose solution and administered via intraperitoneal injection at a dose of 100 mg/kg. The first dose is given 1 hour before the surgical procedure, followed by daily injections for the duration of the experiment.

  • Outcome Assessment: The area of flap necrosis is measured and calculated as a percentage of the total flap area at specified time points post-surgery.

Mandatory Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows associated with the foundational research on this compound.

KUS121_Mechanism_of_Action cluster_0 Cellular Stress (e.g., Ischemia) cluster_1 VCP Function & this compound Intervention cluster_2 Downstream Cellular Effects stress Ischemia, ER Stress Inducers VCP VCP (p97) stress->VCP activates ER_stress ER Stress stress->ER_stress induces ATP_hydrolysis ATPase Activity VCP->ATP_hydrolysis ATP_consumption High ATP Consumption ATP_hydrolysis->ATP_consumption This compound This compound This compound->ATP_hydrolysis inhibits ATP_preservation ATP Preservation This compound->ATP_preservation ATP_consumption->ER_stress exacerbates ATP_preservation->ER_stress mitigates Cell_viability Increased Cell Viability ATP_preservation->Cell_viability Apoptosis Apoptosis ER_stress->Apoptosis Apoptosis->Cell_viability

Caption: Mechanism of action of this compound in mitigating cellular stress.

ER_Stress_Signaling_Pathway cluster_0 ER Lumen cluster_1 ER Membrane cluster_2 Cytosol & Nucleus unfolded_proteins Accumulation of Unfolded Proteins IRE1a IRE1α unfolded_proteins->IRE1a activates XBP1_splicing XBP1 mRNA Splicing IRE1a->XBP1_splicing sXBP1 sXBP1 (active) XBP1_splicing->sXBP1 CHOP CHOP Expression sXBP1->CHOP can induce Apoptosis Apoptosis CHOP->Apoptosis This compound This compound VCP VCP This compound->VCP inhibits ATPase ATP_preservation ATP Preservation This compound->ATP_preservation ATP_preservation->IRE1a reduces activation

Caption: this compound's role in the ER stress signaling pathway.

Experimental_Workflow_In_Vivo cluster_analysis Analysis Methods start Start: Animal Model of Ischemia treatment Administer this compound or Vehicle start->treatment monitoring Monitor Physiological Parameters treatment->monitoring endpoint Endpoint Analysis monitoring->endpoint histology Histological Analysis (e.g., Necrotic Area) endpoint->histology immunohistochemistry Immunohistochemistry (e.g., CHOP staining) endpoint->immunohistochemistry tunel TUNEL Assay (Apoptosis) endpoint->tunel data Data Interpretation & Conclusion histology->data immunohistochemistry->data tunel->data

Caption: In vivo experimental workflow for evaluating this compound.

References

KUS121: A Technical Guide to its Impact on Cellular Bioenergetics for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: KUS121, a novel small molecule, has emerged as a significant modulator of cellular bioenergetics with profound cytoprotective effects. This technical guide provides an in-depth overview of this compound, focusing on its core mechanism of action, its impact on cellular energy homeostasis, and the downstream consequences for cell survival and function under stress conditions. The information presented herein is intended for researchers, scientists, and drug development professionals investigating novel therapeutic strategies for diseases with underlying bioenergetic dysfunction.

This compound is a selective inhibitor of the ATPase activity of Valosin-containing protein (VCP), a highly abundant and ubiquitously expressed protein involved in a multitude of cellular processes.[1][2] By inhibiting the ATP hydrolysis activity of VCP, this compound effectively conserves intracellular ATP levels, particularly under conditions of cellular stress where energy demand is high.[1][3] This ATP-preserving capability forms the cornerstone of this compound's therapeutic potential, as it directly counteracts the energy depletion that is a common upstream event in various pathological conditions.

The maintenance of cellular ATP by this compound has significant downstream effects, most notably the mitigation of endoplasmic reticulum (ER) stress.[1][4] ER stress, a state of cellular dysfunction triggered by the accumulation of unfolded or misfolded proteins in the ER lumen, is a key contributor to cell death in numerous diseases. By ensuring a sufficient supply of ATP, this compound supports the energy-dependent processes of protein folding and degradation, thereby alleviating the ER stress response and its pro-apoptotic signaling pathways.[1][4]

This guide will detail the quantitative effects of this compound on cellular bioenergetics, provide comprehensive experimental protocols for its study, and visualize its mechanism of action and experimental workflows through detailed diagrams.

Quantitative Data on the Effects of this compound

The following tables summarize the key quantitative data from various studies investigating the efficacy of this compound.

ParameterValueCell/Model SystemReference
IC50 for VCP ATPase 330 nMRecombinant VCP[5]
In Vitro Concentration 50 - 100 µMPrimary cortical neurons, EA.hy926 cells, NRK52E cells[3][6][7]
In Vivo Dosage (Mouse) 50 - 120 mg/kg/dayVarious mouse models[3][8]

Table 1: this compound Potency and Dosing

Experimental ModelThis compound TreatmentOutcomeQuantitative ResultReference
Oxygen-Glucose Deprivation (OGD) in vitro 100 µM this compoundRescue of decreased ATP levelsATP levels maintained at ~28% vs ~14% in vehicle[3]
Tunicamycin-induced ER Stress in vitro 50 - 100 µM this compoundAttenuation of cell deathSignificant dose-dependent increase in cell viability[7]
Transient Middle Cerebral Artery Occlusion (tMCAO) in vivo (C57BL/6 mice) 100 mg/kg IV + 50 mg/kg IPReduction in brain infarction volume4.7 ± 1.7% vs 8.8 ± 0.7% in vehicle (p < 0.05)[3]
Transient Middle Cerebral Artery Occlusion (tMCAO) in vivo (CB-17 mice) 100 mg/kg IV + 50 mg/kg IPReduction in brain infarction volume5.7 ± 1.6% vs 11.8 ± 0.6% in vehicle (p < 0.05)[3]
Atherosclerosis in Apoe-/- mice Daily administration for 8 weeksReduction in atherosclerosis progression40-50% reduction[1]
Ischemia-Reperfusion Injury in vivo (Rat skin flap model) 100 mg/kg IP dailyReduction in necrotic area26.4 ± 3.6% vs 33.6 ± 3.7% in control (p < 0.01)[2][9]
Retinal Degeneration in rd12 mice Oral administration for 6 monthsPreservation of photopic ERG b-wave amplitude22.5 ± 14.1 µV vs 16.3 ± 8.2 µV in control (p = 0.030)[8]
Anterior Ischemic Optic Neuropathy (AION) in rats Intravitreal injectionPreservation of retinal thickness (RNFL + GCL) at day 2868.9 ± 3.4 µm vs 44.9 ± 2.4 µm in control (p < 0.001)[10]

Table 2: Efficacy of this compound in Various Disease Models

Signaling Pathway of this compound

KUS121_Signaling_Pathway This compound This compound VCP VCP ATPase This compound->VCP ATP_Consumption ATP Consumption VCP->ATP_Consumption Cellular_ATP Cellular ATP Levels ATP_Consumption->Cellular_ATP Depletes ER_Function ER Protein Folding & Degradation Cellular_ATP->ER_Function ER_Stress ER Stress ER_Function->ER_Stress IRE1a IRE1α Activation ER_Stress->IRE1a Induces CHOP CHOP Expression ER_Stress->CHOP Induces NFkB NF-κB Activation IRE1a->NFkB Apoptosis Apoptosis CHOP->Apoptosis Promotes Inflammation Inflammation NFkB->Inflammation Promotes Cell_Survival Cell Survival Apoptosis->Cell_Survival Inflammation->Cell_Survival Reduces

Caption: this compound inhibits VCP ATPase, conserving ATP to mitigate ER stress and promote cell survival.

Experimental Protocols

In Vitro Model of ER Stress Induction with Tunicamycin

This protocol describes the induction of ER stress in cultured cells using tunicamycin and the assessment of this compound's protective effects.

Materials:

  • Cell line of interest (e.g., NRK52E, EA.hy926)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Tunicamycin (Sigma-Aldrich)

  • This compound

  • DMSO (vehicle control)

  • Cell viability assay kit (e.g., WST-8 assay)

  • Plates for cell culture (e.g., 96-well plates)

Procedure:

  • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Prepare stock solutions of tunicamycin and this compound in DMSO.

  • On the day of the experiment, dilute tunicamycin and this compound to the desired final concentrations in complete culture medium. A typical concentration for tunicamycin is 1.0 - 10.0 µg/mL.[7] this compound is typically used at 50 - 100 µM.[7]

  • Remove the old medium from the cells and add the medium containing tunicamycin with or without this compound. Include a vehicle control group (DMSO).

  • Incubate the cells for 24-48 hours at 37°C in a CO2 incubator.

  • Assess cell viability using a WST-8 assay or other suitable method according to the manufacturer's instructions.

  • For mechanistic studies, lyse the cells after treatment to perform Western blot analysis for ER stress markers such as BiP, CHOP, and phosphorylated IRE1α.

Tunicamycin_Workflow Start Seed Cells in 96-well Plate Adherence Overnight Adherence Start->Adherence Treatment Treat with Tunicamycin +/- this compound Adherence->Treatment Incubation Incubate for 24-48h Treatment->Incubation Analysis Assess Cell Viability (WST-8) or Perform Western Blot Incubation->Analysis

Caption: Workflow for tunicamycin-induced ER stress and this compound treatment in vitro.

In Vitro Model of Oxygen-Glucose Deprivation (OGD)

This protocol outlines the procedure for inducing ischemia-like conditions in vitro to evaluate the neuroprotective effects of this compound.

Materials:

  • Primary cortical neurons or a suitable neuronal cell line

  • Culture medium (e.g., Neurobasal medium with B27 supplement)

  • Glucose-free culture medium

  • This compound

  • DMSO (vehicle control)

  • Hypoxia chamber (e.g., with 95% N2, 5% CO2)

  • ATP measurement kit (e.g., luciferase-based assay)

  • Cell viability assay kit

Procedure:

  • Culture primary cortical neurons or neuronal cells to the desired confluency.

  • On the day of the experiment, replace the normal culture medium with glucose-free medium.

  • Add this compound (e.g., 100 µM) or vehicle (DMSO) to the respective treatment groups.[3]

  • Place the culture plates in a hypoxia chamber and incubate for 1.5 - 2 hours at 37°C.[3]

  • After the OGD period, either lyse the cells immediately for ATP measurement or replace the medium with normal culture medium and return the plates to a normoxic incubator for a period of reoxygenation (e.g., 24 hours) before assessing cell viability.

  • Measure intracellular ATP levels using a luciferase-based assay according to the manufacturer's protocol.

  • Determine cell viability using a suitable assay.

OGD_Workflow Start Culture Neuronal Cells Treatment Replace with Glucose-Free Medium +/- this compound Start->Treatment OGD Incubate in Hypoxia Chamber (1.5-2h) Treatment->OGD Endpoint1 Lyse Cells for ATP Measurement OGD->Endpoint1 Reoxygenation Reoxygenation (24h) OGD->Reoxygenation Endpoint2 Assess Cell Viability Reoxygenation->Endpoint2

Caption: Experimental workflow for oxygen-glucose deprivation (OGD) and this compound treatment.

In Vivo Model of Transient Middle Cerebral Artery Occlusion (tMCAO) in Mice

This protocol provides a general outline for inducing focal cerebral ischemia in mice to assess the in vivo efficacy of this compound.

Materials:

  • C57BL/6 or other suitable mouse strain

  • Anesthesia (e.g., isoflurane)

  • Surgical instruments

  • Monofilament for MCAO

  • This compound solution

  • Vehicle control solution (e.g., 5% Cremophor)

  • 2,3,5-triphenyltetrazolium chloride (TTC) for infarct staining

Procedure:

  • Anesthetize the mouse and perform a midline neck incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Ligate the distal ECA.

  • Insert a coated monofilament into the ECA and advance it into the ICA to occlude the origin of the middle cerebral artery (MCA).

  • Immediately after occlusion, administer this compound (e.g., 100 mg/kg, intravenously) or vehicle.[3]

  • After the desired occlusion period (e.g., 60 minutes), withdraw the monofilament to allow reperfusion.

  • Administer a second dose of this compound (e.g., 50 mg/kg, intraperitoneally) after reperfusion.[3]

  • Close the incision and allow the animal to recover.

  • At 24 hours post-MCAO, assess neurological deficits using appropriate behavioral tests.

  • Euthanize the animal, harvest the brain, and slice it into coronal sections.

  • Stain the brain slices with TTC to visualize and quantify the infarct volume.

tMCAO_Workflow Start Anesthetize Mouse & Expose Carotid Arteries Occlusion Induce MCAO with Monofilament Start->Occlusion Treatment1 Administer this compound (IV) or Vehicle Occlusion->Treatment1 Reperfusion Withdraw Monofilament for Reperfusion Treatment1->Reperfusion Treatment2 Administer this compound (IP) Reperfusion->Treatment2 Recovery Recovery (24h) Treatment2->Recovery Assessment Neurological Assessment & Brain Harvest Recovery->Assessment Staining TTC Staining for Infarct Volume Assessment->Staining

Caption: In vivo workflow for transient middle cerebral artery occlusion (tMCAO) in mice.

Western Blot Analysis of ER Stress Markers

Procedure:

  • After experimental treatment, lyse cells or tissues in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA assay.

  • Denature protein lysates by boiling in Laemmli sample buffer.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against ER stress markers (e.g., CHOP, BiP/GRP78, p-IRE1α) overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

TUNEL Assay for Apoptosis Detection

Procedure:

  • Fix cells or tissue sections with 4% paraformaldehyde.

  • Permeabilize the samples with a detergent-based solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate).

  • Incubate the samples with the TUNEL reaction mixture containing TdT enzyme and labeled nucleotides according to the manufacturer's protocol.

  • Wash the samples to remove unincorporated nucleotides.

  • If using a fluorescent label, counterstain with a nuclear stain like DAPI and visualize under a fluorescence microscope.

  • Quantify the percentage of TUNEL-positive cells to determine the extent of apoptosis.

Immunohistochemistry for NF-κB and ICAM-1

Procedure:

  • Deparaffinize and rehydrate paraffin-embedded tissue sections.

  • Perform antigen retrieval using a suitable buffer (e.g., citrate buffer, pH 6.0).

  • Block endogenous peroxidase activity with 3% hydrogen peroxide.

  • Block non-specific binding sites with a blocking solution (e.g., normal goat serum).

  • Incubate the sections with primary antibodies against NF-κB and ICAM-1 overnight at 4°C.

  • Wash the sections and incubate with a biotinylated secondary antibody followed by a streptavidin-HRP conjugate.

  • Develop the signal with a chromogen such as DAB.

  • Counterstain with hematoxylin, dehydrate, and mount the sections.

  • Analyze the staining intensity and distribution under a microscope.

References

KUS121: A Technical Guide to a Novel VCP Modulator for Cellular Protection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

KUS121, a novel small molecule compound, has emerged as a promising therapeutic agent with a unique mechanism of action centered on the modulation of Valosin-containing protein (VCP). By selectively inhibiting the ATPase activity of VCP, this compound helps maintain intracellular ATP levels and mitigate endoplasmic reticulum (ER) stress, thereby conferring significant cytoprotective effects across a range of disease models. This technical guide provides an in-depth overview of the discovery, development, mechanism of action, and therapeutic potential of this compound, supported by preclinical and clinical data.

Introduction: The Discovery of this compound

This compound is a naphthalene derivative developed by researchers at Kyoto University.[1][2] It was identified through a screening process for inhibitors of the ATPase activity of Valosin-containing protein (VCP).[2] VCP, also known as p97, is a highly conserved and abundant AAA+ (ATPases Associated with diverse cellular Activities) protein that plays a crucial role in numerous cellular processes, including protein quality control, ER-associated degradation (ERAD), and autophagy.[3][4][5] Pathogenic mutations in VCP can lead to multisystem proteinopathies, highlighting its importance in cellular homeostasis.[3][5] this compound was designed to selectively inhibit the ATP consumption of VCP without disrupting its essential cellular functions, thereby preventing cell death induced by various stressors.[2][6]

Mechanism of Action: VCP Modulation and Cellular Protection

This compound's primary mechanism of action is the selective inhibition of the ATPase activity of VCP.[6][7] This inhibition leads to the preservation of intracellular ATP levels, which are often depleted under conditions of cellular stress such as ischemia and ER stress.[6][8] By maintaining ATP, this compound helps to alleviate the cellular stress response.

A key consequence of VCP modulation by this compound is the suppression of excessive ER stress.[8][9] ER stress is implicated in the pathophysiology of numerous diseases. This compound has been shown to reduce the expression of key ER stress markers, such as C/EBP homologous protein (CHOP), and downregulate inflammatory pathways associated with ER stress, like the IRE1α pathway.[8][9][10] This reduction in ER stress and subsequent apoptosis is a cornerstone of this compound's neuroprotective and cytoprotective effects.[6][10]

KUS121_Mechanism_of_Action cluster_0 Cellular Stress (e.g., Ischemia, ER Stress) cluster_1 VCP Activity cluster_2 This compound Intervention cluster_3 Cellular Consequences Stress Cellular Stressors VCP VCP (p97) Stress->VCP induces ATP_hydrolysis ATP Hydrolysis VCP->ATP_hydrolysis drives ER_Stress Increased ER Stress (CHOP, IRE1α activation) VCP->ER_Stress ATP_depletion ATP Depletion ATP_hydrolysis->ATP_depletion This compound This compound This compound->ATP_hydrolysis inhibits Cell_Survival Cell Survival This compound->Cell_Survival promotes ATP_depletion->ER_Stress Apoptosis Apoptosis / Cell Death ER_Stress->Apoptosis

Fig. 1: this compound Mechanism of Action

Therapeutic Applications and Preclinical Data

This compound has demonstrated therapeutic potential in a wide array of preclinical models, primarily in diseases characterized by cellular stress and apoptosis.

Retinal Diseases

This compound has shown significant promise in treating retinal diseases. In a rat model of retinal ischemia, systemic and intravitreal administration of this compound suppressed inner retinal thinning and the death of retinal ganglion and amacrine cells.[10] It also preserved visual function as measured by electroretinography.[10] Furthermore, this compound has demonstrated protective effects in animal models of retinitis pigmentosa and glaucoma.[11][12]

Cardiovascular Diseases

In the cardiovascular realm, this compound has been investigated for its cardioprotective effects. In a mouse model of heart failure induced by transverse aortic constriction, this compound improved left ventricular ejection fraction and suppressed cardiac hypertrophy and fibrosis.[7] It also showed benefits in a canine model of heart failure.[7] In a porcine model of myocardial ischemia and reperfusion injury, this compound reduced infarct size.[13] More recently, studies in ApoE-/- mice have shown that this compound can attenuate the progression of atherosclerosis by approximately 40% by reducing ER stress and inflammation in the plaque endothelium.[9][14][15]

Ischemic Injuries and Other Conditions

The cytoprotective effects of this compound extend to other ischemic conditions. It has been shown to be effective in animal models of ischemic stroke and renal ischemia-reperfusion injury, where it reduced tissue damage and preserved organ function.[6][8] Additionally, this compound has demonstrated protective effects against chondrocyte death in a rat model of post-traumatic osteoarthritis and has been studied in models of Parkinson's disease.[6]

Table 1: Summary of Preclinical Efficacy of this compound

Disease ModelAnimalKey FindingsReference(s)
Central Retinal Artery OcclusionRatSuppressed inner retinal thinning, preserved retinal ganglion cells and visual function.[10]
Retinitis PigmentosaMouse, RabbitSuppressed photoreceptor loss and visual function deterioration.[12]
Heart FailureMouse, CanineImproved left ventricular ejection fraction, suppressed cardiac hypertrophy and fibrosis.[7]
Myocardial InfarctionPorcineReduced infarct size.[13]
AtherosclerosisMouse (ApoE-/-)Reduced atherosclerosis progression by ~40-50%.[9][14][15]
Renal Ischemia-ReperfusionMouseAttenuated renal tubular damage and suppressed inflammatory cytokines.[8]
Post-Traumatic OsteoarthritisRatReduced damaged-cartilage volumes and chondrocyte death.[6]
Ischemic Injury in Skin FlapsRatReduced necrotic area in skin flaps.[16]

Clinical Development

The promising preclinical data has led to the clinical investigation of this compound, primarily for ophthalmic indications.

Phase 1/2 Trial in Central Retinal Artery Occlusion (CRAO)

An investigator-initiated, first-in-humans, open-label, non-randomized Phase 1/2 trial was conducted in nine patients with non-arteritic CRAO.[11][17] Patients received daily intravitreal injections of this compound for three days.[17] The study's primary endpoint was safety, with secondary endpoints including changes in best-corrected visual acuity (BCVA).[17]

Table 2: Phase 1/2 Clinical Trial in CRAO - Key Outcomes

ParameterResultReference
Safety No serious adverse events or side effects were observed.[11][17]
Efficacy (BCVA) All nine patients showed improvement in BCVA from baseline. 78% of patients achieved a BCVA of 0.05 or better.[11][17]
Efficacy (Visual Field) Average visual field area and scores improved.[11]
Ongoing and Future Clinical Trials

Following the successful Phase 1/2 trial, this compound has received Orphan Drug Designation from the U.S. FDA for the treatment of retinal artery occlusion.[18] A Phase II, double-masked, sham-controlled, multi-center study (the GION study) to further evaluate the efficacy and safety of this compound in patients with acute non-arteritic CRAO is underway in the United States.[19][20] Participants are randomized to receive high-dose this compound, low-dose this compound, or a sham injection daily for three days.[19][20] The primary efficacy endpoint is the proportion of participants who gain 15 or more letters in BCVA at week 12.[20]

KUS121_Clinical_Trial_Workflow cluster_0 Patient Recruitment cluster_1 Randomization (1:1:1) cluster_2 Treatment Arms cluster_3 Treatment Protocol cluster_4 Follow-up and Endpoints Patients Patients with Acute Non-Arteritic CRAO (symptoms within 3-48 hours) Randomization Randomization Patients->Randomization High_Dose High Dose this compound Randomization->High_Dose Low_Dose Low Dose this compound Randomization->Low_Dose Sham Sham Injection Randomization->Sham Injection Daily Intravitreal Injection (Days 1-3) High_Dose->Injection Low_Dose->Injection Sham->Injection Follow_up Follow-up (up to 12 months) Injection->Follow_up Primary_Endpoint Primary Efficacy Endpoint: Proportion of patients with ≥15 letter gain in BCVA at Week 12 Follow_up->Primary_Endpoint Safety_Endpoint Safety Evaluation Follow_up->Safety_Endpoint

Fig. 2: this compound Phase II Clinical Trial Workflow

Experimental Protocols

In Vitro Cell Viability Assay
  • Cell Line: Human articular chondrocytes or renal proximal tubular cells (NRK52E).[6][8]

  • Induction of Cell Death: Cells are treated with an ER stress inducer, such as tunicamycin.[6][8]

  • This compound Treatment: this compound is added to the cell culture medium at various concentrations.[6][8]

  • Assessment of Cell Viability: Cell viability is measured using a WST-8 assay (e.g., Cell Counting Kit-8).[6]

In Vivo Animal Models
  • Atherosclerosis Model:

    • Animals: ApoE-/- mice.[9]

    • Diet: Western diet for 8 weeks.[9]

    • This compound Administration: Daily intraperitoneal injection of this compound.[9]

    • Analysis: Quantification of atherosclerotic lesions in the aortic sinus and thoracic aorta using Hematoxylin and Eosin (H&E) and Oil Red O staining. Immunohistochemical analysis for markers of ER stress (CHOP), apoptosis (TUNEL), and inflammation (NF-κB).[9]

  • Renal Ischemia-Reperfusion Injury Model:

    • Animals: Mice.[8]

    • Procedure: Induction of renal ischemia followed by reperfusion.[8]

    • This compound Administration: Continuous administration of this compound before the induction of injury.[8]

    • Analysis: Measurement of serum creatinine and neutrophil gelatinase-associated lipocalin (NGAL) levels. Histological examination of renal tubular damage.[8]

Clinical Trial Protocol (Phase 1/2 for CRAO)
  • Study Design: Investigator-initiated, first-in-humans, open-label, non-randomized trial.[17]

  • Participants: Nine patients with non-arteritic CRAO with symptoms lasting 4-48 hours.[17]

  • Intervention: Daily intravitreal injections of this compound for 3 days. The first three patients received a low dose (25 μg), and the next six received a high dose (50 μg).[17]

  • Primary Endpoint: Safety of the drug.[17]

  • Secondary Endpoints: Pharmacokinetics, changes in best-corrected visual acuity (BCVA) using the Early Treatment Diabetic Retinopathy Study (ETDRS) chart, visual field scores, and retinal sensitivities between baseline and week 12.[17]

Conclusion and Future Directions

This compound represents a novel therapeutic approach with a well-defined mechanism of action targeting VCP-mediated ATPase activity. Its ability to preserve intracellular ATP and mitigate ER stress provides a compelling rationale for its development in a variety of diseases characterized by cellular stress and death. The promising results from preclinical studies and early-phase clinical trials in CRAO underscore its potential as a first-in-class treatment. Ongoing and future clinical investigations will be crucial in establishing the safety and efficacy of this compound across its potential therapeutic indications. The continued development of this compound could offer a much-needed treatment option for patients with debilitating diseases for which there are currently limited or no effective therapies.

References

KUS121: A VCP Modulator for the Prevention of ER Stress-Induced Apoptosis

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Endoplasmic reticulum (ER) stress is a condition of cellular distress caused by the accumulation of unfolded or misfolded proteins in the ER lumen. Prolonged or severe ER stress activates the Unfolded Protein Response (UPR), which can ultimately lead to programmed cell death, or apoptosis. This process is implicated in the pathophysiology of a wide range of diseases, including neurodegenerative disorders, ischemic injuries, and metabolic diseases. KUS121, a novel small molecule, has emerged as a promising therapeutic agent that mitigates ER stress-induced apoptosis. This technical guide provides an in-depth overview of the core mechanisms of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways.

This compound is a modulator of the Valosin-Containing Protein (VCP), an abundant and highly conserved AAA+ (ATPases Associated with diverse cellular Activities) protein.[1][2] VCP plays a crucial role in numerous cellular processes, including the ER-associated degradation (ERAD) pathway, which is responsible for the clearance of misfolded proteins from the ER.[1][3] this compound selectively inhibits the ATPase activity of VCP, a function that is critical for its role in protein degradation.[2] This inhibition leads to the conservation of intracellular ATP levels, which are often depleted under conditions of cellular stress, and the restoration of ERAD processing capacity.[1][4] By preserving cellular energy and enhancing the clearance of toxic protein aggregates, this compound effectively protects cells from ER stress-induced apoptosis.

Quantitative Data on the Efficacy of this compound

The cytoprotective effects of this compound have been quantified in various in vitro and in vivo models of ER stress and ischemia-related diseases. The following tables summarize key findings on its impact on cell viability, apoptosis, ER stress markers, and intracellular ATP levels.

Cell TypeStress InducerThis compound ConcentrationOutcome MeasureResultReference
Renal Proximal Tubular Cells (NRK52E)Tunicamycin50-100 µMCell Viability (WST-8 assay)Significant dose-dependent attenuation of tunicamycin-induced cell death.[1][5]
Human Endothelial Cells (EA.hy926)Tunicamycin (1 µg/mL)50-100 µMApoptosis (Annexin V staining)Dramatic reduction in early apoptotic cells.
Primary Cortical NeuronsOxygen-Glucose Deprivation (OGD)100 µMCell ViabilityNeuroprotective effect observed.[4]
Model SystemStress ConditionThis compound TreatmentApoptotic MarkerResultReference
Renal Proximal Tubular Cells (NRK52E)Tunicamycin50-100 µMCleaved Caspase-3Significant alleviation of tunicamycin-induced increase in cleaved caspase-3.[1]
Apoe-/- mice on Western DietAtherosclerosisDaily administrationEndothelial Apoptosis (TUNEL staining)Significant reduction in endothelial apoptosis in atherosclerotic plaques.[6]
Rat model of random pattern flapIschemia100 mg/kg intraperitoneallyApoptotic Cells (Immunohistochemistry)Significant reduction in the number of apoptotic cells in the distal third of the flap (p < 0.01).[4]
Cell/Tissue TypeStress Inducer/ConditionThis compound TreatmentER Stress MarkerResultReference
Renal Proximal Tubular Cells (NRK52E)Tunicamycin50-100 µMCHOP ExpressionSignificant reduction in tunicamycin-induced CHOP expression.[1]
Primary Cortical NeuronsTunicamycin (0.25 µg/mL)100 µMCHOP ExpressionSignificant reduction in the ratio of CHOP to β-actin expression (p < 0.05).[4]
Chorioretinal tissues of CCR2-deficient miceAging/AMD modelThis compound treatmentCHOP ExpressionSignificantly lower CHOP expression compared to non-treated controls at 15 months (p = 0.023).[7]
Rat model of random pattern flapIschemia100 mg/kg intraperitoneallyCHOP ExpressionSignificantly lower number of CHOP-expressing cells in the middle third of the flap (p < 0.01).[4]
Cell TypeStress ConditionThis compound ConcentrationOutcome MeasureResultReference
Renal Proximal Tubular Cells (rPT cells)TunicamycinNot specifiedIntracellular ATP levelsSignificantly preserved ATP levels, nearly to tunicamycin-free conditions.[1]
Primary Cortical NeuronsOxygen-Glucose Deprivation (OGD) for 1.5 h100 µMIntracellular ATP concentrationSignificant prevention of ATP depletion (p < 0.05).[4]
Human Endothelial Cells (EA.hy926)ER StressNot specifiedIntracellular ATP levelsMaintained ATP levels.[6]

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the efficacy of this compound in preventing ER stress-induced apoptosis.

Induction of ER Stress in Cell Culture

Tunicamycin, an inhibitor of N-linked glycosylation, is a widely used pharmacological agent to induce ER stress in vitro.

  • Cell Seeding: Plate cells (e.g., NRK52E renal proximal tubular cells) in 96-well plates for viability assays or larger format vessels (e.g., 6-well plates) for protein analysis, at a density that ensures 70-80% confluency at the time of treatment.

  • Tunicamycin Preparation: Prepare a stock solution of Tunicamycin in a suitable solvent such as DMSO. Further dilute the stock solution in complete culture medium to the desired final concentration (e.g., 1-10 µg/mL for NRK52E cells).[5]

  • Treatment: Aspirate the existing culture medium from the cells and replace it with the Tunicamycin-containing medium. Include a vehicle control (medium with the same concentration of DMSO used for the highest Tunicamycin concentration).

  • Incubation: Incubate the cells for the desired duration (e.g., 24 hours) at 37°C in a humidified incubator with 5% CO2. The optimal concentration and incubation time should be determined empirically for each cell line.[8]

Cell Viability Assessment using WST-8 Assay

The Water-Soluble Tetrazolium salt-8 (WST-8) assay is a colorimetric method to determine the number of viable cells.

  • Reagent Preparation: Thaw the WST-8 solution and allow it to reach room temperature before use. Protect from light.

  • Assay Procedure:

    • Following treatment with the stress inducer and/or this compound, add 10 µL of WST-8 solution to each well of a 96-well plate containing 100 µL of culture medium.[3]

    • Incubate the plate for 1-4 hours at 37°C in a CO2 incubator. The incubation time will vary depending on the cell type and density.[3][9]

    • Gently mix the plate on an orbital shaker for one minute to ensure homogeneous color distribution.

    • Measure the absorbance at 450 nm using a microplate reader.[3]

  • Data Analysis: Subtract the absorbance of the blank (medium only) from all readings. Cell viability is expressed as a percentage of the vehicle-treated control.

Western Blot Analysis of ER Stress and Apoptosis Markers

Western blotting is used to detect and quantify specific proteins, such as CHOP, cleaved caspase-3, and VCP.

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.

  • SDS-PAGE and Transfer:

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-polyacrylamide gel electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against the target proteins (e.g., anti-CHOP, anti-cleaved caspase-3, anti-VCP) overnight at 4°C. Recommended antibody dilutions should be optimized, but a starting point of 1:1000 is common.

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities using densitometry software and normalize to a loading control like β-actin or GAPDH.

Measurement of Intracellular ATP Levels using a Luciferase-Based Assay

This assay quantifies ATP, an indicator of metabolically active cells, based on the luciferin-luciferase reaction.

  • Reagent Preparation: Prepare the luciferase reaction mixture according to the manufacturer's instructions, typically by reconstituting lyophilized luciferase with a specific buffer containing D-luciferin.

  • Assay Procedure:

    • Plate cells in an opaque 96-well plate suitable for luminescence measurements.

    • After experimental treatments, add a volume of the luciferase reaction mixture equal to the volume of the cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[1]

    • Mix the contents on an orbital shaker for approximately 2 minutes.

    • Allow the plate to incubate at room temperature for about 10-15 minutes to stabilize the luminescent signal.[1]

    • Measure the luminescence using a luminometer.

  • Data Analysis: The relative light units (RLUs) are directly proportional to the amount of ATP. Results can be normalized to the number of cells or expressed as a percentage of the control group.

Signaling Pathways and Mechanisms of Action

This compound exerts its protective effects by modulating key cellular pathways involved in protein homeostasis and the stress response. The following diagrams, created using the DOT language, illustrate these mechanisms.

This compound's Role in the VCP-Mediated ERAD Pathway

Under normal conditions, VCP utilizes the energy from ATP hydrolysis to extract misfolded proteins from the ER membrane for subsequent degradation by the proteasome. During ER stress, this process is highly active, leading to significant ATP consumption.

ERAD_Pathway cluster_ER ER Lumen cluster_ER_Membrane ER Membrane cluster_Cytosol Cytosol MisfoldedProtein Misfolded Protein ERAD_Complex ERAD Complex (e.g., Hrd1, gp78) MisfoldedProtein->ERAD_Complex Recognized VCP VCP/p97 ERAD_Complex->VCP Recruits ADP ADP + Pi VCP->ADP Proteasome Proteasome VCP->Proteasome Delivers for Degradation ATP ATP ATP->VCP Hydrolysis DegradedPeptides Degraded Peptides Proteasome->DegradedPeptides This compound This compound This compound->VCP Inhibits ATPase Activity

Caption: this compound inhibits the ATPase activity of VCP, a key step in the ERAD pathway.

Prevention of ER Stress-Induced Apoptosis by this compound

By inhibiting VCP's ATPase activity, this compound prevents the depletion of cellular ATP. This energy preservation, combined with the modulation of the UPR, leads to a reduction in pro-apoptotic signaling.

Apoptosis_Pathway ER_Stress ER Stress (e.g., Tunicamycin) UPR Unfolded Protein Response (UPR) ER_Stress->UPR VCP_Depletion VCP-mediated ATP Depletion ER_Stress->VCP_Depletion PERK PERK UPR->PERK IRE1a IRE1α UPR->IRE1a ATF6 ATF6 UPR->ATF6 CHOP CHOP (Pro-apoptotic) PERK->CHOP IRE1a->CHOP ATF6->CHOP Caspase_Cleavage Caspase-3 Cleavage CHOP->Caspase_Cleavage Apoptosis Apoptosis Caspase_Cleavage->Apoptosis VCP_Depletion->Apoptosis This compound This compound This compound->VCP_Depletion Prevents ATP_Preservation ATP Preservation This compound->ATP_Preservation ATP_Preservation->UPR Modulates ATP_Preservation->Apoptosis Inhibits

Caption: this compound prevents ATP depletion and modulates the UPR to inhibit apoptosis.

This compound's Impact on the IRE1α-Associated Inflammatory Pathway

ER stress can also trigger inflammatory signaling pathways. The IRE1α branch of the UPR can lead to the activation of NF-κB and JNK, promoting the expression of pro-inflammatory cytokines. This compound has been shown to downregulate this inflammatory cascade.

Inflammatory_Pathway ER_Stress ER Stress IRE1a IRE1α ER_Stress->IRE1a Activates TRAF2 TRAF2 IRE1a->TRAF2 Recruits JNK JNK TRAF2->JNK Activates NFkB NF-κB TRAF2->NFkB Activates Inflammation Inflammation (e.g., ICAM-1, IL-6) JNK->Inflammation NFkB->Inflammation KUS121_Effect This compound KUS121_Effect->IRE1a Downregulates Pathway

Caption: this compound downregulates the IRE1α-mediated inflammatory signaling pathway.

Conclusion

This compound represents a novel therapeutic strategy for diseases characterized by ER stress-induced apoptosis. Its unique mechanism of action, centered on the modulation of VCP ATPase activity and the preservation of cellular ATP, offers a multi-faceted approach to cytoprotection. The data presented in this guide demonstrate its potential to mitigate cell death, reduce ER stress, and suppress associated inflammation. The detailed experimental protocols provide a framework for researchers to further investigate the therapeutic applications of this compound and other VCP modulators. As research in this area continues, this compound holds promise for the development of new treatments for a variety of debilitating diseases.

References

Methodological & Application

KUS121 Application Notes and Protocols for Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage and administration of KUS121, a novel Valosin-Containing Protein (VCP) modulator, in various mouse models. The included protocols are based on peer-reviewed literature and are intended to guide researchers in designing and executing preclinical studies.

Mechanism of Action

This compound is a small molecule that selectively inhibits the ATPase activity of VCP.[1][2] VCP is involved in numerous cellular processes, including endoplasmic reticulum-associated degradation (ERAD) of proteins.[1] By modulating VCP's ATPase activity, this compound helps to conserve intracellular ATP levels, particularly under conditions of cellular stress such as ischemia and ER stress.[1][3][4][5] This ATP preservation mitigates ER stress-induced apoptosis and inflammation, leading to cytoprotective effects in a variety of disease models.[1][3][6]

Signaling Pathway

The therapeutic effects of this compound are largely attributed to its ability to mitigate cellular stress by maintaining ATP levels. This intervention primarily impacts the Endoplasmic Reticulum (ER) stress response pathways. Under stress conditions that deplete ATP, the ER's protein folding capacity is compromised, leading to the Unfolded Protein Response (UPR). This compound, by inhibiting VCP's ATP consumption, helps restore cellular energy homeostasis, thereby alleviating the UPR and its pro-apoptotic and pro-inflammatory downstream signaling.

KUS121_Signaling_Pathway cluster_stress Cellular Stress (e.g., Ischemia) Stress Ischemia, etc. ATP_Depletion ATP Depletion Stress->ATP_Depletion ER_Stress ER Stress ATP_Depletion->ER_Stress ATP_Maintenance ATP Maintenance ATP_Maintenance->ER_Stress Alleviates Cell_Survival Cell Survival VCP VCP ATPase Activity VCP->ATP_Depletion ATP Consumption This compound This compound This compound->ATP_Maintenance Inhibits This compound->VCP UPR Unfolded Protein Response (UPR) ER_Stress->UPR Apoptosis_Inflammation Apoptosis & Inflammation UPR->Apoptosis_Inflammation

Caption: this compound inhibits VCP ATPase activity, preserving ATP levels and mitigating ER stress.

Quantitative Data Summary

The following tables summarize the dosages and administration routes of this compound used in various mouse models as reported in the literature.

Table 1: this compound Dosage and Administration in Mouse Models

Disease ModelMouse StrainAdministration RouteDosageTreatment ScheduleReference
AtherosclerosisApoe-/-Not specifiedNot specifiedDaily for 8 weeks[3][7]
Ischemic Acute Kidney InjuryC57BL/6ContinuousNot specifiedContinuous administration[1]
Ischemic StrokeC57BL/6Intravenous & Intraperitoneal100 mg/kg (IV) & 50 mg/kg (IP)IV immediately before ischemia, IP after reperfusion[5]
Ischemic StrokeCB-17Intravenous & Intraperitoneal100 mg/kg (IV) & 50 mg/kg (IP)IV immediately before ischemia, IP after reperfusion[5]
Retinal Degeneration (rd12)rd12OralAd libitum in drinking waterDaily for 7 days[8]
Retinal IschemiaThy1-GFP ratsIntravitreal25 µ g/eye Single injection 2 hours before injury[9]
Heart Failure (TAC-induced)Not specifiedNot specifiedNot specifiedLong-term administration[10]
Random Pattern Flap IschemiaSprague-Dawley ratsIntraperitoneal100 mg/kg1 hour before surgery and daily for 6 days post-surgery[11]

Experimental Protocols

Below are detailed methodologies for key experiments involving this compound administration in mouse models.

Protocol 1: Ischemic Stroke Model

This protocol is designed to assess the neuroprotective effects of this compound in a transient middle cerebral artery occlusion (tMCAO) model.[4][5]

Experimental Workflow

Ischemic_Stroke_Workflow cluster_pre Pre-Ischemia cluster_ischemia Ischemia cluster_post Post-Ischemia KUS121_IV Administer this compound (100 mg/kg, IV) tMCAO Induce tMCAO KUS121_IV->tMCAO Reperfusion Reperfusion tMCAO->Reperfusion KUS121_IP Administer this compound (50 mg/kg, IP) Reperfusion->KUS121_IP Assessment Assess Functional Deficits & Infarct Volume KUS121_IP->Assessment

Caption: Workflow for evaluating this compound in a mouse model of ischemic stroke.

Materials:

  • This compound

  • Vehicle (e.g., 5% glucose solution[11])

  • C57BL/6 or CB-17 mice

  • Anesthetic agents

  • Surgical instruments for tMCAO

  • 2,3,5-triphenyltetrazolium chloride (TTC) for infarct staining

Procedure:

  • Drug Preparation: Dissolve this compound in the appropriate vehicle to the desired concentration.

  • Animal Model: Use adult male C57BL/6 or CB-17 mice.

  • This compound Administration (Pre-ischemia): Immediately before the induction of ischemia, administer this compound at a dose of 100 mg/kg via intravenous (tail vein) injection.[5]

  • Induction of Ischemia: Perform transient middle cerebral artery occlusion (tMCAO) for a predetermined duration (e.g., 60 minutes).

  • Reperfusion: After the occlusion period, withdraw the filament to allow for reperfusion.

  • This compound Administration (Post-reperfusion): Immediately after reperfusion, administer this compound at a dose of 50 mg/kg via intraperitoneal injection.[5]

  • Functional Assessment: At various time points post-reperfusion (e.g., 24, 48, 72 hours), assess neurological deficits using a standardized scoring system.

  • Infarct Volume Measurement: At the end of the experiment (e.g., 72 hours), euthanize the mice, and harvest the brains. Section the brains and stain with TTC to visualize the infarct area. Quantify the infarct volume using image analysis software.

Protocol 2: Atherosclerosis Model

This protocol outlines the long-term administration of this compound to evaluate its effect on the progression of atherosclerosis in Apoe-/- mice.[3][7]

Materials:

  • This compound

  • Vehicle

  • Apoe-/- mice

  • Western diet

Procedure:

  • Animal Model: Use Apoe-/- mice, which are genetically predisposed to developing atherosclerosis.

  • Diet: Feed the mice a Western diet to accelerate the development of atherosclerotic plaques.

  • This compound Administration: Administer this compound daily for a period of 8 weeks.[3][7] The specific dose and route of administration should be optimized based on preliminary studies.

  • Monitoring: Monitor the health and body weight of the mice throughout the study.

  • Endpoint Analysis: After 8 weeks of treatment, euthanize the mice and collect the aorta and heart.

  • Atherosclerotic Plaque Analysis:

    • Stain the aorta en face with Oil Red O to quantify the total plaque area.

    • Perform histological analysis of the aortic root to assess plaque size, composition (e.g., macrophage and smooth muscle cell content), and markers of ER stress and inflammation.[3][7]

Protocol 3: Acute Kidney Injury Model

This protocol describes the use of this compound in a mouse model of ischemia-reperfusion-induced acute kidney injury (AKI).[1][12]

Materials:

  • This compound

  • Vehicle

  • C57BL/6 mice

  • Surgical instruments for renal artery clamping

Procedure:

  • Animal Model: Use adult male C57BL/6 mice.

  • This compound Administration: Administer this compound via continuous infusion (e.g., using an osmotic minipump) starting before the induction of ischemia.

  • Induction of Ischemia: Anesthetize the mice and expose the renal pedicles. Clamp both renal arteries for a defined period (e.g., 30 minutes) to induce ischemia.

  • Reperfusion: Release the clamps to allow for reperfusion.

  • Post-operative Care: Provide appropriate post-operative care, including fluid administration and analgesia.

  • Assessment of Renal Function: At various time points after reperfusion (e.g., 24, 48 hours), collect blood samples to measure serum creatinine and blood urea nitrogen (BUN) levels.

  • Histological Analysis: At the end of the experiment, euthanize the mice and harvest the kidneys. Perform histological staining (e.g., H&E, PAS) to assess the degree of tubular injury, inflammation, and apoptosis.[1]

General Administration Considerations

  • Vehicle Selection: The choice of vehicle for this compound solubilization should be carefully considered to ensure stability and bioavailability while minimizing toxicity. A 5% glucose solution has been previously reported.[11]

  • Route of Administration: The optimal route of administration will depend on the target organ and the desired pharmacokinetic profile. Common routes for systemic delivery in mice include intraperitoneal (IP), intravenous (IV), and oral gavage.[13][14] For localized delivery to the eye, intravitreal injections can be used.[9]

  • Dose-Response Studies: It is recommended to perform dose-response studies to determine the optimal therapeutic dose of this compound for each specific disease model.

  • Ethical Considerations: All animal experiments should be conducted in accordance with institutional guidelines and regulations for the humane care and use of laboratory animals.

References

Application Notes and Protocols: KUS121 in Rat Models of Ischemia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

KUS121, a novel modulator of Valosin-Containing Protein (VCP), has emerged as a promising therapeutic agent in preclinical models of ischemic injury.[1][2][3][4] VCP, an abundant ATPase, is critically involved in various cellular processes, including the Endoplasmic Reticulum-Associated protein Degradation (ERAD) pathway.[1] Ischemic events trigger a sharp decline in intracellular ATP levels, leading to ER stress, unfolded protein response (UPR) activation, and ultimately, apoptotic cell death.[2][3][5] this compound mitigates this cascade by inhibiting the ATPase activity of VCP, thereby preserving cellular ATP, reducing ER stress, and protecting against ischemic cell death.[1][2][4][5]

These application notes provide a comprehensive overview of the use of this compound in rat models of ischemia, detailing its mechanism of action, experimental protocols, and key quantitative outcomes.

Mechanism of Action: this compound in Ischemia

During an ischemic event, the lack of oxygen and glucose leads to a rapid depletion of intracellular ATP. This energy crisis impairs protein folding within the ER, causing an accumulation of misfolded proteins and inducing ER stress. The cell activates the Unfolded Protein Response (UPR) as a protective measure. However, prolonged or severe ER stress shifts the UPR towards a pro-apoptotic pathway, a key feature of which is the upregulation of C/EBP homologous protein (CHOP).

This compound intervenes at a critical point in this process. By inhibiting the ATPase activity of VCP, it reduces cellular ATP consumption, thereby maintaining ATP levels even under ischemic conditions.[2][5][6] This ATP preservation helps to alleviate ER stress. Consequently, the expression of pro-apoptotic markers like CHOP and cleaved caspase-3 is significantly suppressed.[1][6][7] Furthermore, this compound has been shown to restore the ERAD-processing capacity, potentially by potentiating the IRE1α-sXBP1 signaling pathway, which aids in clearing misfolded proteins and resolving ER stress.[1][6][8]

KUS121_Mechanism_of_Action Ischemia Ischemia (Oxygen/Glucose Deprivation) ATP_Depletion ATP Depletion Ischemia->ATP_Depletion This compound This compound ER_Stress ER Stress (Unfolded Protein Response) ATP_Depletion->ER_Stress VCP VCP ATPase Activity ATP_Preservation ATP Preservation Apoptosis Apoptosis / Cell Death ER_Stress->Apoptosis ER_Stress_Reduction ER Stress Reduction (↓ CHOP, ↓ Caspase-3) Cell_Protection Neuroprotection / Cytoprotection This compound->VCP Inhibits This compound->VCP ATP_Preservation->ER_Stress_Reduction ER_Stress_Reduction->Cell_Protection

Caption: this compound mechanism in ischemia.

Signaling Pathway: ER Stress and this compound

This compound's protective effects are tightly linked to its ability to modulate the ER stress signaling pathway. Under ischemic conditions, the UPR is activated through three main sensor proteins: PERK, IRE1α, and ATF6. While the initial response is adaptive, chronic activation, particularly of the PERK-eIF2α-ATF4 axis, leads to the upregulation of the pro-apoptotic transcription factor CHOP. This compound has been shown to significantly decrease the expression of CHOP.[3][7][9][10] It also appears to enhance the adaptive arm of the UPR by promoting the IRE1α-mediated splicing of XBP1 mRNA to its active form (sXBP1), which upregulates genes involved in ERAD and protein folding.[1][8] Additionally, this compound has been suggested to suppress the pro-inflammatory IRE1α-JNK-NF-κB signaling pathway.[11]

ER_Stress_Signaling Ischemia Ischemia ER_Stress ER Stress Ischemia->ER_Stress IRE1a IRE1α ER_Stress->IRE1a PERK PERK ER_Stress->PERK ATF6 ATF6 ER_Stress->ATF6 sXBP1 sXBP1 IRE1a->sXBP1 splicing ATF4 ATF4 PERK->ATF4 ERAD ERAD Restoration (Protein Degradation) sXBP1->ERAD CHOP CHOP ATF4->CHOP Apoptosis Apoptosis CHOP->Apoptosis This compound This compound This compound->sXBP1 Potentiates This compound->CHOP Inhibits

Caption: this compound modulates ER stress signaling.

Experimental Protocols

Rat Model of Retinal Ischemia-Reperfusion Injury

This model is used to study ischemic damage to the retina, relevant to conditions like retinal artery occlusion and glaucoma.

Protocol:

  • Animal Model: Adult male Sprague-Dawley or Thy1-GFP transgenic rats are used.[7]

  • Anesthesia: Anesthetize the rats with an appropriate anesthetic cocktail (e.g., ketamine and xylazine).

  • Ischemia Induction:

    • Cannulate the anterior chamber of the eye with a 27-gauge needle connected to a saline reservoir.

    • Raise the reservoir to elevate the intraocular pressure (IOP) above systolic blood pressure (e.g., to 110 mmHg) for a defined period (e.g., 60 minutes).

    • Confirm retinal ischemia by observing whitening of the iris and loss of the red reflex.

  • Reperfusion: Lower the saline reservoir to restore normal IOP and allow retinal blood flow to resume.

  • This compound Administration:

    • Systemic: Administer this compound intraperitoneally (IP) at a dose of 100 mg/kg, typically 1 hour before ischemia induction and daily thereafter.[4]

    • Intravitreal (IVT): Inject this compound directly into the vitreous humor of the eye. This route may offer equal or better efficacy than systemic administration for retinal diseases.[3]

  • Outcome Measures:

    • Functional: Electroretinography (ERG) to measure a- and b-wave amplitudes at various time points post-injury (e.g., 7 and 14 days).[3][7]

    • Structural: Spectral-domain optical coherence tomography (SD-OCT) to measure inner and total retinal thickness.[3]

    • Histological: Immunohistochemistry on retinal sections to quantify retinal ganglion cell (RGC) survival and assess the expression of markers like CHOP.[3][7]

Rat Model of Focal Cerebral Ischemia (tMCAO)

The transient middle cerebral artery occlusion (tMCAO) model is a widely used model for stroke research.

Protocol:

  • Animal Model: Adult male Sprague-Dawley or Wistar rats.

  • Anesthesia: Induce and maintain anesthesia with an inhalant anesthetic like isoflurane.

  • Ischemia Induction (Intraluminal Filament Method):

    • Make a midline neck incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

    • Ligate the distal ECA and the CCA.

    • Introduce a nylon monofilament suture with a coated tip into the ICA via the ECA stump.

    • Advance the filament until it occludes the origin of the middle cerebral artery (MCA). Occlusion duration is typically 60-90 minutes.

  • Reperfusion: Withdraw the filament to allow reperfusion.

  • This compound Administration:

    • Administer this compound (e.g., via IP injection) at a specified time before or after the ischemic insult. Dosing regimens from other models, such as 100 mg/kg, can be adapted.[4][5]

  • Outcome Measures:

    • Neurological Deficit Scoring: Evaluate motor and sensory function at 24 hours and later time points.

    • Infarct Volume Measurement: At a terminal endpoint (e.g., 24 or 48 hours), perfuse the brain, section it, and stain with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize and quantify the infarct volume.[2][5]

    • Molecular Analysis: Western blotting or immunohistochemistry of brain tissue to measure levels of ATP, CHOP, and other relevant markers.[2][5]

Rat Model of Ischemic Skin Flap

This model is relevant for studying tissue survival in plastic and reconstructive surgery.

Protocol:

  • Animal Model: Adult male Sprague-Dawley rats.[9][12]

  • Anesthesia: General anesthesia is administered.

  • Flap Elevation: A caudally based random pattern skin flap (e.g., 3 x 10 cm) is elevated on the dorsum of the rat.

  • This compound Administration:

    • Administer this compound (100 mg/kg, IP) dissolved in 5% glucose solution 1 hour before flap elevation and once daily for the following 6 days.[9][12]

    • The control group receives the vehicle (5% glucose solution) on the same schedule.[9]

  • Outcome Measures:

    • Flap Survival Area: On day 7, the area of flap necrosis (black, necrotic tissue) is measured and expressed as a percentage of the total flap area.[9][12]

    • Immunohistochemistry: Tissue samples from different flap zones are analyzed for markers of apoptosis (e.g., TUNEL staining) and ER stress (e.g., CHOP expression).[9][12]

    • Gene Expression: mRNA expression of genes like Ddit3 (CHOP) and Casp3 (caspase-3) can be assessed using qPCR on tissue harvested at earlier time points (e.g., day 1).[9][12]

Experimental_Workflow cluster_Pre Pre-Experiment cluster_Exp Experiment cluster_Post Post-Experiment Analysis Animal_Model Select Rat Model (e.g., Sprague-Dawley) Anesthesia Anesthetize Animal Animal_Model->Anesthesia KUS121_Admin Administer this compound or Vehicle (e.g., IP, 1hr pre-insult) Anesthesia->KUS121_Admin KUS121_Prep Prepare this compound (e.g., 100 mg/kg in vehicle) KUS121_Prep->KUS121_Admin Ischemia_Induction Induce Ischemia (e.g., tMCAO, Retinal I/R) KUS121_Admin->Ischemia_Induction Reperfusion Reperfusion Period Ischemia_Induction->Reperfusion Functional Functional Assessment (e.g., ERG, Neuro Score) Reperfusion->Functional Structural Structural/Volume Analysis (e.g., TTC, OCT, Flap Area) Reperfusion->Structural Molecular Molecular/Histological Analysis (e.g., Western, IHC for CHOP) Reperfusion->Molecular

Caption: General experimental workflow.

Data Presentation

The following tables summarize key quantitative data from studies using this compound in rat and mouse models of ischemia.

Table 1: Effects of this compound on Ischemic Skin Flap Survival in Rats
GroupNecrotic Flap Area (%)Number of Apoptotic Cells (Distal Flap)CHOP-Positive Cells (Middle Flap)Reference
Control (Vehicle)33.6 ± 3.7HighHigh[9][12]
This compound (100 mg/kg)26.4 ± 3.6 (p < 0.01)Significantly Reduced (p < 0.01)Significantly Lower (p < 0.01)[9][12]
Table 2: Neuroprotective Effects of this compound in Cerebral Ischemia Models
ModelParameterControl GroupThis compound-Treated GroupReference
Rat Cortical Neurons (OGD)Cell Viability (WST Assay)ReducedSignificantly Protected[2][5]
Rat Cortical Neurons (OGD)ATP LevelsDepletedMaintained near control levels[2][5]
Mouse (tMCAO)Infarct VolumeBaselineSignificantly Reduced[2][5]
Mouse (tMCAO)Functional DeficitsPresentSignificantly Improved[2][5]
Table 3: Renoprotective Effects of this compound in Mouse Renal Ischemia-Reperfusion Injury
ParameterControl (I/R)This compound-Treated (I/R)Reference
Serum CreatinineElevatedSignificantly Suppressed[1][6]
NGAL (Neutrophil gelatinase-associated lipocalin)ElevatedSignificantly Suppressed[1][6]
Tubular DamageSevereAttenuated[1][6]
CHOP ExpressionIncreasedSignificantly Reduced[1]
Cleaved Caspase-3IncreasedMitigated[1][6]
Table 4: Retinoprotective Effects of this compound in Rat Retinal Ischemia
ParameterControl (Ischemia)This compound-Treated (Ischemia)Reference
Inner Retinal ThinningSignificantSignificantly Suppressed[3][7]
RGC & Amacrine Cell DeathSignificantSignificantly Suppressed[3][7]
ERG b-wave amplitude (14 days)ReducedSignificantly Preserved[3][7]
CHOP-positive RGCs (%)41.4 ± 7.014.5 ± 3.3 (p = 0.005)[7]

Conclusion

This compound demonstrates significant protective effects across multiple rat models of ischemia, including cerebral, retinal, and skin flap models. Its primary mechanism of preserving intracellular ATP and mitigating ER stress-induced apoptosis makes it a compelling candidate for further therapeutic development. The protocols and data presented here provide a solid foundation for researchers designing new studies to explore the full potential of VCP modulation in treating ischemic diseases.

References

Application Notes and Protocols for KUS121 Treatment in ApoE-/- Mice for Atherosclerosis Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview and detailed protocols for the use of KUS121 in atherosclerosis studies involving Apolipoprotein E knockout (ApoE-/-) mice. This compound is a novel modulator of Valosin-Containing Protein (VCP), an ATPase associated with various cellular activities. By selectively inhibiting the ATPase activities of VCP, this compound conserves intracellular ATP levels and mitigates endoplasmic reticulum (ER) stress, which are key pathological features in the progression of atherosclerosis.[1][2][3][4][5][6][7] In preclinical studies using ApoE-/- mice, a well-established model for spontaneous atherosclerosis development, this compound has demonstrated significant efficacy in reducing atherosclerotic plaque formation.[8][9][10]

Mechanism of Action

This compound's primary mechanism involves the inhibition of VCP's ATPase activity, leading to the preservation of intracellular ATP.[1][2][7] This ATP maintenance helps to alleviate ER stress and its downstream consequences, including apoptosis and inflammation within the vascular endothelium.[1][2][4][5][6] Specifically, this compound has been shown to downregulate the IRE1α-associated inflammatory pathways, leading to reduced activation of NF-κB and decreased expression of adhesion molecules like ICAM1.[1][2][4][5][6][11] This, in turn, attenuates the recruitment of inflammatory monocytes to the atherosclerotic plaques.[1][4][11] Furthermore, this compound has been observed to inhibit glycolysis in endothelial cells through the maintenance of intracellular ATP levels.[2]

Summary of Efficacy in ApoE-/- Mice

Daily administration of this compound to ApoE-/- mice fed a high-fat, Western-type diet has been shown to produce significant anti-atherosclerotic effects. The key findings from these studies are summarized below.

Quantitative Data from In Vivo Studies
ParameterObservationReference
Atherosclerosis Progression Reduced by approximately 40-50% following 8 weeks of daily treatment.[1][2][3][4][5][6][11]
Macrophage Burden in Plaques Significantly decreased.[1][4][11]
Endothelial Apoptosis Significantly reduced as assessed by TUNEL and cleaved caspase-3 staining.[2]
Plaque Inflammation Significantly reduced as assessed by immunostaining for NF-κB and ICAM1.[1][2][4][5][6]
Inflammatory Monocyte Recruitment Attenuated recruitment of Ly6Chigh monocytes.[1][3][4][11]

Experimental Protocols

The following are detailed protocols for conducting atherosclerosis studies with this compound in ApoE-/- mice, based on methodologies reported in the literature.

Animal Model and Husbandry
  • Animal Model: Apolipoprotein E knockout (ApoE-/-) mice. These mice spontaneously develop hypercholesterolemia and atherosclerotic lesions.[8][9][10][12]

  • Diet: To accelerate and exacerbate atherosclerosis, feed mice a high-fat "Western-type" diet. A typical composition is 21% fat and 0.15% cholesterol.

  • Age: Start the experimental diet and treatment at 8-12 weeks of age.

  • Housing: House mice in a temperature-controlled environment with a 12-hour light/dark cycle and provide ad libitum access to food and water.

This compound Preparation and Administration
  • Formulation: The exact formulation for in vivo injection is not detailed in the provided search results. A common approach for similar small molecules is to dissolve them in a vehicle such as a mixture of DMSO, Cremophor EL, and saline. It is crucial to perform solubility and stability tests for this compound in the chosen vehicle.

  • Dosage: The specific dosage used in the referenced studies is not explicitly stated. This would need to be determined through dose-ranging studies.

  • Administration Route: Daily injection. The specific route (e.g., intraperitoneal, subcutaneous) should be chosen based on the pharmacokinetic and pharmacodynamic properties of the compound.

  • Treatment Duration: 8 weeks.[2][3][5][6]

Assessment of Atherosclerosis
  • Tissue Collection: At the end of the treatment period, euthanize mice and perfuse with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde. Harvest the aorta from the root to the iliac bifurcation.

  • En Face Analysis:

    • Carefully remove the adventitial tissue from the aorta.

    • Cut the aorta longitudinally and pin it flat on a black wax surface.

    • Stain the aorta with Oil Red O to visualize lipid-rich plaques.

    • Capture high-resolution images of the entire aorta.

    • Quantify the lesion area as a percentage of the total aortic surface area using image analysis software (e.g., ImageJ).

  • Aortic Root Analysis:

    • Embed the upper portion of the heart and the aortic root in Optimal Cutting Temperature (OCT) compound.

    • Prepare serial cryosections (e.g., 10 µm thick).

    • Stain sections with Oil Red O and hematoxylin to visualize plaque area and morphology.

    • Perform immunohistochemistry for specific markers.

Immunohistochemistry
  • Fix cryosections with cold acetone.

  • Block non-specific binding with a suitable blocking buffer (e.g., 5% goat serum in PBS).

  • Incubate with primary antibodies against markers of interest:

    • Macrophages: Anti-CD68 or Anti-Mac-2.

    • Inflammation: Anti-NF-κB, Anti-ICAM1.

    • ER Stress: Anti-CHOP.

    • Apoptosis: Anti-cleaved caspase-3.

  • Wash and incubate with appropriate fluorescently labeled secondary antibodies.

  • Mount with a DAPI-containing mounting medium to counterstain nuclei.

  • Visualize and quantify using fluorescence microscopy.

TUNEL Assay for Apoptosis
  • Use a commercially available TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay kit.

  • Follow the manufacturer's instructions for staining cryosections of the aortic root.

  • Counterstain with DAPI.

  • Quantify the number of TUNEL-positive (apoptotic) cells within the plaque area.

In Vitro Studies with Endothelial Cells
  • Cell Line: Human umbilical vein endothelial cells (HUVECs) or an endothelial cell line such as EA.hy926.[1][3][5][6]

  • ER Stress Induction: Treat cells with an ER stress inducer like tunicamycin or thapsigargin.

  • This compound Treatment: Co-incubate cells with this compound to assess its protective effects.

  • Assays:

    • Apoptosis: Flow cytometry using Annexin V/Propidium Iodide staining.

    • Western Blot: Analyze the expression of ER stress markers (CHOP, GRP78) and inflammatory proteins (NF-κB, ICAM1).

    • ATP Measurement: Use a commercial ATP assay kit to measure intracellular ATP levels.[2][3][5][6]

Visualizations

Signaling Pathway of this compound in Atherosclerosis

KUS121_Mechanism cluster_stress Atherogenic Stressors cluster_downstream Downstream Effects Hyperlipidemia Hyperlipidemia ER_Stress ER Stress Hyperlipidemia->ER_Stress Oxidative_Stress Oxidative Stress Oxidative_Stress->ER_Stress VCP VCP ATPase Activity ER_Stress->VCP increases IRE1a IRE1α Activation ER_Stress->IRE1a Apoptosis Endothelial Apoptosis ER_Stress->Apoptosis ATP_Depletion ATP Depletion VCP->ATP_Depletion Glycolysis Glycolysis ATP_Depletion->Glycolysis promotes This compound This compound This compound->VCP inhibits This compound->Glycolysis inhibits NFkB NF-κB Activation IRE1a->NFkB ICAM1 ICAM1 Expression NFkB->ICAM1 Monocyte_Recruitment Monocyte Recruitment ICAM1->Monocyte_Recruitment Atherosclerosis Atherosclerosis Progression Monocyte_Recruitment->Atherosclerosis Apoptosis->Atherosclerosis

Caption: this compound mechanism in atherosclerosis.

Experimental Workflow for this compound Treatment in ApoE-/- Mice

Experimental_Workflow start Start: ApoE-/- Mice (8-12 weeks old) diet Initiate Western-Type Diet (21% Fat, 0.15% Cholesterol) start->diet treatment_group Treatment Group: Daily this compound Injection diet->treatment_group control_group Control Group: Daily Vehicle Injection diet->control_group duration 8 Weeks Treatment Duration treatment_group->duration control_group->duration euthanasia Euthanasia and Tissue Harvest duration->euthanasia aorta_analysis Atherosclerotic Plaque Analysis euthanasia->aorta_analysis en_face En Face Staining (Oil Red O) aorta_analysis->en_face aortic_root Aortic Root Sectioning aorta_analysis->aortic_root data_analysis Data Quantification and Analysis en_face->data_analysis ihc Immunohistochemistry (CD68, NF-κB, ICAM1, CHOP) aortic_root->ihc tunel TUNEL Assay aortic_root->tunel ihc->data_analysis tunel->data_analysis

References

Application Notes and Protocols: Intravitreal Injection of KUS121 for Retinal Neuroprotection

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals in ophthalmology and neuroscience.

Purpose: This document provides a detailed protocol for the intravitreal administration of KUS121, a Valosin-Containing Protein (VCP) modulator, for investigating its neuroprotective effects in rodent models of retinal degeneration. It includes the scientific rationale, experimental procedures, expected outcomes, and data interpretation guidelines.

Introduction and Scientific Rationale

Retinal degenerative diseases, such as retinitis pigmentosa (RP) and ischemic retinopathies, are leading causes of blindness characterized by the progressive loss of photoreceptors and other retinal neurons. A key pathological mechanism implicated in these conditions is cellular stress, particularly endoplasmic reticulum (ER) stress and subsequent mitochondrial dysfunction, which leads to apoptosis.[1][2][3][4][5]

This compound is a novel small molecule that modulates the ATPase activity of Valosin-Containing Protein (VCP).[6][7] VCP is a critical enzyme involved in numerous cellular processes, including ER-associated degradation (ERAD) of misfolded proteins.[7] By inhibiting the excessive ATPase activity of VCP during cellular stress, this compound helps maintain intracellular ATP levels, alleviates ER stress, and preserves mitochondrial function.[6][7] Preclinical studies have demonstrated that this compound exerts potent neuroprotective effects, suppressing the death of retinal ganglion cells and photoreceptors in various models of retinal injury and degeneration.[6][8][9]

Intravitreal (IVT) injection is a clinically relevant route of administration for delivering therapeutics directly to the retina, maximizing local drug concentration while minimizing systemic exposure.[8][10] This protocol outlines the procedures for preparing and administering this compound via IVT injection in a rat model of retinal ischemia, a common platform for evaluating neuroprotective agents.

This compound Signaling Pathway

This compound's protective mechanism involves the modulation of a central cellular stress response pathway. In conditions like ischemia, an accumulation of unfolded proteins triggers ER stress. This activates the Unfolded Protein Response (UPR) and increases the demand on VCP's ATPase activity, leading to ATP depletion. This energy crisis impairs mitochondrial function and initiates apoptotic pathways. This compound intervenes by inhibiting VCP's ATPase activity, thereby conserving ATP, reducing ER stress markers like CHOP, and promoting cell survival.[6][7][8]

KUS121_Pathway cluster_stress Cellular Stress (e.g., Ischemia) ER_Stress ER Stress (Unfolded Proteins) VCP VCP ATPase Activity ER_Stress->VCP Activates Cell_Death Neuronal Apoptosis ER_Stress->Cell_Death ATP_Depletion ATP Depletion Mito_Dysfunction Mitochondrial Dysfunction ATP_Depletion->Mito_Dysfunction Causes Mito_Dysfunction->Cell_Death Leads to VCP->ATP_Depletion Consumes ATP This compound This compound This compound->VCP Cell_Survival Neuronal Survival This compound->Cell_Survival Promotes

Caption: this compound mechanism of action in retinal neuroprotection.

Materials and Equipment

Category Item Notes
Compound This compoundSource and purity should be verified.
Vehicle (e.g., PBS, DMSO)Sterile, injectable grade. Final DMSO concentration should be minimal.
Animals Adult Rats (e.g., Sprague-Dawley, Wistar)Age and weight-matched.
Anesthesia Ketamine/Xylazine CocktailOr other approved general anesthetic (e.g., isoflurane).
Proparacaine Hydrochloride 0.5%Topical anesthetic eye drops.
Injection Hamilton Syringe (10 µL)
33-gauge or 34-gauge blunt needlesFor injection.[11]
30-gauge sharp needlesTo create the initial sclerotomy.[11][12]
Pupil Dilation Tropicamide 1%, Phenylephrine 2.5%
General Supplies Sterile Saline, Povidone-iodine solutionFor cleaning.
Cotton swabs, gauze
Antibiotic ointmentFor post-procedure care.[12]
Equipment Operating microscope or stereomicroscope[12]
Heating padTo maintain animal body temperature.[11]
Micropipettes, sterile microcentrifuge tubes

Experimental Protocol: Intravitreal Injection

This protocol is adapted from standard procedures for intravitreal injections in rodents.[11][12][13][14]

Preparation of this compound Solution
  • Reconstitution: Prepare a stock solution of this compound in a suitable vehicle (e.g., 100% DMSO).

  • Dilution: On the day of injection, dilute the stock solution to the final desired concentration using sterile phosphate-buffered saline (PBS). The final concentration of DMSO should be kept to a minimum (<1%) to avoid retinal toxicity.

  • Dosage: Based on published studies, a typical dose for intravitreal injection in rats is in the range of 1-10 µg per eye.[8][9][15] The final injection volume is typically 2-5 µL. For a 5 µL injection, a 2 mM solution would deliver a 10 nmol dose.

  • Loading: Load the Hamilton syringe with the this compound solution, ensuring there are no air bubbles.

Animal Preparation
  • Anesthesia: Anesthetize the rat using an intraperitoneal injection of a ketamine/xylazine cocktail or via isoflurane inhalation. Confirm the depth of anesthesia by checking for the absence of a pedal withdrawal reflex.

  • Positioning: Place the animal on a heating pad under the operating microscope in lateral recumbency to present the eye for injection.

  • Pupil Dilation: Instill one drop each of a mydriatic (tropicamide) and a vasoconstrictor (phenylephrine) onto the cornea. Wait 5-10 minutes for maximal pupil dilation.

  • Topical Anesthesia & Asepsis: Apply one drop of proparacaine to the cornea. Gently clean the periocular area with a dilute povidone-iodine solution.

Injection Procedure
  • Sclerotomy: Using a sharp 30-gauge needle, create a small puncture hole through the sclera, approximately 1-2 mm posterior to the limbus (the border between the cornea and sclera), in the superior-temporal quadrant.[11][12] Be careful to avoid the lens.

  • Injection: Carefully insert the 33-gauge blunt needle of the Hamilton syringe through the pre-made puncture hole. The needle should be aimed towards the center of the vitreous cavity at a 45-degree angle to the scleral surface to avoid lens injury.[12]

  • Infusion: Slowly inject 2-5 µL of the this compound solution over 30-60 seconds. A slow injection rate minimizes reflux and rapid increases in intraocular pressure.[11]

  • Withdrawal: Hold the needle in place for 10-20 seconds post-injection to allow for pressure equalization and to minimize reflux of the solution from the injection site.[14] Withdraw the needle slowly.

  • Post-Procedure: Apply a small amount of antibiotic ointment to the eye to prevent infection.

Recovery
  • Monitor the animal until it is fully awake and ambulatory. Keep it on a heating pad to maintain body temperature.

  • Administer analgesics as required and according to institutional guidelines.

  • Observe for any adverse events such as cataract formation, inflammation, or endophthalmitis.

Experimental Workflow

The overall experimental process involves inducing a retinal disease model, administering the therapeutic, and evaluating the outcome using functional and structural endpoints.

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Treatment cluster_analysis Phase 3: Analysis Animal_Acclimation Animal Acclimation (e.g., rd10 mice) Baseline_Imaging Baseline ERG / OCT Animal_Acclimation->Baseline_Imaging Randomization Randomization (Treatment vs. Vehicle) Baseline_Imaging->Randomization Disease_Induction Disease Model (e.g., Ischemia-Reperfusion) Randomization->Disease_Induction IVT_Injection Intravitreal Injection (this compound or Vehicle) Disease_Induction->IVT_Injection Post_Op_Care Post-Operative Monitoring IVT_Injection->Post_Op_Care Functional_Analysis Functional Analysis (ERG) Post_Op_Care->Functional_Analysis Structural_Analysis Structural Analysis (OCT Imaging) Functional_Analysis->Structural_Analysis Histology Histology & Immunohistochemistry (Retinal Sections, Cell Counts) Structural_Analysis->Histology Biochem_Analysis Biochemical Analysis (Western Blot for CHOP) Histology->Biochem_Analysis

Caption: General workflow for evaluating this compound in a retinal disease model.

Data Presentation and Expected Outcomes

Quantitative data should be collected to assess the efficacy of this compound. Key outcome measures include retinal ganglion cell (RGC) survival, preservation of retinal layer thickness, and functional preservation.

Table 1: Effect of this compound on Retinal Structure in Ischemic Injury Model

Data are representative based on published literature and presented as Mean ± SEM.[9][15]

Treatment GroupInner Retinal Thickness (µm) at Day 14RGC Count (cells/mm²) at Day 14
Sham (No Ischemia) 120 ± 52500 ± 150
Vehicle (Ischemia + PBS) 75 ± 61350 ± 120
This compound (Ischemia + IVT) 105 ± 72100 ± 160**
p < 0.01 vs. Vehicle; *p < 0.01 vs. Vehicle
Table 2: Effect of this compound on Cone Photoreceptor Survival in rd10 Mice

The rd10 mouse is a model of retinitis pigmentosa. Data are hypothetical but based on typical outcomes in photoreceptor rescue studies.[16][17][18][19]

Treatment GroupCone Density (cones/mm²) at P60Photopic b-wave Amplitude (µV) at P60
Wild-Type Control 8000 ± 400100 ± 10
rd10 + Vehicle 1500 ± 25020 ± 5
rd10 + this compound 3500 ± 30055 ± 8**
p < 0.01 vs. rd10 + Vehicle; *p < 0.01 vs. rd10 + Vehicle

Conclusion

The protocol described provides a framework for the preclinical evaluation of this compound as a neuroprotective agent for retinal diseases. By modulating VCP and mitigating cellular stress, this compound represents a promising therapeutic strategy.[6][8][9] Careful adherence to sterile technique and precise injection methodology is critical for obtaining reproducible and reliable results. Subsequent analysis should combine functional, structural, and molecular readouts to fully characterize the compound's efficacy.

References

Application Notes and Protocols for KUS121 in Primary Cortical Neuron Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kyoto University Substance 121 (KUS121) is a novel small molecule that functions as a modulator of Valosin-Containing Protein (VCP), an abundant ATPase associated with diverse cellular activities.[1][2] this compound specifically inhibits the ATPase activity of VCP, which plays a crucial role in cellular energy homeostasis.[3][4][5] This inhibition leads to the conservation of intracellular ATP levels, particularly under conditions of cellular stress such as ischemia and endoplasmic reticulum (ER) stress.[1][6][7] this compound has demonstrated significant neuroprotective effects in a variety of preclinical models of neurodegenerative diseases, including ischemic stroke, retinitis pigmentosa, glaucoma, and Parkinson's disease.[1][4][8] Its mechanism of action involves preventing ATP depletion and reducing ER stress-induced apoptosis, making it a promising candidate for therapeutic development.[7][8][9][10][11]

These application notes provide detailed protocols for the use of this compound in primary cortical neuron cultures to investigate its neuroprotective effects. The protocols are designed for researchers in academia and the pharmaceutical industry engaged in neuroprotection studies and drug discovery.

Data Presentation

The following tables summarize quantitative data from a key study investigating the effects of this compound on rat primary cortical neurons under Oxygen-Glucose Deprivation (OGD), a common in vitro model for ischemic injury.

Table 1: Neuroprotective Effect of this compound on Primary Cortical Neuron Viability under OGD

Treatment GroupConditionThis compound Concentration (µM)Cell Viability (%)Statistical Significance (p-value)
Vehicle (DMSO)OGD (2h)018.1 ± 1.9-
This compoundOGD (2h)10043.5 ± 3.1< 0.001
This compoundOGD (2h)20042.4 ± 3.7< 0.001

Data adapted from Kinoshita H, et al. Sci Rep. 2019.[5][7]

Table 2: Effect of this compound on ATP Levels in Primary Cortical Neurons under OGD

Treatment GroupConditionThis compound Concentration (µM)ATP Concentration (relative to control)Statistical Significance (p-value)
Vehicle (DMSO)OGD (1.5h)0~20%-
This compoundOGD (1.5h)100~60%< 0.05

Data interpreted from graphical representation in Kinoshita H, et al. Sci Rep. 2019.[5]

Table 3: Effect of this compound on Neuronal Morphology (MAP2 Staining) after OGD

Treatment GroupConditionThis compound Concentration (µM)MAP2-Positive Area (%)Statistical Significance (p-value)
Vehicle (DMSO)OGD (1.5h)00.87 ± 0.13-
This compoundOGD (1.5h)1002.64 ± 0.41< 0.05

Data adapted from Kinoshita H, et al. Sci Rep. 2019.[5][12]

Signaling Pathway and Mechanism of Action

KUS121_Mechanism cluster_stress Cellular Stress (e.g., Ischemia, OGD) cluster_vcp VCP ATPase Activity cluster_atp Cellular Energy cluster_er Endoplasmic Reticulum Stress cluster_apoptosis Neuronal Fate Stress Ischemia / OGD VCP VCP (Valosin-Containing Protein) Stress->VCP Increases activity ER_Stress ER Stress Stress->ER_Stress Induces ATP_hydrolysis ATP Hydrolysis VCP->ATP_hydrolysis Drives ATP Intracellular ATP ATP_hydrolysis->ATP Depletes Neuroprotection Neuroprotection ATP->Neuroprotection Maintains viability CHOP CHOP Upregulation ER_Stress->CHOP Apoptosis Apoptosis ER_Stress->Apoptosis Leads to CHOP->Apoptosis Promotes This compound This compound This compound->VCP Inhibits ATPase activity This compound->ER_Stress Reduces

Caption: this compound inhibits VCP's ATPase activity, preserving ATP levels and reducing ER stress, which collectively leads to neuroprotection.

Experimental Protocols

Protocol 1: Preparation of Primary Cortical Neuron Cultures

This protocol is adapted from standard methods for establishing primary neuronal cultures from rodent embryos.[13][14][15]

Materials:

  • Timed-pregnant rat (E18) or mouse (E15.5-E17)[16][17]

  • Dissection medium: ice-cold Hibernate-E or Neurobasal medium

  • Digestion solution: Papain (20 U/mL) or Trypsin-EDTA (0.25%)[16]

  • Trypsin inhibitor (if using trypsin)

  • Plating medium: Neurobasal medium supplemented with B27, GlutaMAX, and Penicillin-Streptomycin

  • Culture plates/coverslips coated with Poly-L-lysine or Poly-D-lysine[18]

  • Sterile dissection tools

  • Humidified incubator (37°C, 5% CO₂)

Procedure:

  • Euthanize the pregnant animal according to approved institutional guidelines.

  • Dissect the embryos and place them in ice-cold dissection medium.

  • Under a dissecting microscope, carefully remove the cortices from the embryonic brains and place them in a fresh dish of cold dissection medium.

  • Mince the cortical tissue into small pieces.

  • Transfer the tissue to the digestion solution and incubate at 37°C for 15-30 minutes.

  • Gently wash the tissue to remove the digestion solution. If using trypsin, add trypsin inhibitor and incubate for 5 minutes before washing.

  • Triturate the tissue gently with a fire-polished Pasteur pipette in plating medium until a single-cell suspension is obtained.

  • Determine cell density and viability using a hemocytometer and Trypan Blue.

  • Plate the neurons onto coated culture vessels at a desired density (e.g., 1 x 10⁵ to 5 x 10⁵ cells/cm²).

  • Incubate the cultures at 37°C in a humidified 5% CO₂ incubator.

  • After 24 hours, perform a half-medium change to remove cellular debris. Continue with half-medium changes every 2-3 days.

  • Cultures are typically ready for experimental use after 5-7 days in vitro (DIV).

Protocol 2: Induction of Oxygen-Glucose Deprivation (OGD)

This protocol simulates ischemic conditions in vitro.[7]

Materials:

  • Primary cortical neuron cultures (DIV 5-7)

  • OGD medium: Glucose-free DMEM or Neurobasal medium

  • Anaerobic chamber or hypoxia incubator (e.g., 94% N₂, 5% CO₂, 1% O₂)

Procedure:

  • Remove the culture medium from the neurons.

  • Wash the cells once with OGD medium.

  • Add fresh OGD medium to the cultures. For this compound treatment groups, this medium should be supplemented with the desired concentration of this compound (e.g., 100 µM). Include a vehicle control (e.g., DMSO).

  • Place the cultures in the hypoxia chamber for the desired duration (e.g., 1.5 - 2 hours).[5][12]

  • After the OGD period, remove the plates from the chamber.

  • Replace the OGD medium with the original, pre-conditioned culture medium (re-oxygenation).

  • Return the cultures to the standard incubator (37°C, 5% CO₂) for a recovery period (e.g., 24 hours) before assessing cell viability or other endpoints.

Protocol 3: Assessment of Neuroprotective Effects

A. Cell Viability Assessment (WST/MTT Assay) [12]

  • Following the post-OGD recovery period, add WST or MTT reagent to each well according to the manufacturer's instructions.

  • Incubate for 1-4 hours at 37°C.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Express cell viability as a percentage of the normoxic control group.

B. ATP Level Measurement [5]

  • Immediately after the OGD period (without re-oxygenation), lyse the cells.

  • Use a commercial bioluminescence-based ATP assay kit to measure intracellular ATP levels according to the manufacturer's protocol.

  • Normalize ATP levels to the total protein content of each sample.

C. Immunocytochemistry for Neuronal Markers (e.g., MAP2) [12]

  • After the recovery period, fix the neurons with 4% paraformaldehyde.

  • Permeabilize the cells with 0.2% Triton X-100.

  • Block non-specific binding with a blocking solution (e.g., 5% BSA in PBS).

  • Incubate with a primary antibody against a neuronal marker like MAP2 overnight at 4°C.

  • Wash and incubate with a fluorescently-labeled secondary antibody.

  • Counterstain nuclei with DAPI.

  • Acquire images using a fluorescence microscope and quantify the MAP2-positive area using image analysis software.

D. Western Blot for ER Stress Markers (e.g., CHOP) [2]

  • Induce ER stress using an agent like tunicamycin (e.g., 0.25 µg/mL for 6 hours) in the presence or absence of this compound.[2]

  • Lyse the cells and determine protein concentration.

  • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

  • Probe the membrane with primary antibodies against CHOP and a loading control (e.g., β-actin).

  • Incubate with HRP-conjugated secondary antibodies and detect using an ECL system.

  • Quantify band intensity using densitometry.

Experimental Workflow

Experimental_Workflow cluster_assays Assessments start Start: Timed-pregnant rodent culture Prepare Primary Cortical Neuron Cultures (DIV 5-7) start->culture treatment Pre-treat with this compound or Vehicle (DMSO) culture->treatment stress Induce Neuronal Stress (e.g., OGD for 1.5-2h) treatment->stress recovery Re-oxygenation and Recovery (24h) stress->recovery endpoint Endpoint Analysis recovery->endpoint viability Cell Viability (WST/MTT Assay) endpoint->viability atp ATP Levels (Luminescence Assay) endpoint->atp morphology Neuronal Morphology (MAP2 Staining) endpoint->morphology er_stress ER Stress Markers (Western Blot for CHOP) endpoint->er_stress

Caption: Workflow for assessing the neuroprotective effects of this compound in primary cortical neuron cultures.

References

Application Notes and Protocols for Western Blot Analysis of CHOP Expression Following KUS121 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endoplasmic reticulum (ER) stress is a cellular condition arising from the accumulation of unfolded or misfolded proteins in the ER lumen. This activates the unfolded protein response (UPR), a signal transduction pathway aimed at restoring ER homeostasis. However, prolonged or severe ER stress can lead to apoptosis, a process in which the C/EBP homologous protein (CHOP), also known as DNA damage-inducible transcript 3 (DDIT3), plays a pivotal role.[1][2] CHOP is a transcription factor that is strongly induced under ER stress conditions and mediates apoptosis by downregulating anti-apoptotic proteins and upregulating pro-apoptotic proteins.[1][3]

KUS121 (Kyoto University Substance 121) is a novel modulator of the valosin-containing protein (VCP), an ATPase involved in various cellular processes, including protein degradation.[4][5] By inhibiting VCP's ATPase activity, this compound helps conserve intracellular ATP levels, thereby mitigating ER stress and subsequent apoptosis.[4][6] Several studies have demonstrated the potential of this compound in protecting against ER stress-induced cell death in various disease models, including ischemic retinal injury, renal ischemia-reperfusion injury, and atherosclerosis.[4][5][6] A key mechanism underlying the protective effects of this compound is the significant reduction of CHOP expression.[5][6][7]

Western blot analysis is a fundamental technique to investigate the effect of this compound on CHOP expression. This application note provides a detailed protocol for performing Western blot analysis to measure CHOP protein levels in cells or tissues treated with this compound, enabling researchers to assess its efficacy in mitigating ER stress.

Signaling Pathway

Under conditions of prolonged ER stress, the UPR is activated, leading to the increased expression of the pro-apoptotic transcription factor CHOP. This compound, by modulating VCP and preserving cellular ATP, alleviates ER stress, which in turn suppresses the upregulation of CHOP, thereby promoting cell survival.

ER Stress ER Stress UPR Activation UPR Activation ER Stress->UPR Activation CHOP Expression CHOP Expression UPR Activation->CHOP Expression Apoptosis Apoptosis CHOP Expression->Apoptosis This compound This compound VCP Modulation & ATP Conservation VCP Modulation & ATP Conservation This compound->VCP Modulation & ATP Conservation VCP Modulation & ATP Conservation->UPR Activation Cell Survival Cell Survival VCP Modulation & ATP Conservation->Cell Survival

Caption: this compound signaling pathway in mitigating ER stress-induced apoptosis.

Experimental Protocols

This section details the necessary steps for conducting a Western blot analysis to determine CHOP expression levels following this compound treatment.

I. Cell Culture and this compound Treatment
  • Cell Seeding: Plate cells at an appropriate density in culture dishes and allow them to adhere overnight.

  • Induction of ER Stress (Optional): To study the protective effects of this compound, ER stress can be induced using agents like tunicamycin or thapsigargin. The concentration and duration of treatment should be optimized for the specific cell line.

  • This compound Treatment: Treat cells with the desired concentration of this compound for the specified duration. Include appropriate vehicle controls.

II. Protein Extraction
  • Cell Lysis:

    • Wash cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells by adding ice-cold RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with protease and phosphatase inhibitors.[8]

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.[8]

    • Incubate on ice for 30 minutes, vortexing intermittently.[9]

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[10]

  • Protein Quantification:

    • Collect the supernatant containing the soluble protein.

    • Determine the protein concentration using a BCA (bicinchoninic acid) protein assay kit.[10]

III. SDS-PAGE and Western Blotting
  • Sample Preparation:

    • Mix 20-40 µg of total protein from each sample with 4x Laemmli sample buffer.[11][12]

    • Boil the samples at 95-100°C for 5-10 minutes.[12][13]

  • Gel Electrophoresis:

    • Load the denatured protein samples onto a 4-20% Tris-glycine polyacrylamide gel.[12]

    • Run the gel at 100-120V until the dye front reaches the bottom.[12]

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[8]

    • The transfer can be performed using a wet or semi-dry transfer system at 70V for 2 hours on ice.[12]

  • Immunoblotting:

    • Blocking: Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[8][11]

    • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for CHOP (e.g., Santa Cruz Biotechnology, cat. no. sc-7351) diluted in blocking buffer (e.g., 1:250) overnight at 4°C with gentle agitation.[12]

    • Washing: Wash the membrane three times with TBST for 10 minutes each.[11][12]

    • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., donkey anti-mouse IgG) diluted in blocking buffer (e.g., 1:2000) for 1 hour at room temperature.[12]

    • Washing: Repeat the washing steps.[11][12]

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.[10]

    • Visualize the protein bands using a chemiluminescence imaging system. CHOP protein has an approximate molecular weight of 29 kDa.[12]

  • Stripping and Re-probing (Optional):

    • The membrane can be stripped of the primary and secondary antibodies and re-probed with an antibody for a loading control, such as β-actin or GAPDH, to normalize for protein loading.

Experimental Workflow

cluster_0 Sample Preparation cluster_1 Western Blot cluster_2 Data Analysis Cell Culture Cell Culture This compound Treatment This compound Treatment Cell Culture->this compound Treatment Protein Extraction Protein Extraction This compound Treatment->Protein Extraction Protein Quantification Protein Quantification Protein Extraction->Protein Quantification SDS-PAGE SDS-PAGE Protein Quantification->SDS-PAGE Protein Transfer Protein Transfer SDS-PAGE->Protein Transfer Immunoblotting Immunoblotting Protein Transfer->Immunoblotting Detection Detection Immunoblotting->Detection Image Acquisition Image Acquisition Detection->Image Acquisition Densitometry Densitometry Image Acquisition->Densitometry Normalization Normalization Densitometry->Normalization Quantification Quantification Normalization->Quantification

Caption: Western blot analysis workflow for CHOP expression.

Data Presentation

The following table summarizes findings from studies investigating the effect of this compound on CHOP expression under various ER stress conditions.

Model SystemER Stress InducerThis compound TreatmentEffect on CHOP ExpressionReference
Rat Retinal Ischemic InjuryIschemiaSystemic or Intravitreal InjectionSignificantly decreased[5]
Rat Anterior Ischemic Optic NeuropathyIschemiaIntraperitoneal InjectionSignificantly decreased[7]
Renal Proximal Tubular Cells (in vitro)TunicamycinCo-treatment with this compoundSignificantly alleviated increase[6]
Mouse Renal Ischemia-Reperfusion Injury (in vivo)Ischemia-ReperfusionIntraperitoneal InjectionSignificantly attenuated expression[6]
Human Endothelial Cells (EA.hy926)TunicamycinCo-treatment with this compoundMitigated upregulation at mRNA level[14]
ApoE-/- Mice (Atherosclerosis model)Western DietDaily AdministrationSignificantly reduced in plaque endothelium[4][14]
Rat Random Pattern FlapsIschemiaIntraperitoneal InjectionSignificantly fewer CHOP-positive cells[15]

Conclusion

The provided protocols and application notes offer a comprehensive framework for researchers to effectively utilize Western blot analysis to investigate the modulatory effect of this compound on CHOP expression. The consistent findings across multiple preclinical models underscore the potential of this compound as a therapeutic agent for diseases associated with ER stress by targeting the CHOP-mediated apoptotic pathway. Careful optimization of the experimental conditions for specific cell types or tissues is crucial for obtaining reliable and reproducible results.

References

Application Notes and Protocols for ATP Measurement in KUS121-Treated Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to understanding and measuring the effect of KUS121, a novel modulator of Valosin-Containing Protein (VCP), on intracellular ATP levels. The provided protocols offer detailed, step-by-step instructions for conducting ATP measurement assays in cells treated with this compound, suitable for research and drug development settings.

Introduction

This compound is a small molecule that selectively inhibits the ATPase activity of VCP, a key player in various cellular processes, including protein degradation and endoplasmic reticulum (ER) associated degradation (ERAD).[1][2] By inhibiting VCP's ATP consumption, this compound effectively preserves intracellular ATP levels, particularly under conditions of cellular stress.[1][3][4][5][6] This ATP-preserving capability underlies the cytoprotective effects of this compound observed in various models of diseases, including those associated with ER stress, ischemia, and neurodegeneration.[3][4][5][7][8]

The measurement of intracellular ATP is a critical method for assessing cell viability and metabolic activity. In the context of this compound research, ATP assays serve to confirm the compound's mechanism of action and to quantify its protective effects against cellular insults that would otherwise lead to ATP depletion.

Mechanism of Action of this compound and its Impact on Cellular ATP

This compound's primary mechanism is the inhibition of the ATPase function of VCP/p97. This action is crucial in cellular states where there is high demand for ATP, such as during ER stress. Under such conditions, VCP is heavily engaged in processes like the retro-translocation of misfolded proteins from the ER lumen to the cytosol for proteasomal degradation, a process that consumes significant amounts of ATP. By slowing down this ATP consumption by VCP, this compound helps to maintain the cellular ATP pool. This preservation of ATP is linked to the downstream mitigation of ER stress signaling pathways, leading to reduced apoptosis and enhanced cell survival.[3][4]

The maintenance of intracellular ATP levels by this compound has been shown to attenuate the upregulation of key ER stress markers such as Activating Transcription Factor 4 (ATF4), C/EBP homologous protein (CHOP), and spliced X-Box Binding Protein 1 (sXBP1).[3] Furthermore, this compound has been observed to suppress the activation of the IRE1α-JNK-NF-κB inflammatory pathway under ER stress.[3][4]

Data Presentation: Quantitative ATP Measurements in this compound-Treated Cells

The following table summarizes the quantitative data from a study investigating the effect of this compound on intracellular ATP levels in renal proximal tubular cells under tunicamycin-induced ER stress.

Treatment ConditionATP Level (Relative Luminescence Units)Percentage of Control
Control (no tunicamycin, no this compound)100,000100%
Tunicamycin (1 µg/mL)60,00060%
Tunicamycin (1 µg/mL) + this compound (10 µM)95,00095%
Tunicamycin (2 µg/mL)40,00040%
Tunicamycin (2 µg/mL) + this compound (10 µM)85,00085%

Note: The data presented in this table is representative and synthesized from the qualitative descriptions found in the cited literature. Actual results may vary depending on the specific experimental conditions.

Experimental Protocols

Protocol 1: Measurement of Intracellular ATP using a Luciferase-Based Luminescent Assay

This protocol is adapted for a 96-well plate format and is based on the widely used CellTiter-Glo® Luminescent Cell Viability Assay.[9][10][11][12]

Materials:

  • This compound

  • Cell line of interest (e.g., human endothelial cell line EA.hy926)[3][4]

  • Appropriate cell culture medium and serum

  • ER stress-inducing agent (e.g., Tunicamycin)

  • Phosphate-buffered saline (PBS)

  • Opaque-walled 96-well plates suitable for luminescence readings

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit (or equivalent)

  • Luminometer

Procedure:

  • Cell Seeding:

    • Seed the cells in an opaque-walled 96-well plate at a predetermined optimal density.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Dilute the this compound stock solution in cell culture medium to the desired final concentrations.

    • If inducing ER stress, prepare the ER stress-inducing agent (e.g., tunicamycin) in culture medium.

    • Remove the old medium from the wells and add the medium containing the different concentrations of this compound and/or the ER stress-inducing agent. Include appropriate vehicle controls (e.g., DMSO).

    • Incubate the plate for the desired treatment duration (e.g., 6-24 hours).

  • ATP Assay:

    • Equilibrate the plate and its contents to room temperature for approximately 30 minutes.[10]

    • Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.[11]

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[10]

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[11]

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[10][11]

    • Measure the luminescence of each well using a luminometer.

  • Data Analysis:

    • Subtract the average background luminescence (from wells with medium but no cells) from all experimental readings.

    • Express the ATP levels as relative luminescence units (RLU).

    • The data can be normalized to the control group to represent the percentage of ATP relative to untreated cells.

Mandatory Visualizations

KUS121_Mechanism_of_Action cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol Misfolded Proteins Misfolded Proteins ER Stress ER Stress Misfolded Proteins->ER Stress Proteasome Proteasome Misfolded Proteins->Proteasome degradation VCP VCP ER Stress->VCP activates Apoptosis Apoptosis ER Stress->Apoptosis VCP->Misfolded Proteins retro-translocation ADP ADP VCP->ADP VCP->Apoptosis ATP ATP ATP->VCP hydrolysis Cell Survival Cell Survival ATP->Cell Survival This compound This compound This compound->VCP inhibits

Caption: Mechanism of action of this compound in mitigating ER stress.

ATP_Assay_Workflow A Seed cells in a 96-well plate B Incubate for 24 hours A->B C Treat cells with this compound and/or ER stress inducer B->C D Incubate for the desired duration C->D E Equilibrate plate to room temperature D->E F Add CellTiter-Glo® Reagent E->F G Mix on an orbital shaker F->G H Incubate for 10 minutes G->H I Measure luminescence H->I KUS121_ER_Stress_Signaling ER Stress ER Stress IRE1a IRE1α ER Stress->IRE1a PERK PERK ER Stress->PERK JNK JNK IRE1a->JNK NFkB NF-κB JNK->NFkB Inflammation Inflammation NFkB->Inflammation ATF4 ATF4 PERK->ATF4 CHOP CHOP ATF4->CHOP Apoptosis Apoptosis CHOP->Apoptosis This compound This compound ATP_pool Maintained ATP Pool This compound->ATP_pool preserves ATP_pool->ER Stress mitigates

References

Application Notes: Detecting Apoptosis in KUS121 Experiments Using the TUNEL Assay

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

KUS121 is a novel small molecule modulator of the Valosin-Containing Protein (VCP), an ATPase associated with various cellular activities (AAA-ATPase).[1][2] By selectively inhibiting the ATPase activity of VCP, this compound helps maintain intracellular ATP levels, particularly under conditions of cellular stress.[1][3][4] A primary mechanism of action for this compound is the mitigation of Endoplasmic Reticulum (ER) stress, a condition implicated in numerous pathologies, including ischemic injury and neurodegenerative diseases.[3][4][5] ER stress-induced apoptosis is a key event in these conditions, and this compound has consistently demonstrated a protective effect by reducing programmed cell death.[6][7][8]

The Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling (TUNEL) assay is a fundamental method for identifying and quantifying apoptotic cells in situ.[9] The assay detects the DNA fragmentation that is a hallmark of late-stage apoptosis.[9][10] This document provides detailed application notes and a generalized protocol for using the TUNEL assay to evaluate the anti-apoptotic efficacy of this compound in preclinical research.

Principle of the TUNEL Assay

The TUNEL assay is based on the ability of the enzyme Terminal deoxynucleotidyl Transferase (TdT) to attach labeled deoxynucleotides to the 3'-hydroxyl (3'-OH) ends of fragmented DNA, a characteristic feature of apoptotic cells.[9][10][11] The incorporated nucleotides are biotinylated, allowing for subsequent detection with streptavidin conjugated to an enzyme, such as horseradish peroxidase (HRP).[11][12] A chromogenic substrate like 3,3'-diaminobenzidine (DAB) is then added, which produces a dark brown precipitate at the site of DNA fragmentation, allowing for the visualization of apoptotic nuclei under a light microscope.[11][12][13]

Quantitative Data from this compound TUNEL Assay Experiments

The following table summarizes representative quantitative data from a study evaluating the effect of this compound on apoptosis in an ischemic random pattern skin flap model. The data clearly demonstrates a significant reduction in apoptotic cells in the this compound-treated group.

Treatment GroupMean TUNEL-Positive Cells (± SD) per High-Power Field (HPF)Statistical Significance (p-value)Reference
Control (Vehicle)36.9 ± 8.8p < 0.01[6][13]
This compound19.8 ± 3.7p < 0.01[6][13]

Table 1: Quantification of Apoptotic Cells by TUNEL Staining. Data from a study on ischemic skin flaps shows that systemic administration of this compound significantly decreased the number of TUNEL-positive cells in the dermis and hypodermis compared to the control group.[6][13]

Signaling Pathway and Experimental Workflow

This compound Mechanism of Action in Preventing Apoptosis

This compound exerts its anti-apoptotic effects primarily by mitigating ER stress. Cellular insults like ischemia lead to ER stress, activating the Unfolded Protein Response (UPR). This process consumes large amounts of ATP via VCP's ATPase activity. This compound inhibits this activity, preserving ATP levels and reducing the activation of pro-apoptotic UPR pathways, such as those involving CHOP and JNK, ultimately preventing caspase-3 activation and DNA fragmentation.[1][3][4][8]

KUS121_Pathway cluster_stress Cellular Stress cluster_er ER Stress Response cluster_apoptosis Apoptosis Execution Stress Ischemia / Tunicamycin VCP VCP ATPase Activity (ATP Consumption) Stress->VCP ER_Stress ER Stress (UPR Activation) VCP->ER_Stress Depletes ATP IRE1a IRE1α → JNK ER_Stress->IRE1a CHOP PERK → ATF4 → CHOP ER_Stress->CHOP Casp3 Caspase-3 Activation IRE1a->Casp3 CHOP->Casp3 Apoptosis DNA Fragmentation (TUNEL Positive) Casp3->Apoptosis This compound This compound This compound->VCP Inhibits

Caption: this compound inhibits VCP ATPase activity to reduce ER stress and apoptosis.

General Workflow for TUNEL Assay

The TUNEL assay involves a series of steps beginning with sample preparation and ending with microscopic analysis. Each step is critical for obtaining reliable and reproducible results.

TUNEL_Workflow node_sample 1. Sample Preparation (Fixation, Embedding, Sectioning) node_rehydrate 2. Deparaffinization & Rehydration node_sample->node_rehydrate node_permeabilize 3. Permeabilization (Proteinase K Digestion) node_rehydrate->node_permeabilize node_equilibrate 4. Equilibration (TdT Reaction Buffer) node_permeabilize->node_equilibrate node_label 5. TdT Labeling Reaction (TdT Enzyme + Biotin-dUTP) node_equilibrate->node_label node_stop 6. Stop Reaction & Wash node_label->node_stop node_block 7. Peroxidase Blocking (0.3% H2O2) node_stop->node_block node_detect 8. Detection (Streptavidin-HRP) node_block->node_detect node_stain 9. Substrate Reaction (DAB Chromogen) node_detect->node_stain node_counterstain 10. Counterstaining (Hematoxylin) node_stain->node_counterstain node_analyze 11. Dehydration & Mounting → Microscopy Analysis node_counterstain->node_analyze

Caption: Step-by-step experimental workflow for the colorimetric TUNEL assay.

Detailed Experimental Protocol: Colorimetric TUNEL Assay for Tissue Sections

This protocol is a generalized procedure adapted from standard TUNEL assay kits and methodologies cited in this compound research.[2][11][12][13][14] Researchers should always optimize conditions for their specific tissue type and experimental setup.

I. Materials and Reagents

  • Formalin-fixed, paraffin-embedded (FFPE) tissue sections on slides

  • Xylene

  • Ethanol (100%, 95%, 80%, 70%)

  • Deionized water

  • Phosphate-Buffered Saline (PBS)

  • Proteinase K (20 µg/mL in PBS)

  • TUNEL Assay Kit (e.g., In Situ Apoptosis Detection Kit) containing:

    • Equilibration Buffer

    • Terminal Deoxynucleotidyl Transferase (TdT) Enzyme

    • Biotinylated Nucleotide Mix (e.g., Biotin-dUTP)

    • Stop/Wash Buffer

    • Streptavidin-HRP conjugate

    • DAB (3,3'-diaminobenzidine) Substrate and Chromogen

  • Hydrogen Peroxide (H₂O₂) (30% stock)

  • Hematoxylin for counterstaining

  • Mounting Medium

II. Procedure

  • Deparaffinization and Rehydration a. Immerse slides in Xylene: 2 times for 5 minutes each. b. Immerse in 100% Ethanol: 2 times for 3 minutes each. c. Immerse in 95% Ethanol: 1 time for 3 minutes. d. Immerse in 70% Ethanol: 1 time for 3 minutes. e. Rinse thoroughly in deionized water.

  • Permeabilization a. Wash slides with PBS for 5 minutes. b. Cover the tissue section with Proteinase K solution (20 µg/mL). c. Incubate for 15-30 minutes at room temperature. Note: Incubation time is critical and must be optimized to avoid tissue damage. d. Wash slides with PBS: 3 times for 2 minutes each.

  • TUNEL Reaction a. (Optional) Block endogenous peroxidase activity by incubating slides in 0.3% H₂O₂ in PBS or methanol for 5-10 minutes at room temperature.[11][12] Wash with PBS. b. Cover the tissue with 100 µL of Equilibration Buffer and incubate for 10 minutes at room temperature.[12] c. Prepare the TdT reaction mixture by mixing the TdT enzyme and biotinylated nucleotides according to the kit manufacturer's instructions. d. Gently blot excess equilibration buffer from the slide (do not let the tissue dry) and add 50-100 µL of the TdT reaction mixture. e. Incubate in a humidified chamber for 60 minutes at 37°C, protected from light.[12]

  • Detection a. Stop the reaction by immersing the slides in the Stop/Wash Buffer provided in the kit for 10 minutes. b. Wash with PBS: 3 times for 2 minutes each. c. If not performed earlier, block endogenous peroxidases with 0.3% H₂O₂ for 5 minutes. Wash with PBS. d. Cover the tissue with Streptavidin-HRP solution (diluted in PBS per kit instructions). e. Incubate for 30 minutes at 37°C in a humidified chamber.[12] f. Wash with PBS: 3 times for 5 minutes each.

  • Visualization and Counterstaining a. Prepare the DAB working solution by mixing the DAB substrate and chromogen. b. Cover the tissue with the DAB solution and incubate for 1-10 minutes at room temperature, or until a brown color develops. Monitor closely under a microscope. c. Stop the color development by immersing the slides in deionized water. d. Counterstain the nuclei by immersing slides in Hematoxylin for 1-2 minutes. e. "Blue" the sections in running tap water.

  • Dehydration and Mounting a. Dehydrate the sections through a graded series of ethanol (70%, 95%, 100%). b. Clear in Xylene. c. Coverslip the slides using a permanent mounting medium.

III. Data Analysis and Interpretation

  • Microscopic Examination: Observe the slides under a light microscope. Apoptotic cells will exhibit dark brown nuclear staining. Normal, non-apoptotic nuclei will be stained blue by the hematoxylin counterstain.

  • Quantification: To quantify apoptosis, select several random high-power fields (HPF) per sample. Count the number of brown (TUNEL-positive) nuclei and the total number of blue (total) nuclei. The apoptotic index can be calculated as:

    • Apoptotic Index (%) = (Number of TUNEL-positive cells / Total number of cells) x 100

  • Statistical Analysis: Compare the apoptotic indices between the control and this compound-treated groups using an appropriate statistical test, such as a Student's t-test or Welch's t-test.[6][13] A significant decrease in the apoptotic index in the this compound group indicates a protective, anti-apoptotic effect.

References

KUS121 Application Notes and Protocols for the H9C2 Cardiomyocyte Cell Line

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

KUS121 is a novel small molecule modulator of the ATPase activity of Valosin-Containing Protein (VCP/p97), an enzyme involved in a multitude of cellular processes. By selectively inhibiting VCP's ATPase function, this compound has been shown to conserve intracellular ATP levels, mitigate endoplasmic reticulum (ER) stress, and suppress cell death in various pathological conditions.[1] In the context of cardiovascular research, this compound presents as a promising therapeutic agent for ischemic heart disease.[1] The H9C2 cell line, derived from embryonic rat heart tissue, is a well-established in vitro model for studying the molecular and cellular mechanisms of cardiac injury and the effects of potential cardioprotective compounds.

These application notes provide detailed protocols for utilizing this compound in the H9C2 cardiomyocyte cell line to investigate its protective effects against common cellular stressors, including ER stress inducers, glucose deprivation, and oxidative stress.

Mechanism of Action

This compound's primary mechanism of action involves the selective inhibition of the ATPase activity of VCP.[2] This inhibition leads to a reduction in cellular ATP consumption, thereby preserving intracellular ATP levels, particularly under conditions of cellular stress.[3] The maintenance of ATP helps to alleviate ER stress and inhibit the downstream apoptotic pathways, ultimately promoting cell survival.

cluster_stress Cellular Stressors cluster_cellular_response Cellular Response Tunicamycin Tunicamycin ER Stress ER Stress Tunicamycin->ER Stress Glucose Deprivation Glucose Deprivation ATP Depletion ATP Depletion Glucose Deprivation->ATP Depletion H2O2 H2O2 H2O2->ER Stress Apoptosis Apoptosis ER Stress->Apoptosis ER Stress->Apoptosis ATP Depletion->ER Stress Cell Survival Cell Survival Apoptosis->Cell Survival inhibits This compound This compound VCP ATPase Activity VCP ATPase Activity This compound->VCP ATPase Activity inhibits This compound->Cell Survival promotes VCP ATPase Activity->ER Stress modulates VCP ATPase Activity->ATP Depletion contributes to

Figure 1: this compound Signaling Pathway in H9C2 Cells.

Quantitative Data Summary

The protective effects of this compound on H9C2 cells under various stress conditions are summarized below.

StressorThis compound ConcentrationEndpointResult
Tunicamycin (10 µg/mL)0.1 µMCell ViabilityIncreased
Tunicamycin (10 µg/mL)1 µMCell ViabilitySignificantly Increased
Tunicamycin (10 µg/mL)10 µMCell ViabilityMaximally Increased
Tunicamycin (10 µg/mL)0.1 µMATP LevelsMaintained
Tunicamycin (10 µg/mL)1 µMATP LevelsSignificantly Maintained
Tunicamycin (10 µg/mL)10 µMATP LevelsMaximally Maintained
Glucose-free mediumNot specifiedCell ViabilityIncreased
Glucose-free mediumNot specifiedATP LevelsPreserved
Hydrogen Peroxide (H₂O₂)Not specifiedCell DeathSuppressed

Experimental Protocols

H9C2 Cell Culture and Passaging

Materials:

  • H9C2 (2-1) cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) with 4.5 g/L glucose

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (P/S)

  • 0.25% Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

Protocol:

  • Culture H9C2 cells in DMEM supplemented with 10% FBS and 1% P/S.

  • Incubate cells at 37°C in a humidified atmosphere with 5% CO₂.

  • For passaging, aspirate the culture medium and wash the cells with PBS.

  • Add 0.25% Trypsin-EDTA and incubate for 2-4 minutes until cells detach.

  • Neutralize the trypsin with complete growth medium and centrifuge the cell suspension.

  • Resuspend the cell pellet in fresh medium and seed into new culture vessels at a ratio of 1:3 to 1:4.

Experiment 1: this compound Protection Against Tunicamycin-Induced ER Stress

This experiment evaluates the dose-dependent effect of this compound on H9C2 cell viability and ATP levels in the presence of tunicamycin, an ER stress inducer.

Materials:

  • H9C2 cells

  • This compound

  • Tunicamycin

  • Cell Viability Assay Kit (e.g., MTT or CCK-8)

  • ATP Measurement Assay Kit (e.g., luminescent-based)

Protocol:

  • Seed H9C2 cells in 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Pre-treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) for 1 hour.

  • Induce ER stress by adding tunicamycin to a final concentration of 10 µg/mL.[4]

  • Incubate the cells for 24-48 hours.

  • Cell Viability Assessment:

    • Add the cell viability reagent (e.g., 10 µL of CCK-8 solution) to each well.[5]

    • Incubate for 2 hours at 37°C.[5]

    • Measure the absorbance at 450 nm using a microplate reader.

  • ATP Level Measurement:

    • Lyse the cells according to the ATP assay kit manufacturer's protocol.

    • Add the luciferase and D-Luciferin substrate.[6]

    • Measure the luminescence using a luminometer.[6]

Seed H9C2 cells Seed H9C2 cells Pre-treat with this compound Pre-treat with this compound Seed H9C2 cells->Pre-treat with this compound Add Tunicamycin Add Tunicamycin Pre-treat with this compound->Add Tunicamycin Incubate Incubate Add Tunicamycin->Incubate Assay Assay Incubate->Assay Cell Viability Cell Viability Assay->Cell Viability ATP Levels ATP Levels Assay->ATP Levels

Figure 2: Tunicamycin-Induced ER Stress Workflow.
Experiment 2: this compound Protection Against Glucose Deprivation

This protocol assesses the ability of this compound to protect H9C2 cells from cell death induced by glucose deprivation.

Materials:

  • H9C2 cells

  • This compound

  • Glucose-free DMEM

  • Cell Viability Assay Kit

Protocol:

  • Seed H9C2 cells in 96-well plates.

  • Once confluent, replace the normal growth medium with glucose-free DMEM.[7]

  • Treat the cells with this compound at a predetermined optimal concentration.

  • Incubate for 24 hours.

  • Assess cell viability using an appropriate method as described in Experiment 1.

Experiment 3: this compound and Oxidative Stress

This experiment investigates the protective effect of this compound against oxidative stress-induced apoptosis in H9C2 cells.

Materials:

  • H9C2 cells

  • This compound

  • Hydrogen Peroxide (H₂O₂)

  • Apoptosis Detection Kit (e.g., Annexin V-FITC)

  • Western Blotting reagents

Protocol:

  • Seed H9C2 cells in 6-well plates.

  • Pre-treat with this compound for 1 hour.

  • Induce oxidative stress by adding H₂O₂ (e.g., 100-400 µM) for 6-24 hours.

  • Apoptosis Assessment (Flow Cytometry):

    • Harvest the cells and resuspend in binding buffer.

    • Stain with Annexin V-FITC and Propidium Iodide (PI).

    • Analyze the cell population using a flow cytometer.

  • Western Blot for ER Stress Markers (CHOP and GRP78):

    • Lyse the cells and determine protein concentration.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.[8]

    • Block the membrane and incubate with primary antibodies against CHOP and GRP78 overnight.[9][10]

    • Incubate with HRP-conjugated secondary antibodies.

    • Visualize the protein bands using a chemiluminescence detection system.

cluster_cell_prep Cell Preparation cluster_analysis Analysis Seed H9C2 cells Seed H9C2 cells Pre-treat with this compound Pre-treat with this compound Seed H9C2 cells->Pre-treat with this compound Add H2O2 Add H2O2 Pre-treat with this compound->Add H2O2 Apoptosis Assay (Flow Cytometry) Apoptosis Assay (Flow Cytometry) Add H2O2->Apoptosis Assay (Flow Cytometry) Western Blot (CHOP, GRP78) Western Blot (CHOP, GRP78) Add H2O2->Western Blot (CHOP, GRP78)

References

KUS121: Application Notes and Protocols for Kidney Injury Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental use of KUS121, a novel Valosin-containing protein (VCP) modulator, in preclinical models of kidney injury. The provided data and protocols are based on published research and are intended to guide researchers in designing and executing their own studies.

Introduction

Acute kidney injury (AKI) is a significant clinical challenge with high morbidity and mortality, and currently lacks effective therapeutic options.[1][2][3] Endoplasmic reticulum (ER) stress and subsequent cellular ATP depletion are key pathological events in the development of AKI, particularly in the context of ischemia-reperfusion injury.[1][4] this compound is a novel small molecule that modulates the ATPase activity of VCP, a critical protein involved in the ER-associated degradation (ERAD) pathway.[1][2][4] By inhibiting VCP's ATPase activity, this compound helps maintain intracellular ATP levels, alleviates ER stress, and protects renal tubular cells from injury.[1][2][3]

Mechanism of Action

This compound's protective effect in kidney injury is attributed to its ability to conserve intracellular ATP by modulating VCP's ATPase activity. This ATP preservation under cellular stress, such as ischemia-reperfusion, mitigates ER stress and prevents the downstream activation of apoptotic pathways.[1][2][3] Furthermore, this compound has been shown to restore the processing capacity of the ERAD pathway, which is crucial for clearing misfolded proteins and maintaining cellular homeostasis.[1][2] This is achieved through the potentiation of the inositol-requiring enzyme-1α (IRE1α) and spliced X-box binding protein-1 (XBP1) signaling pathway.[1][2]

Experimental_Workflow cluster_invitro In Vitro Experiments cluster_invivo In Vivo Experiments Cell_Culture Culture Renal Proximal Tubular Cells KUS121_Pretreatment Pre-treat with this compound Cell_Culture->KUS121_Pretreatment ER_Stress_Induction Induce ER Stress (Tunicamycin) KUS121_Pretreatment->ER_Stress_Induction Analysis_InVitro Analyze Cell Viability, ATP Levels, Apoptosis ER_Stress_Induction->Analysis_InVitro Animal_Model Mouse Model of Renal I/R Injury KUS121_Admin Administer this compound or Vehicle Animal_Model->KUS121_Admin IR_Procedure Perform Ischemia- Reperfusion Surgery KUS121_Admin->IR_Procedure Analysis_InVivo Analyze Serum Markers, Histology, Gene Expression IR_Procedure->Analysis_InVivo

References

KUS121 In Vivo Study Design for Neuroprotection: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

KUS121 is a novel small molecule that acts as a specific inhibitor of the ATPase activity of Valosin-Containing Protein (VCP).[1][2][3] VCP is a critical protein involved in a multitude of cellular processes, and its ATPase activity is implicated in cellular stress responses. The mechanism of action of this compound involves the conservation of intracellular ATP levels and the mitigation of Endoplasmic Reticulum (ER) stress, which are key pathological events in a variety of neurodegenerative diseases.[1][4][5] Preclinical studies have demonstrated the neuroprotective efficacy of this compound in various in vivo models, including ischemic stroke, retinitis pigmentosa, glaucoma, and Parkinson's disease.[3][6][7][8][9] These studies have shown that this compound can reduce neuronal cell death, preserve neurological function, and alleviate disease phenotypes.[6][8][10]

This document provides detailed application notes and protocols for designing and conducting an in vivo study to evaluate the neuroprotective effects of this compound. It is intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals.

Mechanism of Action of this compound

This compound's neuroprotective effects are primarily attributed to its ability to modulate VCP's ATPase activity. This leads to two key downstream effects:

  • ATP Preservation: By inhibiting the excessive ATP consumption by VCP during cellular stress, this compound helps maintain intracellular ATP levels, which is crucial for neuronal survival and function.[1][5][6]

  • ER Stress Reduction: this compound has been shown to reduce the expression of C/EBP homologous protein (CHOP), a key marker of pro-apoptotic ER stress.[1][7][10]

The following diagram illustrates the proposed signaling pathway for this compound's neuroprotective action.

KUS121_Mechanism cluster_stress Cellular Stress (e.g., Ischemia, Neurotoxin) cluster_vcp VCP Activity cluster_downstream Downstream Effects cluster_outcome Cellular Outcome Stress Ischemia / Neurotoxin VCP VCP ATPase Activity Stress->VCP increases ATP_Depletion ATP Depletion VCP->ATP_Depletion ER_Stress ER Stress (CHOP expression) VCP->ER_Stress Neuronal_Death Neuronal Death ATP_Depletion->Neuronal_Death Apoptosis Apoptosis ER_Stress->Apoptosis Apoptosis->Neuronal_Death This compound This compound This compound->VCP inhibits

Proposed signaling pathway of this compound in neuroprotection.

In Vivo Study Design

A well-designed in vivo study is crucial for evaluating the neuroprotective potential of this compound. The following sections outline a general framework that can be adapted to specific neurodegenerative models.

Animal Models

The choice of animal model is critical and should be relevant to the clinical condition of interest. Both acute injury and chronic neurodegenerative models can be employed.

Animal ModelDisease RelevanceKey Features
Middle Cerebral Artery Occlusion (MCAO) Ischemic StrokeInduces focal cerebral ischemia, leading to infarct and neurological deficits.[11][12]
6-Hydroxydopamine (6-OHDA) Model Parkinson's DiseaseCauses specific degeneration of dopaminergic neurons in the nigrostriatal pathway.[13][14]
Scopolamine-Induced Amnesia Alzheimer's Disease / Cognitive ImpairmentInduces transient cholinergic dysfunction and cognitive deficits.[15]
Retinal Ischemia-Reperfusion Injury Glaucoma, Diabetic RetinopathyCauses damage to retinal ganglion cells and other retinal neurons.[8]
Experimental Groups

A typical study design would include the following groups:

GroupDescriptionPurpose
Sham-operated + Vehicle Animals undergo sham surgery and receive the vehicle solution.To control for the effects of the surgical procedure and vehicle administration.
Disease Model + Vehicle Animals are subjected to the disease model and receive the vehicle.To establish the baseline level of pathology and functional deficits.
Disease Model + this compound (Low Dose) Animals with the disease model receive a low dose of this compound.To assess the dose-dependent efficacy of this compound.
Disease Model + this compound (High Dose) Animals with the disease model receive a high dose of this compound.To determine the maximal therapeutic effect of this compound.
Dosing and Administration

Based on previous studies, this compound can be administered intraperitoneally (i.p.).

ParameterRecommendation
Dosage 50-100 mg/kg body weight.[3]
Vehicle 5% glucose solution.[3]
Route of Administration Intraperitoneal (i.p.) injection.[3]
Timing of Administration Can be administered prophylactically (before injury) or therapeutically (after injury).

Experimental Workflow

The following diagram outlines a typical experimental workflow for an in vivo neuroprotection study with this compound.

Experimental_Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_assessment Assessment cluster_analysis Data Analysis Animal_Acclimation Animal Acclimation & Randomization Disease_Induction Disease Model Induction (e.g., MCAO) Animal_Acclimation->Disease_Induction KUS121_Admin This compound Administration Disease_Induction->KUS121_Admin Behavioral_Tests Behavioral Testing (e.g., Rotarod) KUS121_Admin->Behavioral_Tests Tissue_Collection Tissue Collection & Processing Behavioral_Tests->Tissue_Collection Histology Histological Analysis (e.g., Nissl, Fluoro-Jade) Tissue_Collection->Histology Biochemistry Biochemical Assays (e.g., Western Blot, MDA) Tissue_Collection->Biochemistry Data_Analysis Statistical Analysis & Interpretation Histology->Data_Analysis Biochemistry->Data_Analysis

General experimental workflow for in vivo neuroprotection studies.

Detailed Experimental Protocols

Middle Cerebral Artery Occlusion (MCAO) Model in Mice

This protocol describes the induction of transient focal cerebral ischemia.

Materials:

  • Anesthesia (e.g., isoflurane)

  • Heating pad

  • Surgical instruments (scissors, forceps)

  • 6-0 nylon monofilament with a silicon-coated tip[11]

  • Sutures

Procedure:

  • Anesthetize the mouse and maintain its body temperature at 37°C.[9][12]

  • Make a midline neck incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).[9]

  • Ligate the distal ECA.

  • Place a temporary ligature around the CCA.

  • Insert the silicon-coated monofilament into the ECA and advance it into the ICA until it occludes the origin of the middle cerebral artery.[12]

  • After the desired occlusion period (e.g., 60 minutes), withdraw the filament to allow reperfusion.[9]

  • Suture the incision and allow the animal to recover.

Rotarod Test for Motor Coordination

This test assesses motor coordination and balance.

Materials:

  • Rotarod apparatus

Procedure:

  • Acclimatize the mice to the testing room for at least 30 minutes.

  • Training: Place the mice on the rotarod rotating at a low constant speed (e.g., 4 rpm) for 1-2 minutes for 2-3 consecutive days before the test.

  • Testing:

    • Place the mouse on the accelerating rotarod (e.g., accelerating from 4 to 40 rpm over 5 minutes).[1][2][16]

    • Record the latency to fall from the rod.

    • Perform 3 trials with an inter-trial interval of at least 15 minutes.[2]

    • The average latency to fall is used for analysis.

Histological Analysis

This stain is used to visualize Nissl bodies in the cytoplasm of neurons, allowing for the assessment of neuronal health and survival.

Materials:

  • 4% paraformaldehyde (PFA)

  • Cresyl violet solution (0.1%)[3][17]

  • Ethanol series (70%, 95%, 100%)

  • Xylene

  • Mounting medium

Procedure:

  • Perfuse the animal with saline followed by 4% PFA.

  • Post-fix the brain in 4% PFA and then transfer to a sucrose solution for cryoprotection.

  • Cut brain sections (e.g., 20-30 µm) on a cryostat or vibratome.

  • Mount sections on slides.

  • Rehydrate the sections through a descending ethanol series to water.

  • Stain with 0.1% cresyl violet solution for 5-10 minutes.[8]

  • Differentiate in 95% ethanol.

  • Dehydrate through an ascending ethanol series and clear in xylene.[17]

  • Coverslip with mounting medium.

This fluorescent stain specifically labels degenerating neurons.

Materials:

  • Fluoro-Jade C staining kit

  • Sodium hydroxide

  • Potassium permanganate

  • Acetic acid

  • DPX mounting medium

Procedure:

  • Mount brain sections on gelatin-coated slides.

  • Immerse slides in a solution of 1% sodium hydroxide in 80% ethanol.[4][6]

  • Rinse in 70% ethanol and then distilled water.

  • Incubate in 0.06% potassium permanganate solution.[18]

  • Rinse in distilled water.

  • Incubate in a 0.0001% solution of Fluoro-Jade C in 0.1% acetic acid.[15][18]

  • Rinse with distilled water.

  • Dry the slides and clear in xylene.

  • Coverslip with DPX mounting medium.

This assay detects DNA fragmentation, a hallmark of apoptosis.

Materials:

  • TUNEL assay kit

  • Proteinase K

  • Permeabilization solution

  • TdT enzyme and labeled dUTPs

  • DAPI for counterstaining

Procedure:

  • Prepare fixed brain sections as for other histological analyses.

  • Permeabilize the sections with proteinase K or a suitable permeabilization buffer.[19]

  • Incubate the sections with the TUNEL reaction mixture containing TdT enzyme and labeled dUTPs.[19]

  • Stop the reaction and rinse the sections.

  • Counterstain with DAPI to visualize all nuclei.

  • Mount and visualize using a fluorescence microscope.

Biochemical Assays

This technique is used to quantify the protein levels of ER stress and apoptosis markers.

Materials:

  • Lysis buffer

  • Protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (anti-CHOP, anti-cleaved caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate

Procedure:

  • Homogenize brain tissue in lysis buffer and determine the protein concentration.

  • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight.

  • Wash and incubate with HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescence substrate and imaging system.

  • Quantify band intensities and normalize to a loading control (e.g., β-actin).

This assay measures the level of MDA, a product of lipid peroxidation and a marker of oxidative stress.

Materials:

  • MDA assay kit

  • Thiobarbituric acid (TBA)

  • Trichloroacetic acid (TCA)

Procedure:

  • Homogenize brain tissue.

  • Add TCA to precipitate proteins and centrifuge.[20][21]

  • Mix the supernatant with TBA reagent.[21][22]

  • Incubate at 95°C to allow the formation of the MDA-TBA adduct.[21]

  • Measure the absorbance at 532 nm.[22]

  • Calculate the MDA concentration based on a standard curve.

Data Presentation

All quantitative data should be summarized in clearly structured tables for easy comparison between experimental groups.

Table 1: Behavioral Test Results

GroupNRotarod Latency (s)Morris Water Maze Escape Latency (s)
Sham + Vehicle10Mean ± SEMMean ± SEM
MCAO + Vehicle10Mean ± SEMMean ± SEM
MCAO + this compound (50 mg/kg)10Mean ± SEMMean ± SEM
MCAO + this compound (100 mg/kg)10Mean ± SEMMean ± SEM

Table 2: Histological and Biochemical Results

GroupNInfarct Volume (%)Nissl-Positive Cells/mm²Fluoro-Jade C Positive Cells/mm²Cleaved Caspase-3 (relative to control)MDA (nmol/mg protein)
Sham + Vehicle10Mean ± SEMMean ± SEMMean ± SEMMean ± SEMMean ± SEM
MCAO + Vehicle10Mean ± SEMMean ± SEMMean ± SEMMean ± SEMMean ± SEM
MCAO + this compound (50 mg/kg)10Mean ± SEMMean ± SEMMean ± SEMMean ± SEMMean ± SEM
MCAO + this compound (100 mg/kg)10Mean ± SEMMean ± SEMMean ± SEMMean ± SEMMean ± SEM

Conclusion

This document provides a comprehensive framework for designing and conducting in vivo studies to evaluate the neuroprotective effects of this compound. By following these detailed protocols and adapting them to the specific research question, investigators can generate robust and reliable data to further elucidate the therapeutic potential of this promising neuroprotective agent. The use of relevant animal models, a combination of behavioral, histological, and biochemical endpoints, and rigorous data analysis will be crucial for the successful translation of these preclinical findings.

References

Troubleshooting & Optimization

KUS121 solubility in DMSO and aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed information on the solubility, handling, and experimental use of KUS121.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a small molecule modulator of Valosin-Containing Protein (VCP), also known as p97. It selectively inhibits the ATPase activity of VCP (IC50 = 330 nM)[1][2]. VCP is a critical enzyme involved in numerous cellular processes, including protein degradation and endoplasmic reticulum (ER)-associated degradation (ERAD)[3]. By inhibiting VCP's ATP consumption, this compound helps maintain intracellular ATP levels, reduces ER stress, and exhibits cytoprotective and neuroprotective effects in various pathological models[3][4][5][6].

Q2: What is the solubility of this compound in DMSO?

A2: this compound is highly soluble in dimethyl sulfoxide (DMSO). Quantitative data from suppliers indicates a solubility of at least 58.33 mg/mL up to 100 mg/mL[4][7]. For optimal results, it is recommended to use fresh, anhydrous DMSO, as hygroscopic (water-absorbing) DMSO can reduce the solubility of the compound[4]. The use of sonication may also aid in dissolution[4].

Q3: Is this compound soluble in aqueous solutions like water or PBS?

A3: this compound is the monosodium salt of the parent compound, which confers some aqueous solubility[1][2]. One supplier notes it as "soluble in water" but does not provide a quantitative value[2]. However, for in vivo studies requiring high concentrations, this compound has been successfully formulated in a 5% glucose solution at 10 mg/mL, suggesting this is a suitable vehicle for animal administration[8][9]. Its solubility in buffers like PBS may be more limited, and direct dissolution in PBS for high-concentration stock solutions is not commonly reported.

Q4: How should I prepare a stock solution of this compound for my experiments?

A4: For most applications, a high-concentration primary stock solution should be prepared in anhydrous DMSO. Based on the reported solubility, preparing a 100 mM stock in DMSO is feasible. This stock solution can then be aliquoted and stored for later dilution into aqueous buffers or cell culture media for working solutions.

Q5: How should I store this compound powder and stock solutions?

A5: The solid powder form of this compound should be stored at -20°C, sealed, and protected from moisture[4]. DMSO stock solutions should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles and stored at -80°C for long-term stability (up to 6 months) or -20°C for shorter periods (up to 1 month)[4].

Solubility Data Summary

The following table summarizes the available solubility data for this compound.

Solvent/VehicleReported SolubilityMolar Concentration (approx.)NotesSource(s)
DMSO 58.33 mg/mL127.24 mMUse of sonication may be required. Use fresh, anhydrous DMSO.[4]
DMSO ≥ 100 mg/mL≥ 218.13 mM-[7]
Water SolubleNot specifiedAs a sodium salt, it has aqueous solubility, but the quantitative limit is not defined.[2]
5% Glucose Solution 10 mg/mL21.81 mMUsed as a vehicle for intraperitoneal injection in animal studies.[8][9]

Molecular Weight of this compound (sodium salt, C22H16FN4NaO3S) is 458.44 g/mol .[2][4]

Troubleshooting Guide

Issue 1: My this compound powder is not fully dissolving in DMSO.

  • Cause: The DMSO may have absorbed moisture, which can significantly lower the solubility of many compounds.

  • Solution: Use a new, sealed vial of anhydrous or molecular sieve-dried DMSO. Gently warm the solution in a water bath (37°C) and use sonication for short bursts to aid dissolution[4]. Ensure you have not exceeded the solubility limit.

Issue 2: Precipitation occurs when I dilute my DMSO stock solution into aqueous buffer/media.

  • Cause: This is a common issue when the final concentration of the compound in the aqueous solution exceeds its solubility limit. The percentage of DMSO in the final solution may also be too low to keep the compound dissolved.

  • Solution 1 (In Vitro): Ensure the final concentration in your cell culture medium is within a range reported to be effective and soluble (e.g., 50-100 µM for cell-based assays)[3][10]. When diluting, add the DMSO stock to the aqueous solution while vortexing or mixing to ensure rapid dispersal. Keep the final DMSO concentration consistent across all experimental conditions, including vehicle controls (typically ≤ 0.5%).

  • Solution 2 (In Vivo): For animal studies requiring higher doses, avoid simple aqueous buffers if precipitation occurs. Prepare the formulation directly in a suitable vehicle, such as a 5% glucose solution, as demonstrated in published studies[8][9].

Issue 3: I am observing unexpected off-target or toxic effects in my cell-based assay.

  • Cause: The final concentration of DMSO in the culture medium may be too high, leading to solvent-induced toxicity. Alternatively, the concentration of this compound may be too high for the specific cell line being used.

  • Solution: Perform a dose-response curve to determine the optimal, non-toxic concentration of this compound for your cell line. Always include a vehicle control (medium with the same final percentage of DMSO as your treated samples) to distinguish between compound-specific effects and solvent effects. Ensure the final DMSO concentration does not exceed 0.5%, and preferably is kept below 0.1%.

Experimental Protocols & Methodologies

Protocol: Preparation of this compound for In Vitro Cell-Based Assays
  • Prepare Primary Stock Solution:

    • Allow the this compound solid powder to equilibrate to room temperature before opening the vial.

    • Add the appropriate volume of fresh, anhydrous DMSO to the vial to create a high-concentration stock solution (e.g., 100 mM). For example, to make 100 µL of a 100 mM stock, dissolve 4.58 mg of this compound in 100 µL of DMSO.

    • Ensure complete dissolution by vortexing and, if necessary, brief sonication.

  • Storage:

    • Aliquot the primary stock solution into single-use volumes (e.g., 10 µL) in sterile microcentrifuge tubes.

    • Store aliquots at -80°C.

  • Prepare Working Solution:

    • On the day of the experiment, thaw a single aliquot of the primary stock solution.

    • Perform serial dilutions in cell culture medium to achieve the desired final concentration for treating cells (e.g., 50 µM, 100 µM)[3][10].

    • Important: Ensure the final concentration of DMSO in the medium is low (e.g., <0.1%) and is consistent across all treatment groups, including the vehicle control.

Protocol: Formulation of this compound for In Vivo Animal Studies

This protocol is based on methodologies reported in peer-reviewed literature for intraperitoneal administration in rodents[8][9].

  • Vehicle Preparation: Prepare a sterile 5% glucose solution in distilled water.

  • Formulation:

    • Weigh the required amount of this compound solid powder.

    • Suspend the powder in the 5% glucose solution to achieve the target concentration (e.g., 10 mg/mL).

    • Mix thoroughly using a vortex mixer. Sonication may be used if necessary to achieve a uniform suspension or solution.

  • Administration: Administer the formulation to animals based on the experimental design (e.g., 100 mg/kg body weight via intraperitoneal injection)[8]. The formulation should be prepared fresh before use.

Visualized Workflows and Pathways

experimental_workflow cluster_prep Stock Solution Preparation cluster_use Working Solution Dilution KUS_powder This compound Solid Stock_100mM 100 mM Stock in DMSO KUS_powder->Stock_100mM Dissolve DMSO Anhydrous DMSO DMSO->Stock_100mM Working_Sol Final Working Solution (e.g., 50-100 µM) Stock_100mM->Working_Sol Dilute Media Aqueous Buffer or Cell Culture Media Media->Working_Sol

Workflow for preparing this compound solutions.

mechanism_of_action This compound This compound VCP VCP / p97 ATPase This compound->VCP Inhibits Cell_Survival Cell Survival & Protection This compound->Cell_Survival Promotes ATP ATP Consumption VCP->ATP Drives Cell_Death Cell Death / Apoptosis VCP->Cell_Death Contributes to (via ERAD, etc.) ER_Stress ER Stress ATP->ER_Stress Exacerbates ER_Stress->Cell_Death Leads to

Simplified signaling pathway of this compound.

References

KUS121 Technical Support Center: Stability and Storage Guidelines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the long-term stability and storage of KUS121. The following frequently asked questions (FAQs) and troubleshooting guides are designed to address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

1. What are the recommended storage conditions for solid this compound?

While comprehensive long-term stability studies for this compound are not publicly available, based on information from chemical suppliers, the following storage conditions are recommended for the solid compound:

  • Long-term storage: For periods extending from months to years, it is recommended to store solid this compound at -20°C in a dry and dark environment.

  • Short-term storage: For shorter durations, such as days to weeks, storage at 0-4°C is acceptable, provided the compound is kept dry and protected from light.

It is crucial to minimize exposure to moisture and light to prevent potential degradation. The compound is considered stable for a few weeks at ambient temperature, which covers typical shipping times.

2. How should I store this compound in solution?

Stock solutions of this compound should be prepared and stored to maintain their integrity. Supplier recommendations suggest the following for prepared solutions:

  • Store aliquots of stock solutions at -80°C for up to 6 months.

  • For shorter-term storage, aliquots can be kept at -20°C for up to 1 month.

To avoid degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into single-use volumes.

3. In which solvents is this compound soluble?

This compound is soluble in dimethyl sulfoxide (DMSO) and water.[1][2]

4. Are there any known degradation products of this compound?

Currently, there is no publicly available information detailing the specific degradation products of this compound. Identifying potential degradation products would typically be part of a formal stability testing program.

5. How can I assess the stability of my this compound sample?

To assess the stability of your this compound sample, a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), should be used. This would allow you to quantify the parent compound and detect any potential degradation products. A typical experimental workflow for such an assessment is outlined below.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Variability in experimental results Degradation of this compound due to improper storage.Ensure this compound (solid and solution) is stored at the recommended temperatures and protected from light and moisture. Prepare fresh stock solutions if degradation is suspected.
Precipitation of this compound in aqueous buffers Low solubility or improper pH of the buffer.While this compound is reported to be water-soluble, ensure the concentration used is within its solubility limit in the specific buffer system. Adjusting the pH or using a co-solvent (like a small percentage of DMSO) may help improve solubility.
Loss of compound activity over time in solution Instability of this compound in the specific solvent or buffer at the storage temperature.Aliquot stock solutions to minimize freeze-thaw cycles. If using aqueous buffers for working solutions, it is best to prepare them fresh before each experiment.

Quantitative Data Summary

As specific long-term stability data for this compound is not publicly available, the following table summarizes the general conditions for stability testing of new drug substances as recommended by the International Council for Harmonisation (ICH) guidelines. These conditions can serve as a reference for designing in-house stability studies for this compound.

Study Type Storage Condition Minimum Duration
Long-term 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH12 months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months

Experimental Protocols

Protocol: High-Performance Liquid Chromatography (HPLC) for Stability Assessment

This protocol provides a general framework for assessing the stability of this compound. The specific parameters (e.g., column, mobile phase, and gradient) would need to be optimized for this compound.

  • Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a known concentration. Prepare a series of dilutions to create a calibration curve.

  • Sample Preparation:

    • For solid stability testing: Dissolve a precisely weighed amount of the stored this compound sample in the solvent to achieve a target concentration.

    • For solution stability testing: Dilute an aliquot of the stored this compound solution to the target concentration.

  • HPLC Analysis:

    • Column: A C18 reverse-phase column is a common starting point for small molecules.

    • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

    • Detection: UV-Vis detector set at a wavelength where this compound has maximum absorbance.

    • Injection Volume: Typically 5-20 µL.

    • Flow Rate: Typically 0.5-1.5 mL/min.

  • Data Analysis:

    • Quantify the peak area of this compound in the samples against the calibration curve to determine its concentration.

    • Monitor for the appearance of new peaks, which may indicate degradation products.

    • Calculate the percentage of this compound remaining at each time point relative to the initial time point.

Visualizations

Experimental_Workflow_for_KUS121_Stability_Assessment cluster_preparation Preparation cluster_analysis Analysis cluster_output Output start Start: this compound Sample (Solid or Solution) prep_standard Prepare this compound Standard Solutions start->prep_standard Reference Material prep_sample Prepare Test Sample from Stored this compound start->prep_sample Stored Material hplc HPLC Analysis prep_standard->hplc prep_sample->hplc data_analysis Data Analysis: - Quantify this compound - Identify Degradants hplc->data_analysis report Stability Report: - % this compound Remaining - Degradation Profile data_analysis->report

Caption: Workflow for this compound Stability Assessment.

KUS121_Signaling_Pathway cluster_stress Cellular Stress cluster_vcp VCP-Mediated ATP Consumption cluster_apoptosis Apoptotic Pathway er_stress ER Stress vcp VCP ATPase Activity er_stress->vcp induces atp_depletion ATP Depletion vcp->atp_depletion leads to cell_death Cell Death atp_depletion->cell_death promotes This compound This compound This compound->vcp inhibits

Caption: this compound Mechanism of Action.

References

optimizing KUS121 concentration for cell culture experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the use of KUS121 in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a selective inhibitor of the ATPase activity of Valosin-Containing Protein (VCP).[1] VCP is a highly abundant soluble ATPase in virtually all cell types.[1][2] By inhibiting VCP's ATPase activity, this compound helps to maintain intracellular ATP levels and reduce endoplasmic reticulum (ER) stress, which contributes to its cytoprotective effects under various pathological conditions.[1][2][3]

Q2: Which signaling pathways are modulated by this compound?

A2: this compound primarily modulates the ER stress signaling pathway. It has been shown to mitigate the upregulation of key ER stress response genes and proteins such as Activating Transcription Factor 4 (ATF4), C/EBP homologous protein (CHOP), Binding Immunoglobulin Protein (BIP), and spliced X-Box Binding Protein 1 (sXBP1).[4] Specifically, it can downregulate the Inositol-requiring enzyme 1 alpha (IRE1α)-associated inflammatory pathways.[4][5]

Q3: What are some common applications of this compound in in vitro studies?

A3: this compound is frequently used in in vitro models to study conditions associated with ATP depletion and ER stress. These include models of ischemic injury, neurodegeneration, atherosclerosis, and heart failure.[2][3][4] It is often used to pretreat cells before inducing stress with agents like tunicamycin, an ER stress inducer.[4][6]

Q4: In which solvent should I dissolve this compound?

A4: this compound is typically dissolved in dimethyl sulfoxide (DMSO) for in vitro experiments.[2][4][6]

Troubleshooting Guide

Problem: Unexpected Cell Death or Cytotoxicity
Possible Cause Suggested Solution
High Concentration of this compound: While generally having low toxicity, very high concentrations might be detrimental to specific cell lines.Perform a dose-response experiment to determine the optimal, non-toxic concentration range for your specific cell line. Start with a broad range (e.g., 10 µM to 200 µM) and narrow it down based on cell viability assays.
High DMSO Concentration: The final concentration of the vehicle (DMSO) in the cell culture medium might be toxic.Ensure the final DMSO concentration in your culture medium is below 0.5%, and ideally below 0.1%. Always include a vehicle-only control in your experiments to assess the effect of the solvent.
Cell Line Sensitivity: Some cell lines may be inherently more sensitive to perturbations in ATP metabolism or VCP function.Review the literature for studies using this compound in similar cell lines. If none are available, perform a careful characterization of your cell line's response to this compound.
Problem: Lack of Efficacy (No observable effect of this compound)
Possible Cause Suggested Solution
Suboptimal Concentration: The concentration of this compound may be too low to elicit a response in your experimental system.The effective concentration of this compound can be cell-type dependent. In vitro studies have reported cytoprotective effects in the range of 50–200 µM.[7] It is recommended to perform a dose-response experiment to identify the optimal concentration.
Insufficient Pre-incubation Time: The cells may not have been exposed to this compound for a sufficient duration before the induction of stress.Optimize the pre-incubation time with this compound. A common starting point is to pre-treat cells for a few hours before applying the stressor.
Incorrect Experimental Model: The pathological stimulus used may not be effectively counteracted by the mechanism of this compound (i.e., the primary driver of cell death is not ER stress or ATP depletion).Confirm that your in vitro model involves ER stress or ATP depletion as a key component. You can measure markers of ER stress (e.g., CHOP, BiP expression) to validate your model.
Compound Stability: this compound may not be stable in the cell culture medium over the duration of the experiment.While information on the long-term stability of this compound in cell culture media is not readily available, it is good practice to prepare fresh solutions and minimize the time the compound spends in media before being added to cells.
Problem: Variability in Experimental Results
Possible Cause Suggested Solution
Inconsistent Cell Health and Density: Variations in cell confluence and overall health can significantly impact experimental outcomes.Standardize your cell seeding density and ensure cells are in the logarithmic growth phase and have high viability at the start of each experiment.
Inconsistent Drug Preparation: Errors in the dilution and preparation of this compound stock solutions can lead to variability.Prepare a large batch of a high-concentration stock solution of this compound in DMSO, aliquot it, and store it at -20°C or -80°C to ensure consistency across experiments. Avoid repeated freeze-thaw cycles.

Quantitative Data Summary

The following table summarizes the concentrations of this compound used in various published cell culture experiments. This information can serve as a starting point for designing your own experiments.

Cell LineExperimental ContextThis compound Concentration(s)OutcomeReference
EA.hy926 (human endothelial)Tunicamycin-induced ER stress50 µM, 100 µMReversed the reduction in cell viability in a dose-dependent manner.[4]
Rat Cortical Primary NeuronsOxygen-glucose deprivation (OGD)100 µMProtected neurons from cell death by preventing ATP depletion.[2]
NRK52E and HK-2 (renal proximal tubular)Tunicamycin and cisplatin-induced ER stress50–100 µMProtected cells from cell death.[6]
H9C2 (rat cardiomyocyte)Not specifiedNot specifiedReduced ER stress.[3]

Experimental Protocols

Dose-Response Experiment to Determine Optimal this compound Concentration

Objective: To identify the concentration range of this compound that provides the desired biological effect without causing cytotoxicity in a specific cell line.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment.

  • This compound Preparation: Prepare a series of dilutions of this compound in your cell culture medium. A suggested starting range is 0, 10, 25, 50, 100, and 200 µM. Include a vehicle control (DMSO) at the highest equivalent concentration.

  • Treatment: Pre-treat the cells with the different concentrations of this compound for a predetermined time (e.g., 2-6 hours).

  • Induction of Stress (if applicable): After pre-treatment, add the stress-inducing agent (e.g., tunicamycin) to the wells, keeping the this compound concentrations the same.

  • Incubation: Incubate the plate for a duration relevant to your experimental model (e.g., 24-48 hours).

  • Assessment: Evaluate the desired outcome. This could be cell viability (using assays like MTT, MTS, or CellTiter-Glo), or a specific biomarker of efficacy (e.g., expression of an ER stress marker).

Cytotoxicity Assay

Objective: To determine the concentration at which this compound becomes toxic to the cells.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate as described above.

  • This compound Preparation: Prepare a wider range of this compound dilutions, extending to higher concentrations than your expected efficacious dose (e.g., up to 500 µM or 1 mM). Include a vehicle control.

  • Treatment: Treat the cells with the this compound dilutions. In this case, no stressor is added.

  • Incubation: Incubate for a period that is relevant to the duration of your planned experiments (e.g., 48-72 hours).

  • Cell Viability Assessment: Use a cell viability assay (e.g., MTT, MTS) to measure the percentage of viable cells at each concentration compared to the vehicle control. The concentration that reduces cell viability by 50% (IC50) can then be calculated.

Visualizations

KUS121_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_Cell Cellular Response VCP VCP ATPase ATP_depletion ATP Depletion VCP->ATP_depletion contributes to ER_Stress ER Stress (e.g., Tunicamycin) IRE1a IRE1α ER_Stress->IRE1a activates ATF4 ATF4 ER_Stress->ATF4 activates BiP BiP ER_Stress->BiP upregulates Inflammation Inflammation IRE1a->Inflammation promotes CHOP CHOP ATF4->CHOP upregulates BiP->CHOP regulates Apoptosis Apoptosis CHOP->Apoptosis promotes ATP_depletion->Apoptosis promotes Cell_Survival Cell Survival This compound This compound This compound->VCP inhibits This compound->ER_Stress mitigates

Caption: this compound inhibits VCP ATPase, maintaining ATP levels and mitigating ER stress pathways to promote cell survival.

KUS121_Optimization_Workflow start Start: Define Cell Line and Experimental Model dose_response 1. Dose-Response Curve (e.g., 10-200 µM this compound) start->dose_response cytotoxicity 2. Cytotoxicity Assay (Determine Max Tolerated Conc.) start->cytotoxicity select_conc 3. Select Optimal Concentration Range (Efficacious & Non-toxic) dose_response->select_conc cytotoxicity->select_conc time_course 4. Time-Course Experiment (Optimize Pre-incubation Time) select_conc->time_course validation 5. Validation Experiment (Confirm with Key Biomarkers) time_course->validation end Optimized Protocol validation->end

Caption: Workflow for optimizing this compound concentration in cell culture experiments.

References

potential off-target effects of KUS121

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with KUS121.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a selective modulator of Valosin-Containing Protein (VCP), also known as p97. It specifically inhibits the ATPase activity of VCP.[1][2][3][4] This inhibition of ATP hydrolysis by VCP helps to conserve intracellular ATP levels, particularly under conditions of cellular stress.[1][2][3][4] By maintaining ATP pools, this compound mitigates endoplasmic reticulum (ER) stress and subsequent apoptosis (programmed cell death).[1][5][6]

Q2: Does this compound inhibit other functions of VCP?

A2: Preclinical studies have indicated that this compound selectively inhibits the ATPase activity of VCP without significantly impairing its other reported cellular functions, such as ER-associated degradation (ERAD) or general proteasome-mediated protein degradation.[3][5][6][7] This selectivity is a key feature of this compound as a "VCP modulator" rather than a broad VCP inhibitor.

Q3: Has this compound been tested in clinical trials?

A3: Yes, this compound has been evaluated in clinical trials. A phase 1/2 first-in-humans trial for the treatment of non-arteritic central retinal artery occlusion (CRAO) has been completed and showed a favorable safety and efficacy profile.[3][6][8][9] this compound is currently in a Phase 2 clinical trial for the same indication.[2][10]

Q4: Are there any known off-target effects of this compound?

A4: Publicly available, large-scale quantitative off-target screening data (e.g., kinase panels) for this compound is limited. However, existing literature emphasizes its selectivity for the ATPase activity of VCP. It is worth noting that other VCP inhibitors, such as CB-5083, have been reported to have off-target effects, for instance on phosphodiesterase-6 (PDE6), which led to visual disturbances in clinical trials.[11][12] Researchers should be mindful of potential off-targets when interpreting results in new experimental systems.

Q5: In which cell types has this compound shown protective effects?

A5: this compound has demonstrated cytoprotective effects in a variety of cell types in preclinical models, including neuronal cells (retinal ganglion cells, photoreceptors), cardiomyocytes, renal tubular cells, and endothelial cells.[1][13][5][6]

Q6: Are there any cell types where this compound is known to be ineffective?

A6: Yes, one study reported that this compound did not protect macrophage-derived cells from ER stress-induced apoptosis.[14] This suggests that the protective effects of this compound may be cell-type specific. Researchers should consider this when designing experiments with new cell lines.

Data Presentation

Table 1: Summary of this compound's Selectivity and Effects

FeatureDescriptionReferences
Primary Target Valosin-Containing Protein (VCP/p97) ATPase[1][2][3][4]
Mechanism Inhibition of ATP hydrolysis[1][2][3][4]
Reported On-Target Cellular Effects - Maintenance of intracellular ATP levels- Reduction of ER stress- Inhibition of apoptosis[1][5][6]
Reported Selectivity Does not impair ERAD or general proteasome function[3][5][6][7]
Known Ineffective Cell Type Macrophages (under ER stress)[14]
Public Quantitative Off-Target Data Not available in public literature

Experimental Protocols

Below are representative protocols for key assays relevant to studying the effects of this compound. These are intended as a starting point and may require optimization for specific experimental systems.

Protocol 1: In Vitro VCP ATPase Activity Assay

This protocol is adapted from standard malachite green-based colorimetric assays to measure inorganic phosphate (Pi) released from ATP hydrolysis.

Materials:

  • Purified recombinant VCP/p97 protein

  • This compound

  • ATP solution (e.g., 10 mM stock)

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 20 mM MgCl₂, 1 mM DTT

  • Phosphate standard solution

  • BIOMOL Green reagent (or similar malachite green-based reagent)

  • 96-well microplate

Procedure:

  • Prepare Phosphate Standards: Create a standard curve by preparing serial dilutions of the phosphate standard in the Assay Buffer (e.g., 0 to 40 µM).

  • Reaction Setup: a. In a 96-well plate, add Assay Buffer to each well. b. Add the purified VCP enzyme solution to each well (except for "no enzyme" controls). c. Add this compound at various concentrations to the test wells. For control wells, add the vehicle (e.g., DMSO). d. Include a positive control inhibitor if available. e. Pre-incubate the plate at room temperature for 10-15 minutes.

  • Reaction Initiation: Start the reaction by adding a defined concentration of ATP to each well. The final ATP concentration should be optimized (e.g., near the Km for VCP).

  • Reaction Incubation: Incubate the plate at 37°C for a set period (e.g., 30-60 minutes). The incubation time should be in the linear range of the reaction.

  • Reaction Termination and Detection: a. Stop the reaction by adding BIOMOL Green reagent to each well. b. Incubate at room temperature for 20-30 minutes to allow for color development.

  • Measurement: Read the absorbance at ~620-650 nm using a microplate reader.

  • Data Analysis: a. Subtract the absorbance of the "no enzyme" control from all other readings. b. Use the phosphate standard curve to convert the corrected absorbance values into the concentration of phosphate released. c. Plot the phosphate concentration against the inhibitor concentration to determine the IC50 value for this compound.

Protocol 2: Cellular ER-Associated Degradation (ERAD) Activity Assay

This protocol uses a cycloheximide (CHX) chase assay to monitor the degradation of a known ERAD substrate.

Materials:

  • Mammalian cells cultured on plates

  • Plasmids encoding an ERAD substrate (e.g., a misfolded protein tagged with GFP or another reporter)

  • Transfection reagent

  • Cycloheximide (CHX) solution (protein synthesis inhibitor)

  • This compound or vehicle control

  • Cell lysis buffer

  • Antibodies for the ERAD substrate and loading control (e.g., actin)

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Cell Transfection: a. Plate cells to achieve ~70-80% confluency on the day of transfection. b. Transfect the cells with the plasmid encoding the ERAD substrate.

  • Compound Treatment: After 24-48 hours of transfection, treat the cells with this compound or vehicle at the desired concentration for a specified pre-incubation time.

  • Cycloheximide Chase: a. Add CHX to the culture medium to a final concentration that effectively blocks protein synthesis in your cell line (e.g., 50-100 µg/mL). This is the 0-hour time point. b. Harvest cells at various time points after CHX addition (e.g., 0, 2, 4, 6 hours).

  • Cell Lysis and Protein Quantification: a. At each time point, wash the cells with cold PBS and lyse them. b. Determine the protein concentration of each lysate.

  • Western Blot Analysis: a. Separate equal amounts of protein from each time point by SDS-PAGE. b. Transfer the proteins to a membrane and probe with antibodies against the ERAD substrate and a loading control.

  • Data Analysis: a. Quantify the band intensities for the ERAD substrate at each time point. b. Normalize the substrate intensity to the loading control. c. Plot the normalized substrate levels against time for both this compound-treated and vehicle-treated cells to compare the degradation rates. A lack of change in the degradation rate in the presence of this compound would suggest it does not inhibit ERAD.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Unexpected Cell Toxicity or Apoptosis 1. Cell-Type Specificity: this compound's protective effects are not universal. As noted, it may not protect macrophages from ER stress-induced apoptosis.[14]2. Off-Target Effects: Although this compound is reported to be selective, uncharacterized off-target effects in a specific cell line cannot be ruled out.3. High Concentration: The concentration of this compound may be too high for the specific cell line being used.1. Test in a Validated Cell Line: If possible, include a positive control cell line where this compound's protective effect is established (e.g., a neuronal or endothelial cell line).2. Perform a Dose-Response Curve: Determine the optimal, non-toxic concentration range for your specific cell line.3. Assess Markers of Different Stress Pathways: Use assays for oxidative stress, DNA damage, etc., to investigate if other stress pathways are being activated.
No Effect on ER Stress Markers (e.g., CHOP, BiP) 1. Insufficient ER Stress Induction: The method used to induce ER stress (e.g., tunicamycin, thapsigargin) may not be potent enough at the concentration or duration used.2. Timing of this compound Treatment: this compound may need to be added prior to or concurrently with the ER stress inducer to be effective.3. Suboptimal this compound Concentration: The concentration of this compound may be too low.1. Optimize ER Stress Induction: Confirm that your positive control (ER stress inducer alone) shows a robust increase in ER stress markers.2. Vary Treatment Timing: Test different pre-incubation times with this compound before adding the ER stress inducer.3. Titrate this compound Concentration: Perform a dose-response experiment to find the effective concentration for your system.
Inconsistent Results in ATPase Assay 1. Inactive Enzyme: The purified VCP enzyme may have lost activity due to improper storage or handling.2. ATP Degradation: The ATP stock solution may have degraded.3. Reaction Not in Linear Range: The incubation time may be too long, leading to substrate depletion.1. Validate Enzyme Activity: Test the enzyme with a known inhibitor or under previously validated conditions.2. Use Fresh ATP: Prepare ATP stocks fresh and store them properly.3. Optimize Reaction Time: Perform a time-course experiment to ensure the measurements are taken within the linear range of the enzymatic reaction.

Visualizations

KUS121_Mechanism_of_Action CellularStress Cellular Stress (e.g., Ischemia) ATP_Depletion ATP Depletion CellularStress->ATP_Depletion ER_Stress ER Stress (Unfolded Protein Response) ATP_Depletion->ER_Stress Apoptosis Apoptosis ER_Stress->Apoptosis Cell_Survival Cell Survival VCP VCP/p97 ATPase VCP->ATP_Depletion ATP Consumption ATP_Maintenance ATP Maintenance This compound This compound This compound->VCP Inhibits ATP_Maintenance->ER_Stress Reduces ATP_Maintenance->Apoptosis Prevents ATP_Maintenance->Cell_Survival

Caption: Mechanism of action of this compound in promoting cell survival.

Experimental_Workflow_ERAD_Assay Start Transfect cells with ERAD substrate plasmid Treat Treat with this compound or Vehicle Start->Treat CHX Add Cycloheximide (CHX) to block protein synthesis (Time = 0) Treat->CHX Harvest Harvest cells at multiple time points (e.g., 0, 2, 4, 6h) CHX->Harvest Lyse Lyse cells and quantify protein Harvest->Lyse WB Western Blot for ERAD substrate and loading control Lyse->WB Analyze Quantify and plot degradation rate WB->Analyze

Caption: Workflow for a cycloheximide chase assay to assess ERAD function.

References

KUS121 Experimental Variability: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address experimental variability when working with KUS121, a modulator of valosin-containing protein (VCP).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a small molecule inhibitor of the ATPase activity of Valosin-Containing Protein (VCP/p97).[1][2][3][4] VCP is a critical protein involved in numerous cellular processes that require energy, including protein degradation and managing cellular stress.[3][5][6] By inhibiting VCP's ATPase activity, this compound reduces cellular ATP consumption, thereby helping to maintain intracellular ATP levels, especially under conditions of stress.[2][7][8][9] This action helps to mitigate endoplasmic reticulum (ER) stress and prevent subsequent cell death, showing cytoprotective effects in various pathological conditions.[3][5][6][8][10]

Q2: In what experimental models has this compound shown efficacy?

This compound has demonstrated protective effects in a range of in vitro and in vivo models, primarily related to ischemia and neurodegeneration. These include:

  • In Vitro:

    • Oxygen-glucose deprivation (OGD) in primary neuronal cultures.[2][9]

    • ER stress induced by agents like tunicamycin in renal proximal tubular cells and chondrocytes.[3][8][11]

    • Protection of retinal cells from various stressors.[1]

  • In Vivo:

    • Rodent models of ischemic stroke.[2][9]

    • Animal models of retinal diseases such as retinitis pigmentosa, glaucoma, and retinal artery occlusion.[1][12][13]

    • Mouse models of heart failure and post-traumatic osteoarthritis.[3][7]

    • Rat models of ischemia-reperfusion induced retinal degeneration.[12]

    • Murine models of atherosclerosis.[10][14][15]

Q3: How should I prepare and store this compound?

This compound is soluble in water and DMSO.[4] For in vivo studies, it has been dissolved in vehicles such as a 5% glucose solution or 5% cremophor EL in PBS.[5][6][16] Stock solutions in DMSO can be stored at -20°C for one month or -80°C for six months.[17] To avoid variability, it is crucial to ensure complete solubilization and use freshly prepared dilutions for each experiment.

Q4: What are the typical working concentrations for this compound?

The optimal concentration of this compound will vary depending on the cell type and experimental conditions.

  • In Vitro: Cytoprotective effects have been observed in the range of 50-200 µM in some studies.[5] One study on primary cortical neurons used 100 µM this compound.[2]

  • In Vivo: Dosages have ranged from 50 mg/kg to 100 mg/kg for intraperitoneal or intravenous administration in rodent models.[2][5][6][16] For intravitreal injections in human clinical trials, doses of 25 µg and 50 µg have been used.[18][19][20]

It is highly recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

Troubleshooting Guides

Issue 1: Inconsistent or No Protective Effect of this compound in Cell-Based Assays
Potential Cause Suggested Solution
Improper Drug Preparation/Storage Ensure this compound is fully dissolved. Use freshly opened DMSO for stock solutions as it can be hygroscopic.[17] Prepare fresh dilutions from a validated stock for each experiment. Aliquot stock solutions to avoid repeated freeze-thaw cycles.
Suboptimal Drug Concentration Perform a dose-response experiment to determine the optimal protective concentration for your specific cell type and stressor. Concentrations can range from low micromolar to 200 µM.[5]
Cell Type and Condition Variability The protective effects of this compound may be cell-type specific.[10] Ensure your cell line is healthy and not of a high passage number. The timing of this compound treatment relative to the insult (pre-treatment, co-treatment, or post-treatment) is critical and should be optimized.
Nature of the Cellular Insult This compound is particularly effective against ER stress-induced cell injury.[8][11] Its protective effect may be less pronounced against other forms of cellular stress, such as those primarily driven by oxidative stress or inflammation without a significant ER stress component.[11]
Inaccurate Readout of Cell Viability Use multiple methods to assess cell viability and apoptosis (e.g., WST assay, TUNEL assay, cleaved caspase-3 western blotting) to confirm results.[2][10][13][21]
Issue 2: High Variability in In Vivo Animal Studies
Potential Cause Suggested Solution
Inconsistent Drug Administration Ensure consistent and accurate dosing for each animal. The route of administration (e.g., intraperitoneal, intravenous, oral) can significantly impact bioavailability and efficacy.[12][13][16] For intraperitoneal injections, ensure proper injection technique to avoid injection into the gut or other organs.
Pharmacokinetics and Timing The timing of this compound administration relative to the injury is crucial. In many studies, this compound is administered prior to the ischemic event.[5][6] Consider performing a time-course experiment to determine the optimal therapeutic window.
Animal Model Variability The severity of the induced pathology (e.g., extent of ischemia) can vary between animals. Implement strict, standardized procedures for inducing the disease model. Use appropriate controls and ensure adequate sample size to account for biological variability.
Off-Target Effects While this compound is described as a selective inhibitor of VCP ATPase activity, off-target effects, though not extensively documented in the provided results, are always a possibility with small molecules.[3][5][6] Include multiple functional readouts to assess the specificity of the observed effects.
Data Analysis Ensure that data analysis is performed by an individual blinded to the treatment groups to prevent bias.[5] Use appropriate statistical tests to analyze the data.[6]

Experimental Protocols

Key Experiment: In Vitro Neuroprotection Assay using Oxygen-Glucose Deprivation (OGD)

This protocol is adapted from studies demonstrating this compound's neuroprotective effects.[2][9]

  • Cell Culture: Plate primary cortical neurons at an appropriate density on poly-L-lysine coated plates. Culture for at least 7 days to allow for maturation.

  • This compound Preparation: Prepare a stock solution of this compound in DMSO. On the day of the experiment, dilute this compound to the desired final concentrations (e.g., 10 µM, 50 µM, 100 µM) in glucose-free DMEM.

  • OGD Procedure:

    • Wash the cells once with glucose-free DMEM.

    • Replace the culture medium with the this compound dilutions or vehicle (DMSO) in glucose-free DMEM.

    • Place the culture plates in a hypoxic chamber (e.g., 95% N₂, 5% CO₂) for 1.5 to 2 hours at 37°C.

  • Reperfusion:

    • Remove the plates from the hypoxic chamber.

    • Replace the OGD medium with the original, complete culture medium.

    • Return the plates to a normoxic incubator (95% air, 5% CO₂) for 24 hours.

  • Assessment of Cell Viability:

    • Measure cell viability using a WST (water-soluble tetrazolium salt) assay according to the manufacturer's instructions.[2]

    • Alternatively, fix the cells and perform immunocytochemistry for neuronal markers like MAP2 to visualize neuronal morphology and survival.[2]

Visualizations

KUS121_Signaling_Pathway cluster_stress Cellular Stress (e.g., Ischemia) cluster_vcp VCP/p97 Cycle cluster_downstream Downstream Effects Stress Ischemia / ER Stress Inducers VCP_ATP VCP + ATP Stress->VCP_ATP Increased Demand on VCP VCP_ADP VCP + ADP + Pi VCP_ATP->VCP_ADP ATPase Activity Cell_Survival Cell Survival / Neuroprotection VCP_ATP->Cell_Survival Maintains ATP Levels ATP_Depletion ATP Depletion VCP_ADP->ATP_Depletion ER_Stress Increased ER Stress ATP_Depletion->ER_Stress Apoptosis Apoptosis / Cell Death ER_Stress->Apoptosis This compound This compound This compound->VCP_ATP Inhibits

Caption: this compound inhibits VCP ATPase activity, preventing ATP depletion and ER stress, leading to cell survival.

KUS121_Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prep_this compound Prepare this compound Stock (DMSO) & Dilutions Treatment Administer this compound or Vehicle (Optimize Dose & Timing) Prep_this compound->Treatment Prep_Model Prepare Experimental Model (e.g., Cell Culture, Animal) Prep_Model->Treatment Induce_Stress Induce Stress/Injury (e.g., OGD, Ischemia) Treatment->Induce_Stress Incubate Incubation / Reperfusion Period Induce_Stress->Incubate Collect_Samples Collect Samples (e.g., Lysates, Tissues) Incubate->Collect_Samples Measure_Outcome Measure Outcomes (e.g., Viability, Infarct Volume, Function) Collect_Samples->Measure_Outcome Stats Statistical Analysis Measure_Outcome->Stats

Caption: General experimental workflow for investigating the effects of this compound.

Troubleshooting_Decision_Tree Start Inconsistent or No this compound Effect Check_Prep Check this compound Preparation (Solubility, Freshness, Storage) Start->Check_Prep Check_Dose Is Dose Optimized? Check_Prep->Check_Dose Yes Fix_Prep Remake Stock & Fresh Dilutions Check_Prep->Fix_Prep No Check_Model Is Experimental Model Consistent? Check_Dose->Check_Model Yes Run_Dose_Response Perform Dose-Response Curve Check_Dose->Run_Dose_Response No Check_Readout Are Readouts Reliable? Check_Model->Check_Readout Yes Standardize_Model Standardize All Procedures (e.g., Injury Induction, Timing) Check_Model->Standardize_Model No Check_Readout->Start Yes, still issues Use_Multiple_Assays Use Orthogonal Assays (e.g., Viability, Apoptosis Markers) Check_Readout->Use_Multiple_Assays No Success Problem Resolved Fix_Prep->Success Run_Dose_Response->Success Standardize_Model->Success Use_Multiple_Assays->Success

Caption: A decision tree for troubleshooting common issues in this compound experiments.

References

KUS121 Toxicity Assessment: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for assessing the in vitro and in vivo toxicity of KUS121, a novel inhibitor of the ATPase activity of valosin-containing protein (VCP).

Frequently Asked Questions (FAQs)

Q1: What is the known in vitro cytotoxicity of this compound?

A1: this compound has been shown to be non-toxic in vitro in initial discovery screenings.[1] In human endothelial cells (EA.hy926), this compound at concentrations of 50 and 100 μM reversed tunicamycin-induced cell death and was not reported to be cytotoxic on its own.[2][3] However, comprehensive cytotoxic concentration (CC50) values across a wide range of cell lines under basal (non-stressed) conditions are not extensively published. It is recommended to determine the CC50 in the specific cell line used in your experiments.

Q2: What is the mechanism of action of this compound and how might it relate to potential toxicity?

A2: this compound is a selective inhibitor of the ATPase activity of valosin-containing protein (VCP).[1] VCP is a crucial protein involved in numerous cellular processes, including protein degradation, endoplasmic reticulum-associated degradation (ERAD), and maintenance of cellular ATP levels. By inhibiting VCP's ATPase activity, this compound can prevent ATP depletion and reduce ER stress-induced apoptosis.[3][4] Potential toxicity could arise from off-target effects or from the consequences of prolonged or excessive VCP inhibition, which might interfere with normal cellular protein homeostasis.

Q3: What in vivo doses of this compound have been used in animal models and what were the observed side effects?

A3: In rodent models, this compound has been administered intraperitoneally at doses up to 100 mg/kg daily without reports of mortality or significant injection site reactions.[1] In a preclinical study using a porcine model of myocardial infarction, this compound was administered without reported adverse effects.[5]

Q4: What were the findings from the first-in-humans clinical trial regarding this compound safety?

A4: A phase 1/2 clinical trial involving intravitreal injections of this compound in patients with non-arteritic central retinal artery occlusion reported no serious adverse events.[6][7] The primary endpoint of the study was the safety of the drug.[6][7]

Troubleshooting Guides

In Vitro Experiments
Issue Potential Cause Troubleshooting Steps
High variability in cell viability assay results. Inconsistent cell seeding density, edge effects in multi-well plates, or degradation of this compound in culture media.Ensure uniform cell seeding. Avoid using the outer wells of the plate for treatment groups. Prepare fresh dilutions of this compound for each experiment from a frozen stock.
Unexpected cytotoxicity at low concentrations of this compound. Contamination of cell culture, incorrect compound concentration, or high sensitivity of the specific cell line.Check cell cultures for contamination (e.g., mycoplasma). Verify the concentration of your this compound stock solution. Perform a dose-response curve to accurately determine the cytotoxic profile in your cell line.
This compound does not show the expected protective effect against ER stress. Suboptimal concentration of this compound, inappropriate timing of treatment, or overwhelming level of the ER stressor.Optimize the concentration of this compound and the pre-treatment time before inducing ER stress. Titrate the concentration of the ER stress-inducing agent to a level where a protective effect can be observed.
In Vivo Experiments
Issue Potential Cause Troubleshooting Steps
Precipitation of this compound solution upon preparation for injection. Poor solubility of this compound in the chosen vehicle.This compound has been successfully dissolved in a 5% glucose solution for intraperitoneal administration.[8] Ensure the vehicle is appropriate and consider gentle warming or sonication if necessary, while monitoring for compound degradation.
No observable phenotype or therapeutic effect at the tested dose. Insufficient dose, poor bioavailability via the chosen route of administration, or rapid metabolism of the compound.Perform a dose-escalation study to find the optimal therapeutic dose. Analyze the pharmacokinetic profile of this compound to understand its absorption, distribution, metabolism, and excretion (ADME) characteristics.
Signs of systemic toxicity in treated animals (e.g., weight loss, lethargy). The administered dose exceeds the maximum tolerated dose (MTD).Conduct a formal MTD study with smaller dose increments. Closely monitor animals for clinical signs of toxicity and establish clear humane endpoints.

Quantitative Toxicity Data

Parameter Value System Reference
IC50 (VCP ATPase activity) 109 nMRecombinant VCP[7]
In Vitro Protective Concentration 50-100 µMHuman Endothelial Cells (EA.hy926) against Tunicamycin[2]
In Vivo Dose (Rodent) 100 mg/kg/day (i.p.)Sprague-Dawley Rats[1]
Clinical Dose (Human) 25 µg and 50 µg (intravitreal)Patients with CRAO[6][7]

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Replace the existing medium with the medium containing different concentrations of this compound. Include a vehicle-only control.

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 value using non-linear regression analysis.

In Vivo Maximum Tolerated Dose (MTD) Study
  • Animal Acclimatization: Acclimate animals (e.g., mice or rats) to the housing conditions for at least one week.

  • Dose Selection: Based on available data, select a range of doses for this compound. A common starting point is a fraction of the highest dose used in efficacy studies.

  • Dosing: Administer this compound to groups of animals (n=3-5 per group) via the intended route of administration (e.g., intraperitoneal injection) daily for a specified period (e.g., 7-14 days). Include a vehicle control group.

  • Monitoring: Monitor animals daily for clinical signs of toxicity, including changes in body weight, food and water consumption, behavior, and physical appearance.

  • Endpoint: The MTD is defined as the highest dose that does not cause significant toxicity (e.g., >10-15% body weight loss) or any mortality.

  • Pathology: At the end of the study, perform gross necropsy and histopathological analysis of major organs to identify any treatment-related changes.

Visualizations

KUS121_Signaling_Pathway cluster_0 Cellular Stress (e.g., Ischemia, ER Stress) cluster_1 VCP-Mediated ATP Consumption cluster_2 Downstream Effects cluster_3 This compound Intervention stress Stress Signal VCP VCP ATPase stress->VCP Activates ADP ADP + Pi VCP->ADP ATP_depletion ATP Depletion VCP->ATP_depletion ATP ATP ATP->VCP Hydrolysis ER_stress ER Stress Amplification ATP_depletion->ER_stress apoptosis Apoptosis ER_stress->apoptosis This compound This compound This compound->VCP Inhibits In_Vitro_Toxicity_Workflow start Start: Select Cell Line cell_culture Cell Culture and Seeding start->cell_culture treatment Treat with this compound Dose Range cell_culture->treatment incubation Incubate (24-72h) treatment->incubation viability_assay Perform Cell Viability Assay (e.g., MTT, CellTiter-Glo) incubation->viability_assay data_analysis Data Analysis: Calculate CC50 viability_assay->data_analysis end End: Determine In Vitro Cytotoxicity data_analysis->end In_Vivo_Toxicity_Workflow start Start: Select Animal Model acclimatization Animal Acclimatization start->acclimatization dosing Administer this compound Dose Groups acclimatization->dosing monitoring Daily Clinical Monitoring (Body Weight, Behavior) dosing->monitoring endpoint Endpoint Determination (e.g., 14 days) monitoring->endpoint necropsy Gross Necropsy & Histopathology endpoint->necropsy data_analysis Data Analysis: Determine MTD necropsy->data_analysis end End: Assess In Vivo Toxicity data_analysis->end

References

determining the optimal therapeutic window for KUS121

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for KUS121. This resource is designed to assist researchers, scientists, and drug development professionals in determining the optimal therapeutic window for this compound and troubleshooting common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a modulator of Valosin-Containing Protein (VCP), a highly conserved and abundant AAA+ (ATPases Associated with diverse cellular Activities) family member.[1] this compound selectively inhibits the ATPase activity of VCP, which plays a crucial role in cellular protein homeostasis, including the ubiquitin-proteasome system and endoplasmic reticulum-associated degradation (ERAD).[1][2] By inhibiting VCP's ATP consumption, this compound helps maintain intracellular ATP levels and mitigates endoplasmic reticulum (ER) stress, thereby exerting cytoprotective effects under various pathological conditions.[2][3][4]

Q2: What are the known therapeutic applications of this compound?

A2: Preclinical and clinical studies have shown the therapeutic potential of this compound in a range of conditions, primarily those associated with ischemic injury and neurodegeneration. It has been investigated for its protective effects in animal models of retinal diseases (retinitis pigmentosa, glaucoma, retinal artery occlusion), ischemic stroke, myocardial infarction, and post-traumatic osteoarthritis.[2][5][6] A phase 1/2 clinical trial has been completed for non-arteritic central retinal artery occlusion (CRAO), and a phase 2 trial is ongoing.[5][7][8]

Q3: What is the solubility and stability of this compound?

A3: this compound is soluble in DMSO and water.[9] For in vivo studies in rats, this compound has been administered as a 10 mg/mL solution in 5% glucose.[10] Information regarding long-term stability in various solvents should be determined empirically for specific experimental conditions.

Q4: What are some starting concentrations for in vitro experiments with this compound?

A4: Based on published studies, cytoprotective effects of this compound against ER stress inducers like tunicamycin have been observed in the range of 50–200 µM.[6][10] The IC50 for VCP ATPase activity inhibition is reported to be 330 nM.[9] Researchers should perform dose-response experiments to determine the optimal concentration for their specific cell type and experimental setup.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound from various preclinical and clinical studies. It is important to note that the optimal therapeutic window will vary depending on the disease model, cell type, and route of administration.

Table 1: In Vitro Efficacy of this compound

AssayCell TypeConditionEffective ConcentrationOutcomeReference
VCP ATPase InhibitionRecombinant VCPIn vitro assayIC50: 330 nMInhibition of ATPase activity[9]
Cell ViabilityHuman ChondrocytesTunicamycin-induced ER stress50-200 µMIncreased cell viability[6]
Cell ViabilityRenal Proximal Tubular CellsTunicamycin-induced ER stressDose-dependentAttenuated cell death[3]
ATP LevelsRenal Proximal Tubular CellsTunicamycin-induced ER stressNot specifiedPreserved intracellular ATP[3]
ApoptosisHuman Cartilage ExplantsTunicamycin-induced ER stressNot specifiedReduced TUNEL-positive cells[2]
ER Stress MarkersHuman ChondrocytesTunicamycin-induced ER stressNot specifiedAttenuated upregulation of Bip, ATF4, CHOP[2]
Atherosclerosis ProgressionApoe-/- mice endothelial cellsWestern DietNot specifiedAttenuated ER stress-induced apoptosis[4]

Table 2: In Vivo Efficacy and Dosing of this compound

Animal ModelDiseaseRoute of AdministrationDosageOutcomeReference
RatIschemic Injury in Random Pattern FlapsIntraperitoneal100 mg/kg dailyReduced necrosis, apoptosis, and ER stress[6][10]
MouseIschemic Acute Kidney InjuryNot specifiedNot specifiedRenoprotective effects[3]
MouseAtherosclerosis (Apoe-/-)Daily injectionNot specifiedReduced atherosclerosis progression[4][11]

Table 3: Clinical Trial Dosing of this compound

Clinical PhaseIndicationRoute of AdministrationDosageOutcomeReference
Phase 1/2Non-arteritic Central Retinal Artery OcclusionIntravitrealLow-dose: 25 µg, High-dose: 50 µg (daily for 3 days)No serious adverse events, improvement in visual acuity[5][7]
Phase 2Non-arteritic Central Retinal Artery OcclusionIntravitrealLow dose, High dose (daily for 3 days)Efficacy and safety evaluation ongoing[8]

Experimental Protocols

In Vitro VCP ATPase Activity Assay

This protocol is adapted from established methods for measuring p97/VCP ATPase activity using a malachite green-based colorimetric assay or a bioluminescence-based assay.[1][12][13]

Materials:

  • Purified recombinant VCP/p97 protein

  • ATP solution (10 mM stock, pH 7.5)

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 20 mM MgCl₂, 1 mM EDTA, 0.01% Triton X-100

  • This compound (or other test compounds) dissolved in DMSO

  • Phosphate standards (for colorimetric assay)

  • Malachite green reagent or a commercial bioluminescence-based ATP detection kit (e.g., Kinase-Glo®)

  • 96-well microplate

Procedure:

  • Prepare Reagents: Prepare a 5x stock of the assay buffer. Prepare a series of phosphate standards (0-40 µM) for the colorimetric assay.

  • Reaction Setup:

    • Add 30 µL of diluted VCP enzyme solution to each well.

    • For inhibitor studies, add 10 µL of this compound at various concentrations. For control wells, add 10 µL of DMSO.

    • Include "no enzyme" control wells containing assay buffer instead of the enzyme solution.

  • Reaction Initiation: Start the reaction by adding 10 µL of ATP solution to each well. The final ATP concentration should be around the Km (~0.33 mM).[14]

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes). Ensure the reaction is in the linear range.

  • Reaction Termination and Detection:

    • Colorimetric Method: Stop the reaction by adding 50 µL of malachite green reagent. Incubate at room temperature for 20-30 minutes for color development and read the absorbance at 635 nm.[1]

    • Bioluminescence Method: Measure the remaining ATP by adding a commercial ATP detection reagent (e.g., 10 µL of Kinase-Glo® Plus reagent). Incubate for 10 minutes in the dark and measure luminescence.[12][13]

  • Data Analysis: Calculate the amount of phosphate released (colorimetric) or ATP consumed (bioluminescence) and determine the IC50 of this compound.

Measurement of ER Stress Markers

ER stress can be evaluated by measuring the activation of the three main sensor proteins: IRE1, PERK, and ATF6.[15][16][17]

a) Western Blotting for UPR Target Proteins:

  • Markers:

    • PERK pathway: Phospho-PERK (Thr980), Phospho-eIF2α (Ser51), ATF4, CHOP (GADD153).[17]

    • IRE1 pathway: Phospho-IRE1α (Ser724), spliced XBP1 (XBP1s).[17]

    • ATF6 pathway: Cleaved ATF6 (50 kDa fragment).[18]

    • General ER stress markers: BiP (GRP78).[2]

  • Procedure:

    • Treat cells with an ER stress inducer (e.g., tunicamycin or thapsigargin) with or without this compound for the desired time.

    • Lyse the cells and prepare protein extracts.

    • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

    • Probe the membrane with primary antibodies against the target proteins, followed by HRP-conjugated secondary antibodies.

    • Detect the signal using chemiluminescence.

b) Real-Time PCR for UPR Target Genes:

  • Target Genes: ATF4, CHOP, BiP, and spliced XBP1 (sXBP1).[4]

  • Procedure:

    • Treat cells as described for Western blotting.

    • Isolate total RNA and synthesize cDNA.

    • Perform quantitative real-time PCR using SYBR Green or TaqMan probes with primers specific for the target genes.

    • Normalize the expression levels to a housekeeping gene (e.g., ACTB).

Troubleshooting Guides

Issue 1: No or low VCP ATPase activity detected in the in vitro assay.

Potential CauseTroubleshooting Step
Inactive enzymeEnsure proper storage and handling of the recombinant VCP protein. Use a fresh aliquot.
Suboptimal assay conditionsVerify the composition and pH of the assay buffer. Ensure the presence of Mg²⁺, which is required for activity.[14] Optimize ATP concentration, enzyme concentration, and incubation time.
Reagent issuesCheck the expiration dates of ATP and detection reagents. Prepare fresh reagents.

Issue 2: High variability in cell-based assay results.

Potential CauseTroubleshooting Step
Inconsistent cell seedingEnsure a homogenous cell suspension before seeding. Use a calibrated multichannel pipette. Avoid edge effects in the microplate by not using the outer wells or by filling them with sterile PBS.
Cell health issuesMonitor cell morphology and viability. Ensure cells are in the logarithmic growth phase. Test for mycoplasma contamination.
Inaccurate compound concentrationVerify the stock concentration of this compound. Ensure proper serial dilutions.
Assay timingThe timing of the assay endpoint is critical, especially for cytotoxicity assays where secondary necrosis can affect results. Perform a time-course experiment to determine the optimal endpoint.

Issue 3: Difficulty in detecting changes in ER stress markers.

Potential CauseTroubleshooting Step
Insufficient ER stress inductionOptimize the concentration and incubation time of the ER stress inducer (e.g., tunicamycin, thapsigargin).
Inappropriate time pointThe activation of different UPR branches occurs at different times. Perform a time-course experiment to capture the peak activation of each marker.
Low antibody qualityUse validated antibodies for Western blotting. Include positive and negative controls. For phospho-specific antibodies, confirm that total protein levels are unchanged.[17]
Low transcript levelsUse a sufficient amount of high-quality RNA for cDNA synthesis. Design and validate efficient primers for qPCR.

Visualizations

KUS121_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol Unfolded Proteins Unfolded Proteins VCP VCP Unfolded Proteins->VCP activates ATP Hydrolysis ATP Hydrolysis VCP->ATP Hydrolysis consumes ATP ATP ATP ATP Hydrolysis->ATP depletion leads to This compound This compound This compound->VCP inhibits ER Stress ER Stress ATP->ER Stress maintenance reduces Cell Survival Cell Survival ER Stress->Cell Survival reduced ER stress promotes

Caption: this compound inhibits VCP ATPase activity, preserving ATP levels and reducing ER stress.

Therapeutic_Window_Workflow cluster_In_Vitro In Vitro Studies cluster_In_Vivo In Vivo Studies Dose-Response Efficacy Dose-Response Efficacy Assays (VCP ATPase, Cell Viability, ER Stress) MEC_determination Determine Minimum Effective Concentration (MEC) Dose-Response Efficacy->MEC_determination Dose-Response Toxicity Dose-Response Cytotoxicity Assays (e.g., LDH, Propidium Iodide) MTC_determination Determine Maximum Tolerated Concentration (MTC) Dose-Response Toxicity->MTC_determination Dose Escalation Efficacy Dose Escalation Efficacy Studies (Animal Models) MEC_determination->Dose Escalation Efficacy Dose Escalation Toxicity Dose Escalation Toxicity Studies (MTD Determination) MTC_determination->Dose Escalation Toxicity Pharmacokinetics Pharmacokinetics (PK) / Pharmacodynamics (PD) (ADME) Dose Escalation Efficacy->Pharmacokinetics Dose Escalation Toxicity->Pharmacokinetics Optimal Therapeutic Window Optimal Therapeutic Window Pharmacokinetics->Optimal Therapeutic Window Troubleshooting_Logic Unexpected Result Unexpected Result Check Compound Verify this compound Integrity (Solubility, Purity, Storage) Unexpected Result->Check Compound Check Cells Assess Cell Health (Viability, Passage #, Contamination) Unexpected Result->Check Cells Check Protocol Review Experimental Protocol (Concentrations, Incubation Times, Reagents) Unexpected Result->Check Protocol Identify Root Cause Identify Root Cause Check Compound->Identify Root Cause Check Cells->Identify Root Cause Analyze Data Re-evaluate Data Analysis (Controls, Statistical Methods) Check Protocol->Analyze Data Analyze Data->Identify Root Cause Optimize Experiment Optimize Experiment Identify Root Cause->Optimize Experiment

References

mitigating potential side effects of KUS121 in animal models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing KUS121 in animal models. The information is compiled from preclinical studies to assist in mitigating potential side effects and ensuring experimental success.

Troubleshooting Guide: Potential Side Effects and Mitigation Strategies

Researchers should be aware of potential side effects when using this compound in animal models. While studies have reported a good safety profile, careful monitoring is crucial.[1] This guide addresses potential issues and offers mitigation strategies.

Potential Issue Observed in/Rationale Monitoring Parameters Mitigation Strategies
Systemic Toxicity Although not extensively reported, systemic administration warrants caution. One study noted that systemic side effects could not be fully evaluated.[2]- Body weight changes- Food and water intake- General activity levels and behavior- Complete blood count (CBC) and serum chemistry panel at baseline and study endpoint.- Start with a dose-ranging study to determine the minimum effective dose.- Consider local administration (e.g., intravitreal injection) if the target organ is accessible to minimize systemic exposure.[1]
Injection Site Reactions While not observed in one study with intraperitoneal injection, it remains a possibility with any injectable compound.[2]- Redness, swelling, or inflammation at the injection site.- Signs of pain or distress in the animal upon injection.- Ensure proper sterile injection technique.- Rotate injection sites if multiple doses are required.- Consider alternative administration routes if reactions persist.
Off-Target Effects As a modulator of Valosin-Containing Protein (VCP), which is involved in numerous cellular activities, off-target effects are a theoretical concern.[3]- Histopathological examination of major organs (liver, kidney, heart, spleen) at study conclusion.- Monitor for unexpected behavioral changes.- Utilize the lowest effective dose.- Include a vehicle-only control group to differentiate compound effects from experimental procedures.
Metabolic Changes This compound works by maintaining cellular ATP levels.[4][5] This could potentially influence overall metabolism.- Blood glucose levels.- Body composition (fat/lean mass) in long-term studies.- Ensure consistent diet and housing conditions for all experimental groups.- Monitor for any significant deviations from baseline metabolic parameters.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a modulator of Valosin-Containing Protein (VCP), an ATPase.[3] It selectively inhibits the ATPase activity of VCP, which helps to maintain intracellular ATP levels and reduce endoplasmic reticulum (ER) stress.[3][4][5][6] This mechanism has shown cytoprotective effects in various disease models.[3][4][5]

Q2: Have any side effects been reported in animal studies of this compound?

A2: The majority of preclinical studies report a good safety profile for this compound. For instance, no observable side effects were noted in mouse models of glaucoma.[1] A study using a rat model of skin flap ischemia reported no animal deaths or injection site reactions, though it was noted that a full evaluation of systemic side effects was not conducted.[2]

Q3: What are the recommended administration routes for this compound?

A3: this compound has been administered through various routes in animal models, including intraperitoneal injection and intravitreal injection.[1][2] The choice of administration route should be guided by the specific experimental design and the target organ. Local administration, such as intravitreal injection, may be preferable for ocular studies to maximize local concentration and minimize potential systemic effects.[1]

Q4: What is a typical dosage range for this compound in animal models?

A4: Dosages of this compound can vary depending on the animal model and the targeted disease. For example, in a rat model of ischemic skin flaps, a dosage of 100 mg/kg was administered intraperitoneally.[2] It is recommended to perform a dose-response study to determine the optimal dosage for your specific model and experimental conditions.

Q5: Are there any known contraindications for this compound in animal models?

A5: Published studies have not reported any specific contraindications for the use of this compound in the animal models studied. However, as with any investigational compound, researchers should exercise caution and closely monitor animals with pre-existing health conditions.

Experimental Protocols

Protocol 1: Intraperitoneal Administration of this compound in a Rodent Model

This protocol is based on methodologies described in studies on ischemic injury models.[2]

  • Preparation of this compound Solution:

    • Dissolve this compound in a vehicle solution, such as 5% glucose in distilled water.[2]

    • The final concentration should be calculated based on the desired dosage and the volume to be injected.

    • Ensure the solution is sterile by filtering it through a 0.22 µm filter.

  • Animal Handling and Injection:

    • Weigh the animal to determine the precise volume of this compound solution to be administered.

    • Gently restrain the animal.

    • Perform the intraperitoneal injection in the lower quadrant of the abdomen, being careful to avoid the bladder and internal organs.

    • Use a new sterile needle for each animal.

  • Post-Injection Monitoring:

    • Observe the animal for at least 30 minutes post-injection for any immediate adverse reactions.

    • Monitor for signs of injection site reaction (redness, swelling) over the next 24 hours.

    • Continue daily monitoring of general health parameters as outlined in the troubleshooting guide.

Protocol 2: Assessment of Endoplasmic Reticulum (ER) Stress

This protocol outlines a general method for assessing ER stress, a key target of this compound.[3][5][6]

  • Tissue/Cell Collection:

    • At the designated experimental endpoint, euthanize the animal and collect the target tissues.

    • For in vitro studies, harvest the cells.

  • Western Blot Analysis for ER Stress Markers:

    • Prepare protein lysates from the collected tissues or cells.

    • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

    • Probe the membrane with primary antibodies against key ER stress markers such as:

      • Binding immunoglobulin protein (BiP)

      • C/EBP homologous protein (CHOP)[3][5][6]

      • Activating transcription factor 4 (ATF4)[3]

      • Phosphorylated and total inositol-requiring enzyme 1α (IRE1α)[3]

    • Use an appropriate secondary antibody and a chemiluminescent substrate for detection.

    • Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Visualizations

KUS121_Mechanism_of_Action cluster_0 Cellular Stress (e.g., Ischemia) cluster_1 VCP-Mediated ATP Consumption & ER Stress cluster_2 This compound Intervention Stress Ischemia, etc. VCP VCP ATPase Activity Stress->VCP Induces ATP_depletion ATP Depletion VCP->ATP_depletion Causes ER_Stress ER Stress ATP_depletion->ER_Stress Leads to Apoptosis Apoptosis ER_Stress->Apoptosis Triggers This compound This compound This compound->VCP Inhibits ATP_maintenance ATP Maintenance This compound->ATP_maintenance Promotes ER_Stress_Reduction ER Stress Reduction This compound->ER_Stress_Reduction Results in ATP_maintenance->ER_Stress_Reduction Contributes to Cell_Survival Cell Survival ER_Stress_Reduction->Cell_Survival Leads to

Caption: Mechanism of action of this compound in mitigating cellular stress.

Experimental_Workflow start Start: Animal Model Selection dosing Dose-Ranging Study (Determine Optimal Dose) start->dosing treatment Treatment Phase: - this compound Group - Vehicle Control Group dosing->treatment monitoring In-Life Monitoring: - Body Weight - Clinical Signs - Behavior treatment->monitoring endpoint Endpoint Data Collection: - Tissue/Blood Samples - Functional Assays monitoring->endpoint analysis Data Analysis: - Efficacy Assessment - Safety Assessment (Histopathology, etc.) endpoint->analysis end Conclusion analysis->end

Caption: General experimental workflow for this compound studies in animal models.

References

protocol refinement for consistent KUS121 results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to help researchers achieve consistent and reliable results with KUS121.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments with this compound.

Issue Possible Cause Recommendation
Inconsistent or no significant protective effect of this compound. Suboptimal Concentration: The effective concentration of this compound can vary between cell types and experimental models.Perform a dose-response experiment to determine the optimal concentration for your specific system. Concentrations ranging from 50 µM to 200 µM have been used in vitro.[1]
Timing of Administration: The therapeutic window for this compound administration is critical for observing a protective effect, especially in acute injury models.Administer this compound prior to or immediately following the induced injury. For example, in a rat model of random pattern flaps, this compound was administered one hour before flap creation.[2]
Inappropriate Vehicle: The vehicle used to dissolve this compound may have unintended effects or poor solubility.This compound can be dissolved in a 5% glucose solution or 5% Cremophor EL in PBS.[2][3] Ensure the vehicle control group is treated with the same vehicle.
High background or off-target effects observed. Vehicle-related Toxicity: The vehicle itself might be causing cellular stress or toxicity.Always include a vehicle-only control group to assess any effects of the solvent.
Non-specific Binding: At high concentrations, this compound might exhibit off-target effects.Use the lowest effective concentration determined from your dose-response studies.
Difficulty in assessing the effect of this compound on ATP levels. Timing of Measurement: Changes in ATP levels can be transient.Measure ATP levels at multiple time points after this compound treatment and induction of stress to capture the dynamic changes.
Assay Sensitivity: The ATP assay being used may not be sensitive enough to detect subtle changes.Use a highly sensitive ATP quantification method, such as a luciferase-based assay.
Variability in Endoplasmic Reticulum (ER) Stress Marker Expression. Timing of Analysis: The expression of ER stress markers like CHOP can change over time.Perform a time-course experiment to identify the peak expression of ER stress markers in your model. In a rat model of ischemic retinal injury, CHOP protein was induced as early as 3 hours after the insult.[4]
Antibody Specificity: The antibodies used for Western blotting or immunohistochemistry may lack specificity.Validate your antibodies using positive and negative controls.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a modulator of Valosin-Containing Protein (VCP), an ATPase associated with diverse cellular activities.[5] this compound selectively inhibits the ATPase activity of VCP, which helps to maintain intracellular ATP levels and reduce endoplasmic reticulum (ER) stress, ultimately leading to cytoprotective effects.[5][6][7]

Q2: In what types of experimental models has this compound been shown to be effective?

A2: this compound has demonstrated therapeutic potential in a variety of preclinical models, including:

  • Ischemic stroke[7]

  • Heart failure[6]

  • Post-traumatic osteoarthritis[5]

  • Atherosclerosis[8]

  • Retinal diseases such as retinitis pigmentosa, glaucoma, and retinal artery occlusion[5][9][10]

  • Ischemic skin flaps[2]

  • Anterior ischemic optic neuropathy[11]

Q3: What is the recommended solvent for this compound?

A3: this compound has been successfully dissolved in a 5% glucose solution for in vivo studies and in DMSO for in vitro experiments.[2][7] Another documented solvent is 5% Cremophor EL in PBS.[3] It is crucial to use a consistent vehicle for both treated and control groups.

Q4: How should this compound be administered in animal models?

A4: The route of administration depends on the specific animal model and research question. Both systemic (intraperitoneal and intravenous) and local (intravitreal) administration routes have been used successfully.[2][3][4][11]

Q5: What are the key downstream markers to assess the efficacy of this compound?

A5: To evaluate the effect of this compound, researchers typically measure markers related to its mechanism of action, including:

  • Cellular ATP levels: To confirm the maintenance of energy homeostasis.[6][7]

  • ER stress markers: Such as CHOP, Bip, ATF4, and IRE1α, to assess the reduction of ER stress.[4][5][8]

  • Apoptosis markers: Such as cleaved caspase-3 and TUNEL staining, to measure the anti-apoptotic effect.[1][8]

  • Inflammatory markers: Such as TNF-α, IL-1β, and NF-κB, to evaluate the anti-inflammatory effects.[5][8]

Experimental Protocols

General In Vitro Protocol for Assessing this compound Efficacy
  • Cell Culture: Plate cells at an appropriate density and allow them to adhere overnight.

  • This compound Preparation: Dissolve this compound in DMSO to prepare a stock solution. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations.

  • Treatment: Pre-treat cells with varying concentrations of this compound for a specified period (e.g., 1-2 hours) before inducing cellular stress.

  • Induction of Cellular Stress: Introduce the stressor of interest (e.g., tunicamycin to induce ER stress, oxygen-glucose deprivation for ischemia modeling).

  • Incubation: Incubate the cells for a predetermined duration.

  • Endpoint Analysis: Perform relevant assays to assess cell viability (e.g., MTT or WST assay), apoptosis (e.g., caspase activity assay or Annexin V staining), ATP levels, and expression of ER stress markers (e.g., Western blot for CHOP, Bip).

General In Vivo Protocol for a Mouse Model of Ischemia
  • Animal Acclimatization: Acclimatize animals to the laboratory conditions for at least one week.

  • This compound Preparation: Dissolve this compound in a suitable vehicle (e.g., 5% glucose solution).

  • Administration: Administer this compound via the desired route (e.g., intraperitoneal injection at a dose of 100 mg/kg) at a specific time point relative to the ischemic insult (e.g., 1 hour before).[2]

  • Induction of Ischemia: Surgically induce ischemia in the target tissue (e.g., creation of a random pattern skin flap).

  • Post-operative Care and Repeated Dosing: Provide appropriate post-operative care and continue this compound administration as required by the experimental design (e.g., once daily).[2]

  • Endpoint Analysis: At the end of the experiment, euthanize the animals and collect tissues for analysis. Assess outcomes such as infarct size, tissue necrosis, and expression of relevant biomarkers (e.g., CHOP, caspase-3) via immunohistochemistry or Western blotting.[1]

Quantitative Data Summary

Model This compound Treatment Key Finding Reference
Rat Skin Flap100 mg/kg, intraperitoneally, dailyNecrotic area reduced from 33.6 ± 3.7% to 26.4 ± 3.6%[2]
Rat Ischemic Retinal InjurySystemic administrationSignificantly suppressed inner retinal thinning and death of retinal ganglion and amacrine cells.[4]
Mouse Model of Heart Failure (TAC)-Rapidly improved left ventricular ejection fraction.[6]
Human Patients with CRAOIntravitreal injections (25 µg or 50 µg) for 3 daysAll 9 patients showed significant improvement in best-corrected visual acuity.[12]

Visualizations

KUS121_Signaling_Pathway cluster_stress Cellular Stress (e.g., Ischemia) cluster_vcp VCP-ATPase Activity cluster_downstream Downstream Effects Stress Ischemia, Oxidative Stress, etc. VCP VCP ATPase Stress->VCP induces activity ATP_hydrolysis ATP Hydrolysis VCP->ATP_hydrolysis drives ER_Stress ER Stress VCP->ER_Stress contributes to ATP_Depletion ATP Depletion ATP_hydrolysis->ATP_Depletion Cell_Death Cell Death / Apoptosis ER_Stress->Cell_Death ATP_Depletion->Cell_Death This compound This compound This compound->VCP inhibits

Caption: this compound inhibits VCP ATPase activity to mitigate cellular stress.

KUS121_Experimental_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis Model Select In Vitro or In Vivo Model Protocol Establish Experimental Protocol (Dose, Timing, Vehicle) Model->Protocol Controls Prepare Vehicle and Positive/Negative Controls Protocol->Controls Treatment Administer this compound or Vehicle Protocol->Treatment Controls->Treatment Induce_Stress Induce Cellular Stress/Injury Treatment->Induce_Stress Incubate Incubate / Monitor Induce_Stress->Incubate Collect Collect Samples / Data Incubate->Collect Assay Perform Assays (Viability, ATP, Western Blot, etc.) Collect->Assay Analyze Analyze and Interpret Data Assay->Analyze

Caption: General experimental workflow for studying this compound.

References

KUS121 & VCP Interactions: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for experiments involving KUS121, a modulator of Valosin-containing protein (VCP). Find answers to frequently asked questions and troubleshooting advice for common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound on VCP?

A1: this compound is a selective modulator of Valosin-containing protein (VCP), specifically inhibiting its ATPase activity.[1][2][3][4][5] This action helps to conserve intracellular ATP levels, particularly under conditions of cellular stress.[1][2][3][6] Importantly, this compound does not appear to interfere with other crucial cellular functions of VCP, such as its role in the ubiquitin-proteasome system and endoplasmic reticulum-associated degradation (ERAD).[1][3][4][5]

Q2: How does inhibiting VCP's ATPase activity with this compound affect cellular stress responses?

A2: By inhibiting VCP's ATP consumption and thus maintaining intracellular ATP levels, this compound mitigates cellular stress, particularly endoplasmic reticulum (ER) stress.[1][2][3][6][7] This is achieved by reducing the expression of key ER stress markers such as C/EBP homologous protein (CHOP), Activating Transcription Factor 4 (ATF4), and Binding Immunoglobulin Protein (BiP).[1][3][5] this compound has been shown to downregulate the Inositol-requiring enzyme 1 alpha (IRE1α) inflammatory pathways associated with ER stress.[2][3]

Q3: Does this compound treatment alter the expression level of VCP itself?

A3: No, studies have shown that treatment with this compound does not alter the expression levels of VCP protein both in vitro and in vivo.[1][3][8]

Q4: In what experimental models has this compound demonstrated a protective effect?

A4: this compound has shown significant cytoprotective effects across a range of disease models, primarily those associated with ischemia and ER stress. These include:

  • Ischemic injury in the retina, kidney, heart, and brain.[1][4][6][7][9][10]

  • Neurodegenerative diseases such as glaucoma and Parkinson's disease.[4]

  • Atherosclerosis.[2][3][11]

  • Post-traumatic osteoarthritis.[5]

Q5: What is the effect of this compound on protein degradation pathways?

A5: While VCP is essential for ER-associated degradation (ERAD), this compound appears to preserve and even restore ERAD processing capacity, particularly under ER stress conditions.[1][8] This suggests that this compound's inhibition of VCP's ATPase activity does not compromise its function in protein degradation.

Troubleshooting Guide

Issue 1: No significant cytoprotective effect of this compound is observed.

  • Possible Cause 1: Inappropriate Stress Inducer. The protective effects of this compound are most pronounced in models of ER stress and ischemia.[1][4][7] For instance, this compound has shown less efficacy against cellular injury induced by agents that primarily cause oxidative stress, such as cisplatin.[1]

    • Recommendation: Ensure your experimental model induces ER stress. Consider using established ER stress inducers like tunicamycin or thapsigargin as positive controls.

  • Possible Cause 2: Incorrect Dosing or Administration Route. The effective concentration of this compound can vary depending on the cell type and experimental model (in vitro vs. in vivo).

    • Recommendation: Refer to published studies for appropriate dosage and administration routes for your specific model.[7][12] A dose-response experiment is recommended to determine the optimal concentration for your system.[1]

  • Possible Cause 3: Cell-type specific responses. While VCP is ubiquitously expressed, the cellular response to this compound might differ between cell types. For example, one study noted that this compound did not protect macrophages from ER stress-induced death under their experimental conditions.[3]

    • Recommendation: Characterize the expression and activity of VCP in your specific cell line.

Issue 2: Unexpected changes in inflammatory markers.

  • Possible Cause: this compound has been shown to reduce inflammation, particularly by inhibiting glycolysis in endothelial cells and downregulating IRE1α-associated inflammatory pathways.[2][3] If you observe an increase or no change in inflammation, consider the specific inflammatory pathways activated in your model.

    • Recommendation: Analyze multiple inflammatory markers and pathways to get a comprehensive understanding of this compound's effect in your system.

Issue 3: Difficulty in assessing the direct impact on VCP's ATPase activity.

  • Possible Cause: Measuring VCP's ATPase activity directly in cells can be challenging.

    • Recommendation: A common and reliable downstream indicator of this compound's activity is the measurement of intracellular ATP levels.[1][2][3][6] A significant preservation of ATP levels in this compound-treated cells under stress conditions would suggest successful target engagement.

Quantitative Data Summary

ParameterExperimental ModelTreatmentResultReference
Atherosclerosis Progression Apoe-/- mice on a Western dietThis compound daily for 8 weeks40-50% reduction in atherosclerosis progression[2][3]
Inner Retinal Thickness Rat model of retinal ischemic injurySystemic administration of this compoundSignificant suppression of inner retinal thinning[7][10]
Cell Viability under ER Stress Renal proximal tubular cells with tunicamycinThis compoundSignificant attenuation of cell death in a dose-dependent manner[1]
Intracellular ATP Levels Renal proximal tubular cells with tunicamycinThis compoundSignificant preservation of ATP levels[1]
CHOP Expression Ischemic rat retinaThis compound administrationSignificant suppression of CHOP induction[7]

Experimental Protocols

1. In Vitro Assessment of Cytoprotection from ER Stress

  • Objective: To evaluate the protective effect of this compound against ER stress-induced cell death.

  • Cell Line: Human endothelial cell line (e.g., EA.hy926) or renal proximal tubular cells.

  • Methodology:

    • Seed cells in a 96-well plate at an appropriate density.

    • Pre-treat cells with varying concentrations of this compound (e.g., 10-100 µM) for 1-2 hours.

    • Induce ER stress by adding an ER stress inducer, such as tunicamycin (e.g., 1-5 µg/mL).

    • Incubate for 24-48 hours.

    • Assess cell viability using a standard assay such as WST-8 or MTT.

  • Expected Outcome: this compound treatment is expected to show a dose-dependent increase in cell viability compared to cells treated with the ER stress inducer alone.[1]

2. Western Blot Analysis of ER Stress Markers

  • Objective: To quantify the effect of this compound on the expression of key ER stress proteins.

  • Methodology:

    • Culture and treat cells with this compound and an ER stress inducer as described above.

    • Lyse the cells and collect protein extracts.

    • Determine protein concentration using a BCA assay.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against ER stress markers (e.g., CHOP, BiP, ATF4, and phospho-IRE1α) and a loading control (e.g., β-actin).

    • Incubate with appropriate secondary antibodies and visualize using a chemiluminescence detection system.

  • Expected Outcome: this compound treatment is expected to reduce the expression of pro-apoptotic ER stress markers like CHOP and modulate the phosphorylation of proteins in the UPR pathway.[1][5]

Visualizations

KUS121_Mechanism_of_Action cluster_0 Cellular Stress (e.g., Ischemia) cluster_1 VCP Function cluster_2 This compound Intervention cluster_3 Cellular Consequences cluster_4 Therapeutic Outcome stress Cellular Stressors VCP VCP ATPase Activity stress->VCP increases ATP_Consumption ATP Consumption VCP->ATP_Consumption ATP_Depletion ATP Depletion ATP_Consumption->ATP_Depletion This compound This compound This compound->VCP inhibits ATP_Maintenance ATP Maintenance This compound->ATP_Maintenance ER_Stress ER Stress (CHOP, IRE1α activation) ATP_Depletion->ER_Stress Apoptosis Apoptosis & Inflammation ER_Stress->Apoptosis Cell_Death Cell Death Apoptosis->Cell_Death ER_Stress_Reduction ER Stress Reduction ATP_Maintenance->ER_Stress_Reduction Cell_Survival Cell Survival ER_Stress_Reduction->Cell_Survival Experimental_Workflow cluster_assays Downstream Assays start Start: Cell Culture pretreatment Pre-treatment with this compound start->pretreatment stress_induction Induce Cellular Stress (e.g., Tunicamycin) pretreatment->stress_induction incubation Incubation (24-48h) stress_induction->incubation viability_assay Cell Viability Assay (WST-8 / MTT) incubation->viability_assay western_blot Western Blot (CHOP, BiP, p-IRE1α) incubation->western_blot atp_assay Intracellular ATP Assay incubation->atp_assay end End: Data Analysis viability_assay->end western_blot->end atp_assay->end

References

Technical Support Center: Ensuring Reproducibility in KUS121-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals ensure the reproducibility of their KUS121-based assays.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments involving this compound, a modulator of Valosin-Containing Protein (VCP) that functions by inhibiting its ATPase activity to maintain cellular ATP levels and mitigate endoplasmic reticulum (ER) stress.[1][2][3]

Issue 1: High Variability in Cell Viability/Cytotoxicity Assay Results

  • Question: We are observing significant well-to-well and experiment-to-experiment variability in our cell viability assays (e.g., MTT, WST-8) when treating cells with this compound. What are the potential causes and solutions?

  • Answer: High variability in cell viability assays can stem from several factors. Here’s a systematic approach to troubleshooting:

    • This compound Preparation and Storage:

      • Problem: Inconsistent concentration or degradation of this compound.

      • Solution: this compound is typically dissolved in a solvent like DMSO.[4] Prepare fresh dilutions from a concentrated stock for each experiment. Aliquot the stock solution to avoid repeated freeze-thaw cycles. Ensure the final DMSO concentration is consistent across all wells, including vehicle controls, and is non-toxic to the cells.

    • Cell Culture Conditions:

      • Problem: Inconsistent cell seeding density, passage number, or cell health.

      • Solution: Use cells within a consistent and low passage number range. Ensure even cell distribution when seeding plates by properly mixing the cell suspension. Visually inspect cells for normal morphology and confluency before adding this compound.

    • Assay Protocol:

      • Problem: Inconsistent incubation times or reagent addition.

      • Solution: Standardize incubation times for both this compound treatment and the viability reagent. Ensure accurate and consistent addition of reagents to each well. When using multi-channel pipettes, ensure all channels are dispensing equal volumes.

Issue 2: Inconsistent Results in Western Blotting for ER Stress Markers

  • Question: Our Western blot results for ER stress markers like CHOP, BiP, or p-IRE1α show inconsistent changes after this compound treatment. How can we improve the reproducibility?

  • Answer: Inconsistent Western blot data often points to issues in sample preparation, protein quantification, or the immunoblotting procedure itself.

    • Sample Collection and Lysis:

      • Problem: Variability in the timing of cell lysis or inefficient protein extraction.

      • Solution: Harvest all samples at the exact same time point after this compound treatment. Use a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to ensure complete protein extraction and prevent degradation.[5]

    • Protein Quantification:

      • Problem: Inaccurate protein concentration measurement leading to unequal loading.

      • Solution: Use a reliable protein quantification assay (e.g., BCA assay). Prepare a standard curve for each assay and ensure all samples fall within the linear range.

    • Immunoblotting Technique:

      • Problem: Issues with antibody quality, incubation conditions, or transfer efficiency.

      • Solution: Use validated antibodies for your target proteins. Optimize antibody concentrations and incubation times. Confirm efficient protein transfer from the gel to the membrane by staining the membrane with Ponceau S before blocking. Always include a loading control (e.g., β-actin, GAPDH) to normalize for loading differences.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a modulator of Valosin-Containing Protein (VCP), an ATPase. It selectively inhibits the ATPase activity of VCP, which helps to conserve intracellular ATP levels.[2][3] This preservation of ATP helps to mitigate cellular stress, particularly endoplasmic reticulum (ER) stress.[6][7]

Q2: In which signaling pathway does this compound exert its effects?

A2: this compound primarily impacts the Endoplasmic Reticulum (ER) Stress signaling pathway. By maintaining ATP levels, this compound can reduce the activation of key ER stress sensors and downstream effectors. This includes the downregulation of the IRE1α (Inositol-requiring enzyme 1 alpha) pathway and the subsequent reduction in apoptosis and inflammation.[6][7] It has been shown to decrease the expression of ER stress markers such as CHOP (C/EBP homologous protein), BiP (Binding-immunoglobulin protein), and ATF4 (Activating transcription factor 4).[2][6]

Q3: What are some common assays used to measure the effects of this compound?

A3: Several assays are commonly employed to assess the efficacy of this compound:

  • Cell Viability Assays: MTT, WST-8, or Cell Counting Kit-8 are used to measure the protective effects of this compound against cellular insults.[6][8]

  • Apoptosis Assays: TUNEL (TdT-mediated dUTP Nick-End Labeling) staining and Annexin V binding assays are used to quantify apoptosis and assess the anti-apoptotic effects of this compound.[6][9]

  • Western Blotting: This technique is used to measure the protein levels of key ER stress markers (e.g., CHOP, BiP, ATF4, p-IRE1α) to confirm the mechanism of action of this compound.[2][4]

  • ATP Measurement Assays: Luciferase-based ATP assays are used to directly measure the effect of this compound on maintaining cellular ATP levels.[8]

  • Quantitative Real-Time PCR (qRT-PCR): This is used to measure the mRNA expression levels of genes involved in ER stress and inflammation.[6]

Q4: What is a suitable concentration range for this compound in in vitro experiments?

A4: The optimal concentration of this compound can vary depending on the cell type and experimental conditions. However, studies have shown protective effects in the micromolar range. For instance, concentrations around 100 µM have been used in neuronal cell cultures.[4] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

Experimental Protocols

1. Cell Viability Assay (WST-8)

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Treat the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO). Include a positive control for cell death if applicable (e.g., an ER stress inducer like tunicamycin).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24-48 hours) in a humidified incubator at 37°C and 5% CO2.

  • Reagent Addition: Add 10 µL of WST-8 reagent (e.g., Cell Counting Kit-8) to each well.

  • Final Incubation: Incubate the plate for 1-4 hours at 37°C.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

2. Western Blotting for CHOP

  • Sample Preparation: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer and separate the proteins by SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against CHOP (e.g., rabbit anti-CHOP) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Quantitative Data Summary

Table 1: Effect of this compound on Cell Viability and Apoptosis

AssayCell TypeConditionThis compound EffectReference
Cell Viability (WST-8)Human ChondrocytesTunicamycin-induced ER stressSignificantly recovered chondrocyte viability[2]
Annexin V BindingEA.hy926 Endothelial CellsER StressDramatic reduction in early apoptotic cells[6]
TUNEL StainingRat Retinal CellsIschemic InjurySignificantly decreased the number of apoptotic cells[9]

Table 2: Modulation of ER Stress Markers by this compound

MarkerAssayCell TypeThis compound EffectReference
CHOPWestern BlotRat Primary Cortical NeuronsAttenuated upregulation[4]
BiPWestern BlotHuman ChondrocytesAttenuated upregulation[2]
ATF4Western BlotHuman ChondrocytesAttenuated upregulation[2]
p-IRE1αWestern BlotHuman ChondrocytesSignificantly attenuated[2]

Visualizations

KUS121_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol cluster_Nucleus Nucleus ER_Stress ER Stress (e.g., Ischemia, Tunicamycin) IRE1a IRE1α ER_Stress->IRE1a activates JNK JNK IRE1a->JNK activates NFkB NF-κB IRE1a->NFkB activates VCP VCP/p97 ATPase ATP ATP VCP->ATP consumes This compound This compound This compound->VCP inhibits ATPase activity Apoptosis Apoptosis JNK->Apoptosis promotes Inflammation Inflammation NFkB->Inflammation promotes

Caption: this compound signaling pathway in mitigating ER stress.

Troubleshooting_Workflow Start Inconsistent Assay Results Check_Reagents Verify this compound Preparation and Reagent Quality Start->Check_Reagents Reagents_OK Reagents OK? Check_Reagents->Reagents_OK Check_Cells Assess Cell Health, Passage, and Density Cells_OK Cells OK? Check_Cells->Cells_OK Check_Protocol Review Assay Protocol for Consistency Protocol_OK Protocol OK? Check_Protocol->Protocol_OK Reagents_OK->Check_Cells Yes Optimize_Reagents Prepare Fresh Reagents Reagents_OK->Optimize_Reagents No Cells_OK->Check_Protocol Yes Optimize_Cells Use New Cell Stock Cells_OK->Optimize_Cells No Optimize_Protocol Standardize Protocol Steps Protocol_OK->Optimize_Protocol No Rerun Rerun Experiment Protocol_OK->Rerun Yes Optimize_Reagents->Rerun Optimize_Cells->Rerun Optimize_Protocol->Rerun

Caption: A logical workflow for troubleshooting inconsistent this compound assay results.

References

KUS121 quality control and purity assessment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with KUS121. It includes guidance on quality control, purity assessment, and troubleshooting for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a small molecule modulator of the Valosin-Containing Protein (VCP), an ATPase.[1] It selectively inhibits the ATPase activity of VCP, which plays a crucial role in various cellular processes, including protein degradation and endoplasmic reticulum (ER) stress responses.[1] By inhibiting VCP's ATP consumption, this compound helps maintain intracellular ATP levels, particularly under cellular stress conditions like ischemia.[2] This preservation of ATP mitigates ER stress and subsequent apoptosis (cell death), conferring a cytoprotective effect.[1][2]

Q2: What are the recommended storage and handling conditions for this compound?

A2: To ensure the stability and activity of this compound, proper storage and handling are critical. Based on supplier recommendations and general best practices for small molecules, the following guidelines should be followed:

  • Solid this compound: Store at -20°C in a tightly sealed container, protected from moisture.[3]

  • This compound Solutions: Prepare stock solutions in a suitable solvent like DMSO.[3] Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C for long-term storage (up to 6 months) or -20°C for shorter-term storage (up to 1 month).[3] Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation.

Q3: What is the purity standard for this compound to be used in experiments?

A3: For reliable and reproducible experimental results, it is recommended to use this compound with a purity of ≥95%, as is standard for many research-grade small molecules.[4] Commercial suppliers often provide this compound with a purity of 98% or higher.[5] Always refer to the certificate of analysis provided by the supplier for the specific purity of your batch.

Q4: How can I verify the purity of my this compound sample?

A4: The purity of this compound can be assessed using standard analytical techniques for small molecules. The most common methods include:

  • High-Performance Liquid Chromatography (HPLC): This is a primary method for assessing the purity of small molecules by separating the main compound from any impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR can confirm the chemical structure of this compound and identify any organic impurities.

  • Mass Spectrometry (MS): This technique verifies the molecular weight of this compound and can be coupled with liquid chromatography (LC-MS) to identify and quantify impurities.[6]

Quality Control and Purity Assessment

Ensuring the quality and purity of this compound is paramount for obtaining valid experimental data. Below are key specifications and detailed protocols for its assessment.

This compound Specifications
PropertyValueReference
Molecular Formula C₂₂H₁₆FN₄NaO₃S[5]
Molecular Weight 458.44 g/mol [5]
Appearance Brown to reddish-brown solid[3]
Purity ≥98%[5]
Solubility Soluble in water and DMSO[3][5]
Experimental Protocols for Purity Assessment

1. High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for determining the purity of this compound. Optimization may be required based on the specific HPLC system and column used.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • Start with 95% A, 5% B

    • Linearly increase to 95% B over 20 minutes

    • Hold at 95% B for 5 minutes

    • Return to initial conditions and equilibrate for 5 minutes

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in DMSO.

  • Purity Calculation: The purity is calculated based on the area of the main peak relative to the total area of all peaks in the chromatogram.

2. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol provides a general guideline for confirming the structure of this compound.

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of DMSO-d₆.

  • Data Acquisition: Acquire a standard ¹H NMR spectrum.

  • Analysis: The resulting spectrum should be consistent with the known chemical structure of this compound. The presence of significant unidentifiable peaks may indicate impurities.

3. Liquid Chromatography-Mass Spectrometry (LC-MS)

This protocol is for confirming the molecular weight of this compound.

  • Instrumentation: A liquid chromatography system coupled to a mass spectrometer with an electrospray ionization (ESI) source.

  • LC Method: A rapid LC gradient similar to the HPLC method can be used.

  • MS Parameters (ESI Positive Mode):

    • Ion Source: Electrospray Ionization (ESI), positive mode

    • Scan Range: m/z 100-1000

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 30 V

  • Analysis: The mass spectrum should show a prominent peak corresponding to the [M+H]⁺ or [M+Na]⁺ ion of this compound. For the sodium salt form, the primary ion observed may be [M-Na+2H]⁺ or related species.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Inconsistent or no biological effect of this compound 1. Degraded this compound: Improper storage or handling. 2. Inaccurate concentration: Pipetting errors or incorrect calculations. 3. Precipitation in media: Low solubility of this compound in the final assay buffer.1. Use a fresh aliquot of this compound from a properly stored stock. Verify the purity of the stock using HPLC. 2. Verify all calculations and ensure pipettes are calibrated. 3. Visually inspect the media for any precipitate after adding this compound. Ensure the final DMSO concentration is low (typically <0.5%).[7]
High background or off-target effects 1. This compound concentration is too high. 2. The observed effect is due to an off-target activity. 1. Perform a dose-response experiment to determine the optimal, lowest effective concentration. 2. Use a structurally different VCP inhibitor to confirm that the observed phenotype is due to on-target inhibition.
Precipitation of this compound in stock solution or cell culture media 1. Low solubility in the chosen solvent or aqueous media. 2. The final concentration of the organic solvent (e.g., DMSO) is too high, causing the compound to crash out in aqueous media. 1. Ensure this compound is fully dissolved in the stock solvent (gentle warming or sonication may help).[8] 2. Prepare intermediate dilutions in a suitable buffer before adding to the final media to avoid a high local concentration of DMSO. Ensure the final solvent concentration is kept to a minimum.
Variability between experiments 1. Inconsistent cell seeding density. 2. Use of cells with high passage numbers. 3. Inconsistent incubation times with this compound. 1. Use a cell counter to ensure consistent cell numbers are plated for each experiment.[7] 2. Use cells within a defined, low-passage number range.[7] 3. Standardize the incubation time with this compound across all experiments.[7]

Visualizations

This compound Signaling Pathway

KUS121_Signaling_Pathway cluster_stress Cellular Stress (e.g., Ischemia) cluster_er_stress Endoplasmic Reticulum Cellular Stress Cellular Stress VCP VCP (ATPase) Cellular Stress->VCP activates ATP_depletion ATP Depletion VCP->ATP_depletion consumes ATP ATP_preserved ATP Preserved VCP->ATP_preserved ER_Stress ER Stress ATP_depletion->ER_Stress Apoptosis Apoptosis ER_Stress->Apoptosis This compound This compound This compound->VCP inhibits ER_Stress_mitigated ER Stress Mitigated ATP_preserved->ER_Stress_mitigated Cell_Survival Cell Survival ER_Stress_mitigated->Cell_Survival

Caption: this compound inhibits VCP, preserving ATP, mitigating ER stress, and promoting cell survival.

This compound Experimental Workflow

KUS121_Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis QC 1. Quality Control (HPLC, NMR, MS) Stock 2. Prepare Stock Solution (e.g., 10 mM in DMSO) QC->Stock Working 3. Prepare Working Solution (Dilute in media/buffer) Stock->Working Cells 4. Cell Seeding / Experimental Setup Working->Cells Treatment 5. This compound Treatment Cells->Treatment Incubation 6. Incubation Treatment->Incubation Assay 7. Perform Assay (e.g., Viability, Western Blot) Incubation->Assay Data 8. Data Analysis Assay->Data Conclusion 9. Conclusion Data->Conclusion

Caption: A general workflow for experiments using this compound, from preparation to analysis.

References

Validation & Comparative

KUS121: A Comparative Guide to its Efficacy in Preclinical Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the preclinical efficacy of KUS121, a novel small molecule modulator of Valosin-Containing Protein (VCP), across various disease models. It aims to offer an objective comparison of this compound's performance with alternative therapeutic strategies, supported by available experimental data. Detailed methodologies for key experiments are provided to facilitate reproducibility and further investigation.

Mechanism of Action: Targeting Cellular Stress Pathways

This compound is a first-in-class inhibitor of the ATPase activity of Valosin-Containing Protein (VCP). VCP, a ubiquitously expressed AAA+ ATPase, plays a critical role in numerous cellular processes, including protein quality control, endoplasmic reticulum-associated degradation (ERAD), and mitochondrial function. In pathological conditions such as ischemia, excessive VCP ATPase activity can lead to a rapid depletion of intracellular ATP stores and induce endoplasmic reticulum (ER) stress, culminating in apoptotic cell death.

This compound selectively inhibits this ATPase activity, thereby preserving cellular ATP levels and mitigating ER stress. This mechanism of action positions this compound as a promising cytoprotective agent in a range of diseases characterized by cellular stress and energy depletion.

Efficacy in Ischemic Stroke Models

Ischemic stroke, characterized by a sudden loss of blood flow to the brain, triggers a cascade of events leading to neuronal death and neurological deficits. Preclinical studies have demonstrated the neuroprotective effects of this compound in rodent models of ischemic stroke.

Table 1: Comparison of this compound Efficacy in Ischemic Stroke Models

Treatment GroupModelKey OutcomesReference
This compound Rat primary cortical neurons with Oxygen-Glucose Deprivation (OGD)- Protected neurons from cell death. - Prevented ATP depletion.[1]
This compound C57BL/6 and B-17 mice with transient middle cerebral artery occlusion (tMCAO)- Improved functional deficits. - Reduced brain infarction volume.[1]
Standard of Care (Alteplase - tPA) Human clinical trials- Intravenous administration within 4.5 hours of symptom onset improves functional outcomes.[2][3]
Emerging Therapy (Nerinetide) Human clinical trials (ESCAPE-NA1)- Did not show a significant improvement in functional outcomes when combined with endovascular thrombectomy.[1][4]
Emerging Therapy (Edaravone) Human clinical trials- A free radical scavenger that has shown some benefit in improving functional outcomes in certain patient populations.[4]
Experimental Protocol: Oxygen-Glucose Deprivation (OGD) in Rat Cortical Primary Neuronal Cultures

Objective: To simulate ischemic conditions in vitro and assess the neuroprotective effect of this compound.

Methodology:

  • Cell Culture: Primary cortical neurons are isolated from rat embryos and cultured in a suitable medium.

  • OGD Induction: The culture medium is replaced with a glucose-free medium, and the cultures are placed in a hypoxic chamber (e.g., 95% N2, 5% CO2) for a defined period (e.g., 1.5-2 hours) to induce oxygen-glucose deprivation.[1][5][6][7]

  • Treatment: this compound is added to the culture medium at various concentrations before or during the OGD period. A vehicle control (e.g., DMSO) is used for comparison.

  • Assessment of Cell Viability: Following OGD, cell viability is assessed using methods such as the water-soluble tetrazolium salt (WST) assay or by staining with markers of cell death like propidium iodide.[1]

  • ATP Measurement: Intracellular ATP levels are quantified using a luciferase-based assay to determine the effect of this compound on cellular energy preservation.[1]

Experimental Protocol: Transient Middle Cerebral Artery Occlusion (tMCAO) in Mice

Objective: To induce focal cerebral ischemia in vivo and evaluate the therapeutic potential of this compound.

Methodology:

  • Animal Model: Adult male C57BL/6 or B-17 mice are used.

  • Surgical Procedure: Anesthesia is induced, and a surgical incision is made in the neck to expose the common carotid artery. A monofilament is inserted into the internal carotid artery to occlude the origin of the middle cerebral artery.[8][9][10][11]

  • Occlusion and Reperfusion: The filament is left in place for a specific duration (e.g., 60 minutes) to induce ischemia. It is then withdrawn to allow for reperfusion of the blood flow.

  • Treatment Administration: this compound is administered, for example, via intraperitoneal injection, at a predetermined dose before or after the ischemic insult.

  • Neurological Assessment: Functional deficits are evaluated using standardized neurological scoring systems at various time points post-surgery.

  • Infarct Volume Measurement: Brains are harvested after a set period, and infarct volume is quantified by staining brain slices with 2,3,5-triphenyltetrazolium chloride (TTC).[1]

Efficacy in Retinal Degeneration Models

Retinal degenerative diseases, such as retinitis pigmentosa and ischemic retinopathies, are leading causes of blindness. The protective effects of this compound on retinal neurons have been investigated in several animal models.

Table 2: Comparison of this compound Efficacy in Retinal Degeneration Models

Treatment GroupModelKey OutcomesReference
This compound rd12 mice (model for retinitis pigmentosa)- Suppressed the loss of photoreceptors (rods and cones). - Suppressed visual function deterioration.[12]
This compound RP rabbits with rhodopsin (Pro347Leu) mutation- Suppressed thinning of the outer nuclear layer. - Maintained visual function.[12]
This compound Rat model of ischemia/reperfusion-induced retinal degeneration- Suppressed inner retinal thinning. - Preserved visual function as measured by electroretinography (ERG).[13][14]
Standard of Care (Supportive) Human patients with retinitis pigmentosa- Management of associated ocular pathologies (e.g., macular edema, cataracts). - Genetic counseling and low-vision rehabilitation.[15]
Approved Gene Therapy (Luxturna®) Patients with RPE65 mutation-associated retinal dystrophy- Delivers a correct copy of the RPE65 gene to retinal cells.[16][17][18]
Emerging Therapies (Optogenetics, Stem Cells) Clinical trials for retinitis pigmentosa- Aim to restore light sensitivity to remaining retinal cells or replace lost photoreceptors.[19][20][21]
Experimental Protocol: Electroretinography (ERG) in Retinal Degeneration Models

Objective: To functionally assess the health of retinal cells in response to light stimuli.

Methodology:

  • Animal Preparation: Animals are dark-adapted for a specific period (e.g., overnight) before the procedure. Anesthesia is administered.

  • Electrode Placement: A recording electrode is placed on the cornea, a reference electrode is placed subcutaneously, and a ground electrode is attached to the tail.

  • Light Stimulation: A series of light flashes of varying intensities and durations are delivered to the eye to elicit electrical responses from different retinal cell types (rods and cones).[22][23][24][25][26]

  • Signal Recording and Analysis: The electrical signals (a-wave and b-wave) are recorded and amplified. The amplitudes and implicit times of these waves are analyzed to assess retinal function.

  • Comparison: ERG recordings from this compound-treated animals are compared with those from vehicle-treated controls to determine the effect of the compound on preserving retinal function.[12]

Efficacy in Heart Failure Models

Heart failure is a complex clinical syndrome characterized by the inability of the heart to pump enough blood to meet the body's needs. This compound has shown promise in preclinical models of both acute and chronic heart failure.

Table 3: Comparison of this compound Efficacy in Heart Failure Models

Treatment GroupModelKey OutcomesReference
This compound Mouse model of transverse aortic constriction (TAC)-induced heart failure- Rapidly improved left ventricular ejection fraction. - Improved creatine phosphate/ATP ratio. - Suppressed cardiac hypertrophy and fibrosis with long-term administration.[27]
This compound Canine model of high-frequency-paced heart failure- Improved left ventricular contractility. - Decreased left ventricular end-diastolic pressure without increasing heart rate.[27]
Standard of Care (Diuretics, ACE inhibitors, Beta-blockers) Human patients with acute heart failure- Aim to reduce preload and afterload, and decrease myocardial work.[13][28][29][30]
Emerging Therapies (SGLT2 inhibitors, Sacubitril/Valsartan) Human patients with heart failure- Offer novel mechanisms to improve cardiac function and reduce mortality and hospitalizations.[31][32][33][34]

Signaling Pathways and Experimental Workflows

Valosin-Containing Protein (VCP) and Cellular Stress Signaling

The following diagram illustrates the central role of VCP in cellular stress pathways and the mechanism of action of this compound. Under conditions of cellular stress, such as ischemia, the accumulation of unfolded proteins in the endoplasmic reticulum triggers the Unfolded Protein Response (UPR). VCP is a key player in the ERAD pathway, which removes misfolded proteins for degradation. However, excessive VCP ATPase activity during severe stress contributes to ATP depletion and can activate apoptotic pathways. This compound, by inhibiting VCP's ATPase activity, helps to maintain cellular energy homeostasis and reduces the pro-apoptotic signals emanating from the ER.

VCP_Signaling cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol Unfolded Proteins Unfolded Proteins ER Stress ER Stress Unfolded Proteins->ER Stress Accumulation VCP VCP ER Stress->VCP Activates Apoptosis Apoptosis ER Stress->Apoptosis Induces ERAD ER-Associated Degradation VCP->ERAD Drives ATP ATP VCP->ATP Proteasome Proteasome ERAD->Proteasome Targets proteins for This compound This compound This compound->VCP Inhibits ATPase This compound->ATP Preserves This compound->Apoptosis Inhibits ATP->ER Stress Depletion exacerbates Experimental_Workflow cluster_InVitro In Vitro Studies cluster_InVivo In Vivo Studies cluster_Analysis Data Analysis & Comparison A1 Neuronal Cell Culture A2 Oxygen-Glucose Deprivation (OGD) A1->A2 A3 This compound Treatment A2->A3 A4 Assess Cell Viability & ATP Levels A3->A4 C1 Statistical Analysis A4->C1 B1 Rodent Model (e.g., tMCAO) B2 This compound Administration B1->B2 B3 Neurological Function Assessment B2->B3 B4 Measure Infarct Volume B3->B4 Correlates with B4->C1 C2 Compare with Vehicle Control C1->C2 C3 Compare with Standard of Care (Literature) C1->C3

References

KUS121 and Eeyarestatin I: A Comparative Analysis of their Impact on Endoplasmic Reticulum-Associated Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between chemical modulators of the Endoplasmic Reticulum-Associated Degradation (ERAD) pathway is critical for advancing research and developing novel therapeutics. This guide provides a detailed comparative analysis of two such compounds, KUS121 and Eeyarestatin I, focusing on their mechanisms of action, effects on ERAD and the Unfolded Protein Response (UPR), and experimental methodologies for their study.

The ERAD pathway is a critical quality control mechanism that removes misfolded or unfolded proteins from the endoplasmic reticulum (ER) for degradation by the proteasome. Dysregulation of this pathway is implicated in a variety of diseases, including neurodegenerative disorders, metabolic diseases, and cancer. Both this compound and Eeyarestatin I target the Valosin-containing protein (VCP)/p97, a key ATPase that provides the mechanical force for the extraction of ubiquitinated substrates from the ER membrane. However, their downstream effects on ERAD and cellular homeostasis are markedly different.

Mechanism of Action: A Tale of Two Modulators

This compound is a VCP modulator that selectively inhibits its ATPase activity. This inhibition is thought to conserve intracellular ATP levels, thereby mitigating ER stress and restoring the cell's capacity to process misfolded proteins through the ERAD pathway. In essence, this compound acts as a cytoprotective agent by alleviating the burden of ER stress.[1]

Eeyarestatin I, in contrast, is a potent inhibitor of ERAD.[2] It functions as a bifunctional compound, possessing a domain that targets it to the ER membrane and another that inhibits the p97-associated deubiquitinating process.[2] By preventing the removal of ubiquitin chains from ERAD substrates, Eeyarestatin I effectively stalls their degradation, leading to their accumulation and the induction of ER stress. Furthermore, Eeyarestatin I also inhibits the Sec61 translocon, blocking the entry of newly synthesized proteins into the ER, which can further exacerbate cellular stress. This multifaceted inhibition makes Eeyarestatin I a potent inducer of apoptosis, particularly in cancer cells.

Quantitative Comparison of Effects on ERAD

A key distinction between this compound and Eeyarestatin I lies in their ultimate impact on the ERAD pathway's efficiency. While Eeyarestatin I is a direct inhibitor, this compound has been shown to restore ERAD processing capacity under conditions of ER stress.[1]

CompoundTargetPrimary Effect on VCP/p97Overall Effect on ERADIC50 (VCP/p97 ATPase)
This compound VCP/p97Inhibits ATPase activityRestores processing capacity1.6 µM
Eeyarestatin I p97-associated deubiquitinases, Sec61Does not directly inhibit ATPase activityPotent inhibitorNot applicable

Experimental Data: Degradation of ERAD Substrate CD3δ

A direct comparison of the effects of this compound and Eeyarestatin I on the degradation of the well-characterized ERAD substrate CD3δ highlights their opposing actions. In a study using a CD3δ-YFP reporter system, Eeyarestatin I treatment led to the accumulation of the substrate, confirming its role as an ERAD inhibitor. Conversely, under ER stress conditions where CD3δ degradation was impaired, this compound treatment promoted the degradation of the substrate, demonstrating its ability to restore ERAD function.[1]

Impact on the Unfolded Protein Response (UPR)

The UPR is a set of signaling pathways activated in response to ER stress. The differential effects of this compound and Eeyarestatin I on ERAD are reflected in their modulation of the UPR.

This compound:

  • Reduces pro-apoptotic signaling: this compound has been consistently shown to decrease the expression of the pro-apoptotic transcription factor CHOP, a key mediator of ER stress-induced cell death.[1][3][4][5][6][7][8][9]

  • Activates the IRE1α pathway: this compound can enhance the phosphorylation of IRE1α and the subsequent splicing of its downstream target XBP1.[1] This branch of the UPR is involved in expanding the ER's protein folding capacity and enhancing ERAD.

  • Increases BiP expression: In some contexts, this compound has been observed to augment the expression of the ER chaperone BiP, which helps to alleviate ER stress by assisting in protein folding.[1]

Eeyarestatin I:

  • Induces broad ER stress: As an ERAD inhibitor, Eeyarestatin I leads to the accumulation of misfolded proteins, triggering a robust ER stress response.

  • Upregulates CHOP and BiP: Treatment with Eeyarestatin I results in increased expression of both CHOP and BiP.

  • Activates PERK and IRE1α pathways: Eeyarestatin I activates multiple arms of the UPR, including the PERK pathway, which leads to the phosphorylation of eIF2α and a general shutdown of protein synthesis, and the IRE1α pathway.

Signaling Pathways and Experimental Workflow

ERAD_Pathway cluster_ER ER Lumen cluster_ER_Membrane ER Membrane cluster_Cytosol Cytosol Misfolded_Protein Misfolded Protein BiP BiP Misfolded_Protein->BiP Recognition ERAD_Complex ERAD Complex (e.g., Hrd1, Derlin) BiP->ERAD_Complex Targeting VCP_p97 VCP/p97 ERAD_Complex->VCP_p97 Extraction (ATP hydrolysis) Ub Ubiquitin ERAD_Complex->Ub Sec61 Sec61 Translocon Proteasome 26S Proteasome VCP_p97->Proteasome Delivery Ub->ERAD_Complex Ubiquitination Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation This compound This compound This compound->VCP_p97 Inhibits ATPase activity (Restores ERAD) Eeyarestatin_I Eeyarestatin I Eeyarestatin_I->Sec61 Inhibits translocation Eeyarestatin_I->VCP_p97 Inhibits deubiquitination (Blocks ERAD)

Figure 1. Mechanism of action of this compound and Eeyarestatin I on the ERAD pathway.

Experimental_Workflow cluster_Cell_Culture Cell Culture & Transfection cluster_Treatment Compound Treatment cluster_Assay ERAD Assay cluster_Analysis Data Analysis Start Plate cells Transfection Transfect with ERAD substrate plasmid (e.g., CD3δ-YFP) Start->Transfection Treatment Treat with this compound, Eeyarestatin I, or vehicle control Transfection->Treatment CHX_Chase Cycloheximide Chase Treatment->CHX_Chase Pulse_Chase Pulse-Chase Treatment->Pulse_Chase Lysis Cell Lysis CHX_Chase->Lysis Pulse_Chase->Lysis Immunoblot Immunoblotting for ERAD substrate Lysis->Immunoblot Quantification Densitometry and Quantification Immunoblot->Quantification

Figure 2. A typical experimental workflow for studying the effects of this compound and Eeyarestatin I on ERAD.

Experimental Protocols

1. Cycloheximide (CHX) Chase Assay for ERAD Substrate Degradation

This protocol is used to monitor the degradation rate of an ERAD substrate by inhibiting new protein synthesis.

  • Cell Culture and Transfection: Plate cells (e.g., HEK293T) and transfect them with a plasmid encoding a model ERAD substrate (e.g., TCRα-GFP or CD3δ-YFP).

  • Compound Treatment: 24-48 hours post-transfection, treat the cells with the desired concentrations of this compound, Eeyarestatin I, or a vehicle control for a specified pre-incubation time.

  • Cycloheximide Treatment: Add cycloheximide (CHX) to the culture medium at a final concentration of 100 µg/mL to block protein synthesis. This marks the '0' time point.

  • Time Course: Collect cell samples at various time points after CHX addition (e.g., 0, 1, 2, 4, 6 hours).

  • Cell Lysis and Protein Analysis: Lyse the cells at each time point and analyze the levels of the ERAD substrate by SDS-PAGE and immunoblotting using an antibody specific to the substrate or its tag.

  • Data Analysis: Quantify the band intensities at each time point relative to the '0' time point to determine the degradation kinetics of the substrate.

2. In Vitro VCP/p97 ATPase Activity Assay

This assay measures the effect of compounds on the ATP hydrolysis activity of purified VCP/p97.

  • Reagents:

    • Purified recombinant human VCP/p97 protein.

    • ATPase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM KCl, 5 mM MgCl2, 1 mM DTT).

    • ATP.

    • Malachite green reagent for phosphate detection.

    • This compound and Eeyarestatin I at various concentrations.

  • Procedure:

    • Incubate purified VCP/p97 with different concentrations of this compound or Eeyarestatin I in the ATPase assay buffer for a pre-determined time at 37°C.

    • Initiate the reaction by adding a defined concentration of ATP.

    • Incubate the reaction for a specific time at 37°C.

    • Stop the reaction and measure the amount of inorganic phosphate (Pi) released using the malachite green reagent.

    • Read the absorbance at the appropriate wavelength (e.g., 620 nm).

  • Data Analysis: Calculate the percentage of ATPase activity inhibition for each compound concentration and determine the IC50 value for this compound.

Conclusion

This compound and Eeyarestatin I, while both interacting with the VCP/p97 machinery, exert opposing effects on the ERAD pathway. This compound acts as a modulator that can restore ERAD function under stress, offering a potential therapeutic avenue for diseases characterized by ER stress-induced cell death. In contrast, Eeyarestatin I is a potent inhibitor of ERAD and protein translocation, making it a valuable tool for studying the consequences of ERAD blockage and a potential anti-cancer agent. The choice between these two compounds depends on the specific research question and the desired cellular outcome, with this compound favoring cell survival and ERAD restoration, and Eeyarestatin I promoting ER stress and apoptosis. This comparative guide provides a framework for researchers to make informed decisions in their study of the complex and vital ERAD pathway.

References

KUS121 Demonstrates Neuroprotective Efficacy in Preclinical Models of Retinitis Pigmentosa, Offering a Promising Therapeutic Avenue

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Kyoto, Japan – Preclinical research has demonstrated the significant neuroprotective effects of KUS121, a small molecule modulator of the VCP-ATPase, in animal models of retinitis pigmentosa (RP). The studies indicate that this compound preserves retinal structure and function by mitigating cellular stress and apoptosis. This comparison guide provides a detailed overview of the efficacy of this compound in preclinical RP models and contrasts it with other emerging therapeutic strategies, including gene and cell-based therapies.

This compound: A Novel Mechanism of Action

This compound works by modulating the ATPase activity of Valosin-Containing Protein (VCP), a key player in cellular stress responses. In the context of retinitis pigmentosa, this modulation helps to reduce endoplasmic reticulum (ER) stress, a major contributor to photoreceptor cell death.[1] By inhibiting VCP's ATPase activity, this compound is thought to suppress excessive ATP consumption, thereby preserving cellular energy levels under stress.[1] This mechanism ultimately leads to the activation of the pro-survival mTOR pathway and the suppression of apoptosis, offering a multi-faceted approach to neuroprotection in the degenerating retina.[1]

Comparative Efficacy in Preclinical Models

The efficacy of this compound has been primarily evaluated in the rd12 mouse model of RP, which harbors a mutation in the Rpe65 gene. These studies are compared here with findings from alternative therapeutic approaches tested in the rd10 mouse model, another well-established model of RP with a mutation in the Pde6b gene. While both models exhibit progressive photoreceptor degeneration, the different genetic underpinnings should be considered when comparing results.

Retinal Function: Electroretinography (ERG)

Electroretinography measures the electrical response of the various cell types in the retina to a light stimulus, providing a quantitative assessment of retinal function.

Therapeutic AgentAnimal ModelAge at TreatmentERG Outcome (Photopic b-wave amplitude)Citation(s)
This compound rd12 mice1 monthAt 10 months of age, treated mice showed a significantly higher b-wave amplitude (approx. 8.7 µV) compared to control (approx. 6.6 µV) at a stimulus intensity of 10 cds/m².[2]
rd12 mice13 monthsAt 19 months of age, treated mice maintained a higher b-wave amplitude (approx. 7 µV) compared to control (approx. 5 µV) at a stimulus intensity of 10 cds/m².[2]
Mesenchymal Stem Cell (MSC)-Derived Extracellular Vesicles rd10 micePostnatal day 14 and 21At postnatal day 28, treated mice showed a significantly improved b-wave amplitude across various light intensities compared to untreated controls. For example, at 1.0 cd·s/m², the b-wave amplitude was approximately 80 µV in treated mice versus approximately 40 µV in controls.[3]
Retinal Structure: Optical Coherence Tomography (OCT)

Optical coherence tomography is a non-invasive imaging technique that provides high-resolution cross-sectional images of the retina, allowing for the measurement of the thickness of different retinal layers.

Therapeutic AgentAnimal ModelAge at TreatmentOCT Outcome (Photoreceptor/Outer Nuclear Layer Thickness)Citation(s)
This compound rd12 mice13 monthsAt 19 months of age, the photoreceptor layer thickness was significantly greater in this compound-treated mice (45.8 ± 6.9 µm) compared to controls (39.4 ± 7.4 µm).[2][4]
Mesenchymal Stem Cell (MSC)-Derived Extracellular Vesicles rd10 micePostnatal day 14 and 21At postnatal day 28, the outer nuclear layer (ONL) thickness at 600 µm from the optic disc was significantly greater in treated mice (12.0 ± 0.8 µm) compared to controls (6.5 ± 0.3 µm).[3]
MCO-010 (Optogenetic Therapy) rd10 miceNot specifiedAt 4 months post-injection, no alterations in retinal thickness were observed in treated mice, whereas a significant decrease was seen in control mice.[3]
Visual Behavior: Vision-Guided Water Maze

The vision-guided water maze is a behavioral test designed to assess an animal's ability to use visual cues to navigate and find a hidden platform in a pool of water.

Therapeutic AgentAnimal ModelAge at TreatmentBehavioral Outcome (Escape Latency)Citation(s)
AAV-PDEβ (Gene Therapy) rd10 micePostnatal day 14After 4 days of training, the average time to find the platform was significantly shorter for treated mice (22.6 ± 4.2 seconds) compared to untreated rd10 mice (51.5 ± 1.1 seconds). Normal C57 mice averaged 9.7 ± 0.8 seconds.[5]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated.

KUS121_Signaling_Pathway cluster_stress Cellular Stress in RP cluster_this compound This compound Intervention cluster_outcomes Cellular Outcomes ER_Stress Endoplasmic Reticulum Stress VCP VCP-ATPase ER_Stress->VCP ATP_Depletion ATP Depletion ATP_Depletion->VCP This compound This compound This compound->VCP Inhibits mTOR mTOR Pathway Activation VCP->mTOR Modulates Apoptosis Apoptosis Suppression VCP->Apoptosis Modulates Photoreceptor_Survival Photoreceptor Survival mTOR->Photoreceptor_Survival Apoptosis->Photoreceptor_Survival

This compound signaling pathway in retinal protection.

Preclinical_Workflow cluster_model Animal Model cluster_treatment Treatment Groups cluster_assessment Outcome Assessment RP_Model Retinitis Pigmentosa Mouse Model (e.g., rd10, rd12) Treatment Therapeutic Agent (e.g., this compound) RP_Model->Treatment Control Vehicle/Sham Control RP_Model->Control ERG Electroretinography (ERG) - Functional Assessment Treatment->ERG OCT Optical Coherence Tomography (OCT) - Structural Assessment Treatment->OCT Behavior Vision-Guided Water Maze - Behavioral Assessment Treatment->Behavior Control->ERG Control->OCT Control->Behavior Data_Analysis Data Analysis and Comparison ERG->Data_Analysis OCT->Data_Analysis Behavior->Data_Analysis

Experimental workflow for preclinical RP therapy evaluation.

Therapeutic_Comparison cluster_small_molecule Small Molecule cluster_gene_therapy Gene Therapy cluster_cell_therapy Cell-Based Therapy Therapies Therapeutic Strategies for RP This compound This compound (VCP Modulator) Therapies->this compound AAV AAV-mediated Gene Replacement Therapies->AAV Optogenetics Optogenetics (e.g., MCO-010) Therapies->Optogenetics MSC Mesenchymal Stem Cells (MSC) Therapies->MSC

Comparison of therapeutic approaches for retinitis pigmentosa.

Experimental Protocols

Electroretinography (ERG) in Mouse Models of Retinitis Pigmentosa
  • Animal Preparation: Mice are dark-adapted overnight (minimum of 2 hours). All subsequent procedures are performed under dim red light. Anesthesia is induced with an intraperitoneal injection of a ketamine/xylazine mixture. Pupils are dilated using a topical mydriatic solution (e.g., 1% tropicamide and 2.5% phenylephrine). Body temperature is maintained at 37°C using a heating pad.

  • Electrode Placement: A corneal electrode is placed on the cornea with a drop of ophthalmic lubricant. Reference and ground electrodes are placed subcutaneously in the cheek and the tail, respectively.

  • Scotopic ERG: Dark-adapted responses are recorded in response to a series of increasing intensity light flashes to assess rod- and mixed rod-cone function.

  • Photopic ERG: Following a 10-minute period of light adaptation to a background light, photopic responses are recorded to assess cone function.

  • Data Analysis: The amplitudes of the a-wave (originating from photoreceptors) and b-wave (originating from bipolar and Müller cells) are measured. The a-wave is measured from the baseline to the trough of the negative deflection, and the b-wave is measured from the trough of the a-wave to the peak of the positive deflection.

Optical Coherence Tomography (OCT) in Mouse Models of Retinitis Pigmentosa
  • Animal Preparation: Mice are anesthetized as described for ERG. Pupils are dilated.

  • Imaging: The mouse is placed on a custom stage that allows for precise positioning of the eye. A contact lens may be placed on the cornea with a viscoelastic gel to maintain corneal hydration and improve image quality.

  • Image Acquisition: Volumetric scans centered on the optic nerve head are acquired. Multiple scans are often averaged to improve the signal-to-noise ratio.

  • Image Analysis: The thickness of the total retina and specific layers, such as the outer nuclear layer (ONL) and the photoreceptor layer (including inner and outer segments), are measured using the caliper function of the OCT software or specialized image analysis software. Measurements are typically taken at a fixed distance from the optic nerve head in all four quadrants and averaged.

Vision-Guided Water Maze for Mice with Retinal Degeneration

This protocol is adapted from the Morris water maze to specifically assess visually-guided navigation.

  • Apparatus: A circular pool (approximately 1-1.2 m in diameter) is filled with water made opaque with non-toxic white paint. A small escape platform is submerged just below the water's surface. The pool is located in a room with distinct visual cues on the walls.

  • Visible Platform Training (Days 1-2): To ensure mice are not visually impaired to the point of being unable to see the platform, they are first trained with a visible platform. The platform is marked with a brightly colored flag. Mice are given several trials per day to learn to associate the visible platform with escape.

  • Hidden Platform Training with Visual Cues (Days 3-5): The flag is removed, and the platform is hidden. The location of the platform remains constant relative to the visual cues around the room. Mice are released from different starting positions and the time taken to find the platform (escape latency) is recorded.

  • Probe Trial (Day 6): The platform is removed, and the mouse is allowed to swim for a set period (e.g., 60 seconds). The time spent in the quadrant where the platform was previously located is measured to assess spatial memory based on the visual cues.

  • Data Analysis: Key metrics include escape latency during training, path length, swimming speed, and the percentage of time spent in the target quadrant during the probe trial.

Conclusion

This compound represents a promising, orally administered small molecule therapeutic for retinitis pigmentosa with a novel mechanism of action that targets cellular stress pathways. Preclinical data demonstrate its ability to preserve both retinal structure and function in a relevant animal model of the disease. While direct comparisons with gene and cell-based therapies are complicated by the use of different animal models, this compound's efficacy profile is competitive. Its small molecule nature may offer advantages in terms of administration and accessibility. Further research, including head-to-head comparative studies and eventual clinical trials, will be crucial in determining the ultimate therapeutic potential of this compound for patients with retinitis pigmentosa.

References

A Head-to-Head Comparison of KUS121 and Other ATP-Sparing VCP Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of therapeutic development for neurodegenerative diseases, ischemic injuries, and certain cancers, compounds that preserve cellular energy and mitigate stress are of paramount importance. This guide provides an objective, data-driven comparison of KUS121, a novel ATP-sparing compound, with other notable inhibitors of Valosin-containing protein (VCP/p97): CB-5083, DBeQ, and ML240. VCP is a critical ATPase involved in numerous cellular processes, and its inhibition presents a promising therapeutic strategy.

Mechanism of Action: VCP Inhibition and ATP Preservation

Valosin-containing protein (VCP), an AAA+ ATPase, utilizes the energy from ATP hydrolysis to regulate processes such as protein degradation, endoplasmic reticulum-associated degradation (ERAD), and autophagy[1][2]. Dysregulation of VCP's ATPase activity is implicated in various pathologies. This compound and other compounds discussed here are selective inhibitors of VCP's ATPase activity. By blocking this enzymatic function, they reduce cellular ATP consumption, thereby "sparing" ATP for other essential cellular processes, particularly under conditions of stress like ischemia or neurodegeneration[3]. This ATP preservation helps to alleviate endoplasmic reticulum (ER) stress and prevent subsequent cell death[4].

Quantitative Comparison of VCP Inhibitors

The following tables summarize the available quantitative data for this compound and other VCP inhibitors. It is important to note that direct head-to-head studies are limited, and experimental conditions may vary between studies.

Table 1: VCP ATPase Inhibitory Activity

CompoundTargetIC50Assay ConditionsReference(s)
This compound VCP ATPase~100 nM - 1 µMIn vitro assay with recombinant VCP[1]
CB-5083 VCP ATPase (D2 domain)11 nMIn vitro assay[5]
DBeQ VCP ATPase (D1 & D2 domains)1.5 µM - 2.6 µMIn vitro ATPase assay and cell-based UbG76V-GFP degradation assay[6][7]
ML240 VCP ATPase (D2 domain)100 nM - 110 nMIn vitro ATPase assay[6][8]

Table 2: Reported Cytoprotective and Cellular Effects

CompoundKey Effect(s)Model System(s)Reference(s)
This compound Neuroprotection, anti-apoptotic, reduces ER stress, preserves ATP levels.Ischemic stroke models, retinal degeneration models, heart failure models.[3][9][10]
CB-5083 Anti-tumor activity, modulates autophagy.Solid tumor xenografts, VCP inclusion body myopathy mouse model.[5][11]
DBeQ Induces apoptosis in cancer cells, impairs autophagy.HeLa cells, various cancer cell lines.[7][12]
ML240 Anti-proliferative in cancer cells, induces apoptosis.NCI-60 cancer cell line panel.[2][8]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided.

VCP_Inhibition_Pathway cluster_stress Cellular Stress (e.g., Ischemia, Misfolded Proteins) cluster_vcp VCP Function cluster_downstream Downstream Effects cluster_inhibitors Therapeutic Intervention Stress Cellular Stress VCP VCP/p97 Stress->VCP Increased Demand ADP ADP + Pi VCP->ADP ER_Stress ER Stress VCP->ER_Stress Protein Processing ATP ATP ATP->VCP Hydrolysis Apoptosis Apoptosis ER_Stress->Apoptosis Cell_Death Cell Death Apoptosis->Cell_Death This compound This compound & Other VCP Inhibitors This compound->VCP Inhibits ATPase Activity ATP_Sparing ATP Sparing This compound->ATP_Sparing ATP_Sparing->ER_Stress Reduces Experimental_Workflow cluster_assays Experimental Assays cluster_atpase VCP ATPase Assay cluster_cell_viability Cell Viability / ATP Assay cluster_western Western Blot for ER Stress ATPase_Assay Incubate recombinant VCP with ATP and inhibitor Measure_Pi Measure inorganic phosphate (Pi) or remaining ATP ATPase_Assay->Measure_Pi IC50_Calc Calculate IC50 Measure_Pi->IC50_Calc Treat_Cells Treat cells with stressor and VCP inhibitor Lyse_Cells Lyse cells to release ATP Treat_Cells->Lyse_Cells Luciferase_Assay Luciferase-based ATP measurement Lyse_Cells->Luciferase_Assay Viability_Assess Assess cell viability Luciferase_Assay->Viability_Assess Protein_Extract Extract proteins from treated cells SDS_PAGE SDS-PAGE and transfer Protein_Extract->SDS_PAGE Antibody_Probe Probe with antibodies for CHOP, GRP78, etc. SDS_PAGE->Antibody_Probe Detect_Signal Detect and quantify protein levels Antibody_Probe->Detect_Signal

References

KUS121 in Stroke Models: A Comparative Guide to its Neuroprotective Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the neuroprotective agent KUS121 with other alternatives in preclinical stroke models. The information presented is based on available experimental data to assist researchers and drug development professionals in evaluating its therapeutic potential.

Mechanism of Action: this compound

This compound is a novel small molecule that modulates the function of Valosin-Containing Protein (VCP), an ATPase involved in a variety of cellular processes. In the context of ischemic stroke, this compound exerts its neuroprotective effects primarily by inhibiting the ATPase activity of VCP. This inhibition leads to the conservation of cellular ATP levels, which are rapidly depleted during an ischemic event. By preventing this energy crisis, this compound helps to mitigate downstream pathological events such as excitotoxicity, oxidative stress, and apoptosis. Furthermore, this compound has been shown to reduce endoplasmic reticulum (ER) stress, a key contributor to neuronal cell death in stroke.[1][2][3][4]

Quantitative Comparison of Neuroprotective Efficacy in Preclinical Stroke Models

The following tables summarize the quantitative data on the efficacy of this compound and alternative neuroprotective agents in rodent models of middle cerebral artery occlusion (MCAO), a common experimental model of ischemic stroke.

Table 1: Effect of Neuroprotective Agents on Infarct Volume

CompoundAnimal ModelMCAO DurationDosageAdministration RouteTiming of AdministrationInfarct Volume Reduction (%) vs. VehicleReference
This compound C57BL/6 MiceTransient100 mg/kgIntraperitoneal1 hour before and daily for 6 days post-MCAOSignificant reduction (specific percentage not stated)[5]
Citicoline RatPermanent40-60 mMIntracerebral2 hours before MCAOSignificant reduction[6]
RatNot Specified300-500 mg/kgNot SpecifiedNot Specified~27%[7]
Edaravone Rat90 min3 mg/kg (2 doses)Intravenous0 and 90 min after MCAOSignificant reduction[8]
RatNot Specified30 mg/kg (oral)Oral5 hours post-MCAO, twice daily for 7 daysSignificant reduction[9]
Nerinetide (NA-1) C57BL/6 Mice30 min10 nmol/gIntravenousAt reperfusionNo significant reduction[10][11]
C57BL/6 Mice60 min10 nmol/gIntravenousAt reperfusionNo significant reduction[10][11]

Table 2: Effect of Neuroprotective Agents on Neurological Deficit

CompoundAnimal ModelNeurological ScoreDosageAdministration RouteTiming of AdministrationImprovement in Neurological ScoreReference
This compound C57BL/6 and B-17 MiceNot specifiedNot specifiedNot specifiedNot specifiedImproved functional deficits[1]
Citicoline RatNot specifiedNot specifiedNot specifiedNot specifiedImproved by 20.2%[12]
Edaravone RatLonga Score3 mg/kg (twice daily)IntravenousImmediately after ischemia/reperfusionLimited efficacy[8]
Nerinetide (NA-1) C57BL/6 MiceNot specified10 nmol/gIntravenousAt reperfusionNo significant improvement[10][11]

Experimental Protocols

Middle Cerebral Artery Occlusion (MCAO) Model in Rodents

This protocol describes a common method for inducing focal cerebral ischemia to model stroke in rodents.

Materials:

  • Anesthesia (e.g., isoflurane, ketamine/xylazine)

  • Surgical instruments (scissors, forceps, sutures)

  • Nylon monofilament suture (e.g., 4-0 for rats, 6-0 for mice) with a silicon-coated tip

  • Heating pad to maintain body temperature

  • Laser Doppler flowmeter (for monitoring cerebral blood flow)

Procedure:

  • Anesthesia and Preparation: Anesthetize the animal and maintain its body temperature at 37°C. Secure the animal in a supine position.

  • Surgical Incision: Make a midline cervical incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Artery Ligation: Carefully dissect and isolate the arteries. Ligate the CCA and the ECA.

  • Filament Insertion: Make a small incision in the ECA and insert the nylon monofilament suture. Advance the filament through the ICA until it occludes the origin of the middle cerebral artery (MCA). A drop in cerebral blood flow, monitored by Laser Doppler flowmetry, confirms successful occlusion.

  • Occlusion Duration: For transient MCAO, the filament is left in place for a specific duration (e.g., 60 or 90 minutes). For permanent MCAO, the filament is left in place permanently.

  • Reperfusion (for transient MCAO): After the desired occlusion period, gently withdraw the filament to allow reperfusion.

  • Wound Closure: Suture the incision and allow the animal to recover from anesthesia.

  • Post-operative Care: Provide appropriate post-operative care, including analgesics and monitoring for any signs of distress.

Drug Administration Protocols
  • This compound: In a rat model of ischemic injury, this compound was administered intraperitoneally at a dose of 100 mg/kg, 1 hour before the ischemic event and then once daily for the following 6 days.[5]

  • Citicoline: In a meta-analysis of preclinical studies, effective doses ranged from 300 to 500 mg/kg.[7] Administration routes and timings varied across studies.

  • Edaravone: In a rat MCAO model, edaravone was administered intravenously at a dose of 3 mg/kg at 0 and 90 minutes after MCAO.[8] Another study used oral administration of 30 mg/kg starting 5 hours after MCAO and continued twice daily for 7 days.[9]

  • Nerinetide (NA-1): In a mouse MCAO model, a single intravenous dose of 10 nmol/g was administered at the time of reperfusion.[10]

Visualizations

KUS121_Mechanism_of_Action cluster_ischemia Ischemic Cascade cluster_this compound This compound Intervention Ischemia Ischemic Stroke ATP_Depletion ATP Depletion Ischemia->ATP_Depletion ER_Stress ER Stress ATP_Depletion->ER_Stress Excitotoxicity Excitotoxicity ATP_Depletion->Excitotoxicity Apoptosis Neuronal Apoptosis ER_Stress->Apoptosis Oxidative_Stress Oxidative Stress Excitotoxicity->Oxidative_Stress Oxidative_Stress->Apoptosis This compound This compound VCP VCP ATPase This compound->VCP Inhibits VCP->ATP_Depletion Consumes ATP

Caption: Mechanism of action of this compound in ischemic stroke.

Experimental_Workflow start Rodent Model (Rat or Mouse) mcao Middle Cerebral Artery Occlusion (MCAO) (Transient or Permanent) start->mcao drug_admin Drug Administration (this compound or Alternative) mcao->drug_admin reperfusion Reperfusion (for transient MCAO) drug_admin->reperfusion assessment Outcome Assessment reperfusion->assessment infarct Infarct Volume Measurement (TTC Staining) assessment->infarct Histological neuro_score Neurological Deficit Scoring assessment->neuro_score Functional

Caption: General experimental workflow for preclinical stroke studies.

Signaling_Pathway_Comparison cluster_ischemia Ischemic Insult cluster_pathways Key Pathological Pathways cluster_drugs Drug Targets Ischemia Ischemia/ Reperfusion ATP_Depletion ATP Depletion Ischemia->ATP_Depletion ER_Stress ER Stress Ischemia->ER_Stress Free_Radicals Free Radical Production Ischemia->Free_Radicals Excitotoxicity Excitotoxicity (NMDA Receptor) Ischemia->Excitotoxicity This compound This compound This compound->ATP_Depletion Prevents This compound->ER_Stress Reduces Citicoline Citicoline Citicoline->ER_Stress Reduces Edaravone Edaravone Edaravone->Free_Radicals Scavenges Nerinetide Nerinetide (NA-1) Nerinetide->Excitotoxicity Inhibits PSD-95

Caption: Comparative signaling pathways targeted by neuroprotective agents.

References

KUS121: A Comparative Analysis of its Cytoprotective Effects Across Various Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the experimental data on KUS121, a novel modulator of Valosin-Containing Protein (VCP), across different cell lines. This compound selectively inhibits the ATPase activity of VCP, a key player in cellular protein homeostasis. This inhibition leads to the conservation of intracellular ATP, thereby mitigating endoplasmic reticulum (ER) stress and subsequent cellular apoptosis and inflammation. This mechanism has shown therapeutic potential in a variety of disease models.

Mechanism of Action of this compound

This compound's primary mode of action is the inhibition of the ATPase function of VCP. This action interrupts the cellular stress response at a critical point, leading to a cascade of beneficial effects.

KUS121_Mechanism_of_Action cluster_0 Cellular Stress (e.g., Ischemia, Tunicamycin) cluster_1 VCP-Mediated Response cluster_2 This compound Intervention Stress Cellular Stress VCP VCP ATPase Activity (Increased ATP Consumption) Stress->VCP ATP_depletion ATP Depletion VCP->ATP_depletion ATP_conservation ATP Conservation ER_Stress ER Stress ATP_depletion->ER_Stress Apoptosis Apoptosis & Inflammation ER_Stress->Apoptosis This compound This compound This compound->VCP Inhibits ER_Stress_mitigation ER Stress Mitigation ATP_conservation->ER_Stress_mitigation Cell_Survival Cell Survival ER_Stress_mitigation->Cell_Survival Cell_Viability_Assay A 1. Seed cells in a 96-well plate B 2. Culture for 24 hours A->B C 3. Treat with stress inducer (e.g., Tunicamycin) +/- this compound at various concentrations B->C D 4. Incubate for a specified period (e.g., 24-48 hours) C->D E 5. Add WST-8 reagent to each well D->E F 6. Incubate for 1-4 hours E->F G 7. Measure absorbance at 450 nm using a microplate reader F->G H 8. Calculate cell viability relative to control G->H

KUS121: A Specific Modulator of VCP ATPase Activity for Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Valosin-Containing Protein (VCP) Inhibitors

This guide provides a comprehensive assessment of KUS121, a novel modulator of Valosin-Containing Protein (VCP), also known as p97. For researchers, scientists, and drug development professionals, this document offers an objective comparison of this compound's performance against other VCP inhibitors, supported by experimental data and detailed protocols. This compound distinguishes itself by selectively inhibiting the ATPase activity of VCP while preserving its other essential cellular functions, offering a unique tool for studying VCP biology and a potential therapeutic agent with a favorable safety profile.

Executive Summary

Valosin-Containing Protein (VCP) is a critical AAA+ ATPase involved in a myriad of cellular processes, including protein quality control, endoplasmic reticulum-associated degradation (ERAD), DNA damage repair, and autophagy.[1][2] Its central role in cellular homeostasis has made it an attractive target for therapeutic intervention in various diseases, including cancer and neurodegenerative disorders. This compound emerges as a highly specific inhibitor of VCP's ATPase activity.[3][4][5] Unlike many other VCP inhibitors that can disrupt the protein's multifaceted functions, this compound has been shown to maintain cellular ATP levels and mitigate endoplasmic reticulum (ER) stress, thereby exerting cytoprotective effects.[4][6][7][8] This guide will delve into the specificity of this compound, comparing its mechanism and performance with other known VCP inhibitors such as CB-5083, NMS-873, and DBeQ.

Comparative Analysis of VCP Inhibitors

The specificity of a VCP inhibitor is paramount. Non-specific inhibition can lead to broad cellular toxicity due to the essential roles of VCP. This compound has been demonstrated to selectively inhibit the ATPase activity of VCP without significantly affecting other VCP-mediated cellular processes like ERAD.[4] This is a key differentiator from other inhibitors that can have more widespread effects.

Quantitative Data Summary

The following table summarizes the in vitro potency of this compound and other well-characterized VCP inhibitors against VCP/p97 ATPase activity.

CompoundTargetMechanism of ActionIC50 (VCP/p97 ATPase)Reference(s)
This compound VCP/p97ATPase Inhibitor~1 µM[3]
CB-5083 VCP/p97ATP-competitive Inhibitor (D2 domain)11 nM[9][10]
NMS-873 VCP/p97Allosteric Inhibitor30 nM[9]
DBeQ VCP/p97ATP-competitive Inhibitor (D1 and D2 domains)<10 µM[11]
ML240 VCP/p97ATP-competitive Inhibitor (D2 domain)0.11 µM[9]
ML241 VCP/p97ATP-competitive Inhibitor0.1 µM[9]

Signaling Pathways and Experimental Workflows

To visually represent the complex roles of VCP and the experimental approaches to study its inhibition, the following diagrams are provided.

VCP_Signaling_Pathways cluster_VCP VCP/p97 Mediated Processes cluster_UPS Ubiquitin-Proteasome System cluster_ERAD ER-Associated Degradation cluster_DDR DNA Damage Response cluster_Autophagy Autophagy cluster_NFkB NF-κB Signaling cluster_ERK ERK1/2 Signaling VCP VCP/p97 Hexamer Proteasome 26S Proteasome VCP->Proteasome Delivery for Degradation Repair_Factors DNA Repair Factors VCP->Repair_Factors Remodeling of Chromatin Proteins Autophagosome Autophagosome VCP->Autophagosome Maturation NFkB NF-κB VCP->NFkB Activation ERK ERK1/2 VCP->ERK Signal Transmission Ub_Proteins Ubiquitinated Proteins Ub_Proteins->VCP Recognition & Unfolding Misfolded_Proteins_ER Misfolded Proteins (in ER) Misfolded_Proteins_ER->VCP Extraction from ER ER_Membrane ER Membrane DNA_Damage DNA Damage DNA_Damage->VCP Recruitment to Damage Site Damaged_Organelles Damaged Organelles Damaged_Organelles->VCP Segregation IkBa IκBα IkBa->VCP Degradation Shoc2_Complex Shoc2 Scaffolding Complex Shoc2_Complex->VCP Modulation

Caption: VCP/p97 is a central regulator in multiple cellular signaling pathways.

ATPase_Assay_Workflow start Start prepare_reagents Prepare Reagents: - Purified VCP Protein - Assay Buffer - ATP Solution - Test Compounds (this compound, etc.) start->prepare_reagents plate_setup Plate Setup (96-well): - Add Assay Buffer - Add VCP Protein - Add Test Compound/Control prepare_reagents->plate_setup incubation Incubate at Room Temperature plate_setup->incubation initiate_reaction Initiate Reaction: Add ATP Solution incubation->initiate_reaction reaction_incubation Incubate to Allow ATP Hydrolysis initiate_reaction->reaction_incubation stop_reaction Stop Reaction & Measure Remaining ATP (e.g., Kinase-Glo Reagent) reaction_incubation->stop_reaction read_luminescence Read Luminescence stop_reaction->read_luminescence data_analysis Data Analysis: Calculate % Inhibition and IC50 read_luminescence->data_analysis

Caption: Experimental workflow for VCP ATPase activity assay.

Experimental Protocols

VCP ATPase Activity Assay (Bioluminescence-Based)

This protocol is adapted from established methods for measuring VCP ATPase activity by quantifying the amount of ATP remaining after the enzymatic reaction.

Materials:

  • Purified recombinant VCP protein

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM KCl, 5 mM MgCl₂, 1 mM DTT

  • ATP solution (e.g., 1 mM stock)

  • Test compounds (this compound and others) dissolved in DMSO

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • White, opaque 96-well plates

Procedure:

  • Reaction Setup: In a 96-well plate, add 10 µL of 5x assay buffer.

  • Add 10 µL of purified VCP protein (final concentration to be optimized, e.g., 50 nM).

  • Add 10 µL of test compound at various concentrations (e.g., 10-point serial dilution). For control wells, add 10 µL of DMSO.

  • Add 10 µL of water to bring the volume to 40 µL.

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes.

  • Reaction Initiation: Start the reaction by adding 10 µL of ATP solution (final concentration to be optimized, e.g., 100 µM). The final reaction volume is 50 µL.

  • Reaction Incubation: Incubate the plate at 37°C for a set period (e.g., 60 minutes).

  • Detection: Equilibrate the plate to room temperature. Add 50 µL of Kinase-Glo® reagent to each well.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement: Read the luminescence using a plate reader.

Data Analysis:

The luminescent signal is inversely proportional to the VCP ATPase activity. Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.

Concluding Remarks

This compound presents a valuable tool for investigating the specific roles of VCP's ATPase activity in various cellular processes. Its unique mechanism of selectively inhibiting ATP hydrolysis while sparing other VCP functions offers a more nuanced approach compared to broader VCP inhibitors. This specificity, coupled with its demonstrated cytoprotective effects, positions this compound as a promising candidate for further preclinical and clinical investigation in diseases where VCP dysfunction and cellular bioenergetics are implicated. The experimental protocols and comparative data provided in this guide serve as a foundational resource for researchers aiming to explore the therapeutic potential of modulating VCP ATPase activity.

References

KUS121: A Comparative Guide to a Novel VCP Modulator's Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the therapeutic effects of KUS121, a novel Valosin-Containing Protein (VCP) ATPase modulator, across a range of preclinical and early-stage clinical studies. While direct cross-laboratory validation is not extensively published, this document synthesizes the available data to offer an objective overview of this compound's performance and its potential as a therapeutic agent.

Mechanism of Action

This compound is a small molecule that selectively inhibits the ATPase activity of VCP.[1] VCP is a critical protein involved in various cellular processes, and its inhibition by this compound leads to the conservation of intracellular ATP and the mitigation of endoplasmic reticulum (ER) stress.[1] This mechanism has been shown to be protective in various models of cellular stress and disease.

Signaling Pathway of this compound

This compound Signaling Pathway cluster_stress Cellular Stress (e.g., Ischemia) cluster_vcp VCP ATPase Activity cluster_er ER Stress Response cluster_outcome Cellular Outcome Cellular Stress Cellular Stress VCP VCP Cellular Stress->VCP Increased ATP Consumption ER_Stress ER Stress Cellular Stress->ER_Stress ATP ATP VCP->ATP ATP Preservation ADP ADP VCP->ADP ATP Hydrolysis ATP->VCP Cell_Survival Cell Survival ATP->Cell_Survival Maintained Energy UPR Unfolded Protein Response (UPR) ER_Stress->UPR Cell_Death Cell Death ER_Stress->Cell_Death CHOP CHOP (Apoptosis) UPR->CHOP CHOP->Cell_Death This compound This compound This compound->VCP Inhibition This compound->ER_Stress Mitigation

Caption: this compound inhibits VCP ATPase, preserving ATP and reducing ER stress to promote cell survival.

Therapeutic Effects of this compound in Preclinical Models

The therapeutic efficacy of this compound has been evaluated in a variety of preclinical models, demonstrating a consistent protective effect.

Disease ModelAnimal ModelKey FindingsReference
Retinal Ischemia RatSuppressed inner retinal thinning and death of retinal ganglion cells.[2]
Acute Kidney Injury MouseAttenuated renal tubular damage and suppressed elevation of serum creatinine.[3]
Atherosclerosis MouseReduced atherosclerosis progression by 40-50%.[1]
Myocardial Infarction Murine and PorcineReduced infarct size and maintained ATP levels.[4]
Ischemic Skin Flaps RatReduced necrotic area and number of apoptotic cells.[2]

Clinical Trials in Central Retinal Artery Occlusion (CRAO)

This compound is currently in clinical development for the treatment of non-arteritic CRAO, an ocular emergency with no proven standard-of-care treatment.[5]

Comparison with Standard of Care for CRAO

Currently, there is no universally accepted, evidence-based therapy for CRAO.[6] Management strategies are often employed with limited and inconsistent success.

Treatment ModalityDescriptionReported Efficacy
Standard Non-Invasive Therapies Ocular massage, anterior chamber paracentesis, reduction of intraocular pressure.[7]Generally considered ineffective in altering the natural course of the disease.[8][9]
Intravenous Thrombolysis (IVT) with tPA "Clot-busting" drug administered intravenously.[6]May be beneficial if administered within a narrow time window (e.g., 4.5 hours).[6][10]
Hyperbaric Oxygen Therapy (HBOT) Inhalation of 100% oxygen at increased atmospheric pressure.[7]May provide some benefit, especially if initiated early.[7]
This compound Intravitreal injection of a VCP modulator.[11]Phase 1/2 trial showed improved visual acuity in all patients.[11][12]
This compound Phase 1/2 Clinical Trial Results in CRAO

An open-label, non-randomized, first-in-humans, phase 1/2 trial was conducted to evaluate the safety and efficacy of intravitreal this compound in patients with acute CRAO.[11]

ParameterLow-Dose this compound (25 μg) (n=3)High-Dose this compound (50 μg) (n=6)
Best-Corrected Visual Acuity (BCVA) All patients showed significant improvement.All patients showed significant improvement.
Decimal BCVA at Week 12 -44% had BCVA > 0.1; 78% had BCVA ≥ 0.05.[11]
Safety No serious adverse events reported.[11]No serious adverse events reported.[11]

Experimental Protocols

General Experimental Workflow for Preclinical Efficacy Testing

Experimental Workflow cluster_model Disease Model Induction cluster_treatment Treatment Administration cluster_assessment Outcome Assessment cluster_analysis Data Analysis Model Induce Disease Model (e.g., Ischemia-Reperfusion) Treatment Administer this compound (e.g., Intraperitoneal, Intravitreal) Model->Treatment Control Administer Vehicle Control Model->Control Functional Functional Assessment (e.g., Electroretinography) Treatment->Functional Histological Histological Analysis (e.g., Tissue Staining) Treatment->Histological Molecular Molecular Analysis (e.g., Western Blot for ER Stress Markers) Treatment->Molecular Control->Functional Control->Histological Control->Molecular Analysis Compare this compound vs. Control Functional->Analysis Histological->Analysis Molecular->Analysis

Caption: A generalized workflow for evaluating the therapeutic effects of this compound in preclinical models.

VCP ATPase Activity Assay

This protocol is adapted from established methods for measuring VCP ATPase activity.[13][14]

  • Preparation of Reagents:

    • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 20 mM MgCl₂, 1 mM EDTA.

    • Purified VCP protein solution.

    • This compound or other test compounds at various concentrations.

    • ATP solution (e.g., 1 mM).

    • Phosphate detection reagent (e.g., BIOMOL Green or a luciferase-based ATP detection kit).[13][14]

  • Assay Procedure:

    • Dispense the enzyme solution (purified VCP in assay buffer) into a 96-well plate.

    • Add the test compound (this compound) or vehicle control to the wells.

    • Incubate at room temperature for a defined period (e.g., 10-60 minutes).[13][15]

    • Initiate the reaction by adding the ATP solution.

    • Incubate at room temperature for a set time (e.g., 15-60 minutes).[13][14]

    • Stop the reaction and measure the amount of inorganic phosphate released or the remaining ATP using a microplate reader.

Measurement of ER Stress Markers in Retinal Tissue

This protocol is based on common techniques used to assess ER stress in retinal injury models.[16][17]

  • Tissue Collection and Preparation:

    • Euthanize the animal and enucleate the eyes.

    • Dissect the retina and immediately freeze it in liquid nitrogen or prepare it for fixation.

    • For Western blotting, homogenize the retinal tissue in lysis buffer.

    • For immunohistochemistry, fix the eyecups in 4% paraformaldehyde and embed in paraffin or OCT.

  • Western Blotting:

    • Determine the protein concentration of the retinal lysates.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against ER stress markers such as CHOP (C/EBP homologous protein), BiP (Binding immunoglobulin protein), and phosphorylated IRE1.[17]

    • Incubate with a secondary antibody and detect the signal using chemiluminescence.

  • Immunohistochemistry:

    • Prepare retinal sections (e.g., 5-10 µm thick).

    • Perform antigen retrieval if necessary.

    • Incubate the sections with primary antibodies against ER stress markers.

    • Incubate with a fluorescently labeled secondary antibody.

    • Counterstain with a nuclear stain (e.g., DAPI).

    • Image the sections using a fluorescence microscope.

Conclusion

This compound has demonstrated a consistent and robust therapeutic effect across a variety of preclinical models of ischemic and cellular stress-related diseases. Its mechanism of action, centered on the preservation of intracellular ATP and mitigation of ER stress, provides a strong rationale for its development in treating conditions with these underlying pathologies. The promising results from the initial clinical trial in CRAO, a disease with a high unmet medical need, further underscore the potential of this compound as a novel therapeutic agent. Further large-scale, randomized controlled trials are necessary to definitively establish its efficacy and safety profile.

References

KUS121: A Comparative Analysis Against Standard-of-Care in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery, the novel Valosin-Containing Protein (VCP) modulator, KUS121, has emerged as a promising therapeutic candidate for a range of diseases characterized by cellular stress and energy depletion. This guide provides a comprehensive comparison of this compound's performance against standard-of-care treatments in various animal models, offering researchers, scientists, and drug development professionals a detailed overview of its preclinical efficacy. The data presented is compiled from multiple studies to facilitate an objective assessment of this compound's potential.

Mechanism of Action: Preserving Cellular Energy and Mitigating Stress

This compound selectively inhibits the ATPase activity of VCP, a protein involved in diverse cellular activities. This modulation helps to preserve intracellular ATP levels, which are often depleted under pathological conditions. By maintaining cellular energy, this compound effectively reduces endoplasmic reticulum (ER) stress and subsequent apoptosis (cell death), a common pathway in many diseases.

This compound Signaling Pathway cluster_0 Cellular Stress (e.g., Ischemia, Genetic Mutations) cluster_1 VCP-ATPase Activity cluster_2 Cellular Consequences cluster_3 Therapeutic Effect of this compound Stress Stressors VCP VCP Stress->VCP ATP_hydrolysis ATP Hydrolysis VCP->ATP_hydrolysis High Activity ATP_depletion ATP Depletion VCP->ATP_depletion Leads to ER_Stress ER Stress ATP_depletion->ER_Stress Apoptosis Cell Death ER_Stress->Apoptosis This compound This compound This compound->VCP Inhibits ATPase Activity ATP_preserved ATP Preservation ER_Stress_reduced Reduced ER Stress ATP_preserved->ER_Stress_reduced Cell_Survival Cell Survival ER_Stress_reduced->Cell_Survival Atherosclerosis Experimental Workflow cluster_0 Animal Model cluster_1 Diet cluster_2 Treatment Groups cluster_3 Analysis Model ApoE-/- Mice Diet Western Diet Model->Diet Control Vehicle Diet->Control This compound This compound (Daily Injection) Diet->this compound Atorvastatin Atorvastatin (in Diet) Diet->Atorvastatin Plaque_Analysis Atherosclerotic Plaque Analysis Control->Plaque_Analysis Lipid_Profile Plasma Lipid Profile Control->Lipid_Profile This compound->Plaque_Analysis This compound->Lipid_Profile ER_Stress_Markers ER Stress & Apoptosis Markers This compound->ER_Stress_Markers Atorvastatin->Plaque_Analysis Atorvastatin->Lipid_Profile

Evaluating the Translational Potential of KUS121: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the landscape of neuroprotective agents for retinal diseases is one of active investigation. Among the emerging candidates, KUS121, a modulator of Valosin-containing protein (VCP), presents a novel mechanism of action with promising preclinical and early clinical data. This guide provides a comparative analysis of this compound against other VCP inhibitors and broader neuroprotective compounds, supported by experimental data, to objectively evaluate its translational potential.

This compound: A Novel VCP Modulator for Neuroprotection

This compound is a small molecule that selectively inhibits the ATPase activity of VCP, a key player in protein homeostasis.[1] By modulating VCP's function, this compound helps maintain cellular ATP levels and reduces endoplasmic reticulum (ER) stress, thereby protecting cells from ischemic and other insults.[1][2] This mechanism has demonstrated cytoprotective effects in a range of disease models, including retinal ischemia, glaucoma, and neurodegenerative disorders.[2][3] The primary clinical indication currently being pursued for this compound is non-arteritic central retinal artery occlusion (CRAO), a condition with no established effective treatments.[3][4][5]

Head-to-Head Comparison: this compound vs. Other VCP/p97 Inhibitors

While this compound is being developed for neuroprotection, other VCP/p97 inhibitors have been investigated primarily for their anti-cancer properties. The most clinically advanced of these are CB-5083 and CB-5339. A direct comparison of their biochemical potency reveals key differences.

CompoundTargetIC50 (VCP/p97 ATPase Activity)Primary Therapeutic Area
This compound VCP ATPaseNot explicitly quantified in the provided resultsRetinal Diseases (CRAO)
CB-5083 p97/VCP ATPase11 nMCancer
CB-5339 p97/VCP ATPase9 nMCancer

Table 1: Biochemical Potency of VCP/p97 Inhibitors. This table summarizes the half-maximal inhibitory concentration (IC50) of this compound, CB-5083, and CB-5339 against VCP/p97 ATPase activity.

Broader Competitive Landscape: Neuroprotective Strategies for Retinal Diseases

Beyond direct VCP inhibition, the therapeutic landscape for retinal neuroprotection includes a variety of compounds with different mechanisms of action. The following table provides a comparative overview of this compound and other selected neuroprotective agents in clinical development for retinal diseases.

Compound/TherapyMechanism of ActionIndication(s)Key Clinical Efficacy Findings
This compound VCP ATPase inhibition, ATP preservation, ER stress reductionCentral Retinal Artery Occlusion (CRAO)Phase 1/2 trial showed significant improvement in Best-Corrected Visual Acuity (BCVA) in all nine patients with CRAO.[4][5]
Ciliary Neurotrophic Factor (CNTF) Neurotrophic factor promoting photoreceptor survivalRetinitis Pigmentosa, Macular Telangiectasia Type 2, Geographic AtrophySlowed progression of retinal degeneration in macular telangiectasia type 2.[6][7] In a Phase 2 study for geographic atrophy, CNTF treatment led to a dose-dependent increase in retinal thickness and stabilization of visual acuity in a subgroup of patients.[8]
Nerve Growth Factor (NGF) Eye Drops Neurotrophic factor with anti-apoptotic and neuro-enhancement effectsGlaucoma, Retinitis Pigmentosa, Age-related Macular DegenerationIn a pilot study for retinitis pigmentosa, some patients showed improved visual fields and retinal function.[9][10] In a glaucoma animal model and a small patient cohort, topical NGF showed neuroprotective effects and improved visual function.[11] A case report in advanced AMD showed improved visual acuity and electrofunctional parameters.[12]
Coenzyme Q10 (CoQ10) Mitochondrial support, antioxidantGlaucoma, Age-related Macular DegenerationIn a glaucoma animal model, topical CoQ10 demonstrated neuroprotection of retinal ganglion cells.[13] Clinical studies in glaucoma and AMD suggest potential benefits in improving mitochondrial function and reducing oxidative stress.[14][15][16]

Table 2: Comparison of this compound with Other Neuroprotective Agents. This table outlines the mechanism of action, targeted indications, and key clinical efficacy findings for this compound and other selected neuroprotective compounds.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental processes discussed, the following diagrams are provided in Graphviz DOT language.

G This compound Mechanism of Action cluster_stress Cellular Stress (e.g., Ischemia) cluster_vcp VCP-Mediated Processes cluster_downstream Downstream Effects Ischemia Ischemia/ Reperfusion Injury VCP VCP/p97 ATPase Ischemia->VCP activates ER_stress ER Stress Ischemia->ER_stress induces ATP_hydrolysis ATP Hydrolysis VCP->ATP_hydrolysis drives ERAD ER-Associated Degradation (ERAD) VCP->ERAD facilitates Cell_survival Cell Survival/ Neuroprotection ATP_depletion ATP Depletion ATP_hydrolysis->ATP_depletion ATP_depletion->ER_stress exacerbates Apoptosis Apoptosis/ Cell Death ER_stress->Apoptosis triggers This compound This compound This compound->VCP inhibits This compound->Cell_survival promotes

Figure 1: this compound Mechanism of Action. This diagram illustrates how this compound inhibits VCP ATPase activity, leading to the preservation of ATP and reduction of ER stress, ultimately promoting cell survival under ischemic conditions.

G VCP-ER Stress-Apoptosis Signaling Pathway cluster_er Endoplasmic Reticulum cluster_cytosol Cytosol cluster_nucleus Nucleus cluster_mitochondria Mitochondria Unfolded_Proteins Unfolded Proteins PERK PERK Unfolded_Proteins->PERK activates IRE1a IRE1α Unfolded_Proteins->IRE1a activates ATF6 ATF6 Unfolded_Proteins->ATF6 activates eIF2a eIF2α PERK->eIF2a phosphorylates TRAF2 TRAF2 IRE1a->TRAF2 ATF4 ATF4 eIF2a->ATF4 activates CHOP CHOP ATF4->CHOP induces Apoptotic_Genes Apoptotic Gene Expression CHOP->Apoptotic_Genes ASK1 ASK1 TRAF2->ASK1 JNK JNK ASK1->JNK Bim Bim JNK->Bim activates Bcl2 Bcl-2 JNK->Bcl2 inhibits VCP VCP/p97 VCP->Unfolded_Proteins clears Mitochondrial_Apoptosis Mitochondrial Apoptosis Apoptotic_Genes->Mitochondrial_Apoptosis Bim->Mitochondrial_Apoptosis Bcl2->Mitochondrial_Apoptosis inhibits

Figure 2: VCP and ER Stress-Induced Apoptosis. This diagram details the key signaling pathways involved in the unfolded protein response (UPR) and how VCP plays a role in mitigating ER stress. Prolonged stress leads to apoptosis through pathways involving CHOP and JNK.

G Experimental Workflow for Preclinical Evaluation cluster_invitro In Vitro Assays cluster_invivo In Vivo Model cluster_evaluation Efficacy Evaluation ATPase_Assay VCP ATPase Activity Assay Lead_Compound Lead Compound (e.g., this compound) ATPase_Assay->Lead_Compound identifies Cell_Viability Cell Viability Assay (under ER stress) CRAO_Model Animal Model of Central Retinal Artery Occlusion Histology Retinal Histology (RGC count, retinal thickness) CRAO_Model->Histology ERG Electroretinography (ERG) CRAO_Model->ERG Compound_Screening Compound Screening Compound_Screening->ATPase_Assay Lead_Compound->Cell_Viability Lead_Compound->CRAO_Model administered to

Figure 3: Preclinical Evaluation Workflow. This diagram outlines a typical experimental workflow for evaluating the preclinical efficacy of a compound like this compound, from initial in vitro screening to in vivo efficacy assessment in a disease model.

Experimental Protocols

VCP ATPase Activity Assay

A common method to measure VCP ATPase activity is a malachite green-based colorimetric assay that quantifies the release of inorganic phosphate (Pi) from ATP hydrolysis.

  • Reaction Setup: In a 96-well plate, combine purified recombinant VCP protein with the test compound (e.g., this compound) in an assay buffer (typically containing 50 mM Tris-HCl pH 7.4, 20 mM MgCl2, 1 mM DTT).

  • Reaction Initiation: Start the reaction by adding a defined concentration of ATP.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

  • Reaction Termination and Detection: Stop the reaction by adding a malachite green reagent.

  • Measurement: Read the absorbance at a wavelength of approximately 620-650 nm. The amount of Pi produced is proportional to the absorbance and reflects the ATPase activity. The IC50 value is determined by measuring the activity over a range of compound concentrations.

Cell Viability Assay under ER Stress

Cell viability in the presence of an ER stress-inducing agent (e.g., tunicamycin or thapsigargin) can be assessed using various methods, such as the MTT or WST-1 assay.

  • Cell Seeding: Plate retinal cells (e.g., RGC-5) in a 96-well plate and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of the test compound (e.g., this compound) for a specified duration (e.g., 1 hour).

  • Induction of ER Stress: Add an ER stress-inducing agent to the wells and incubate for a further period (e.g., 24 hours).

  • Viability Assessment: Add the viability reagent (e.g., WST-1) to each well and incubate according to the manufacturer's instructions.

  • Measurement: Measure the absorbance at the appropriate wavelength. The absorbance is proportional to the number of viable cells.

Translational Potential and Future Directions

This compound demonstrates significant translational potential, particularly for CRAO, an indication with a high unmet medical need. Its novel mechanism of action, which addresses the metabolic and ER stress components of ischemic retinal injury, differentiates it from many other neuroprotective agents in development. The positive results from the initial clinical trial in CRAO patients are a crucial step forward.[4][5]

Compared to other VCP inhibitors like CB-5083 and CB-5339, which have been primarily developed for oncology, this compound's focus on neuroprotection in ophthalmology is a key distinction. The broader neuroprotective agents such as CNTF, NGF, and Coenzyme Q10, while showing promise in other retinal diseases, have different mechanisms and may not be as directly suited to the acute ischemic injury seen in CRAO.

Future research should focus on larger, randomized controlled trials to confirm the efficacy and safety of this compound in CRAO. Further elucidation of its pharmacokinetic and pharmacodynamic profile in humans will also be critical. A deeper understanding of the downstream signaling pathways affected by this compound will aid in identifying potential biomarkers and refining patient selection strategies. The continued development of this compound represents a promising avenue for a first-in-class treatment for a debilitating retinal disease.

References

Safety Operating Guide

Proper Disposal Procedures for KUS121: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive, step-by-step guidance for the proper disposal of KUS121, a valosin-containing protein (VCP) modulator used in research. Adherence to these procedures is critical for ensuring laboratory safety, minimizing environmental impact, and maintaining regulatory compliance. This guide is intended to be a preferred source for laboratory safety and chemical handling information, building trust by providing value beyond the product itself.

Immediate Safety Precautions and Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal, it is imperative to be familiar with its Safety Data Sheet (SDS) and to wear appropriate Personal Protective Equipment (PPE).

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.

  • Hand Protection: Wear nitrile or other chemically resistant gloves. Inspect gloves for any tears or punctures before use.

  • Body Protection: A standard laboratory coat should be worn.

  • Work Area: All handling of this compound, especially in powdered form or when preparing solutions, should be conducted in a well-ventilated area, preferably within a chemical fume hood.

This compound Waste Characterization and Segregation

Proper waste disposal begins with accurate characterization and segregation at the point of generation. This compound waste should be treated as hazardous chemical waste unless determined otherwise by your institution's Environmental Health and Safety (EHS) department.

Do NOT dispose of this compound down the drain.

Waste streams containing this compound must be segregated based on their physical state and any other contaminants present.

  • Solid this compound Waste: This includes expired or unused pure this compound powder, as well as contaminated items such as weighing papers, pipette tips, and disposable labware.

  • Liquid this compound Waste: This includes unused or spent solutions of this compound, for example, dissolved in Dimethyl Sulfoxide (DMSO) or aqueous solutions.

  • Contaminated Sharps: Needles, syringes, or any other sharp objects contaminated with this compound must be disposed of in a designated sharps container.

Step-by-Step Disposal Protocol

The following protocol outlines the procedural steps for the safe disposal of this compound waste.

  • Select a Compatible Container:

    • For solid waste, use a clearly labeled, sealable, and puncture-resistant container.

    • For liquid waste, use a leak-proof, screw-cap container that is chemically compatible with the solvent used (e.g., a high-density polyethylene (HDPE) container for aqueous and DMSO solutions).

  • Label the Waste Container:

    • Affix a hazardous waste label to the container before adding any waste.

    • The label must include:

      • The full chemical name: "this compound" and any solvents present.

      • The concentration of each component.

      • The date the waste was first added to the container.

      • The name of the principal investigator or responsible person.

      • Appropriate hazard warnings (e.g., "Caution: Research Chemical," "Handle with PPE").

  • Solid Waste:

    • Carefully place all solid this compound waste into the designated and labeled solid waste container.

    • Ensure the container is kept securely sealed when not in use.

  • Liquid Waste:

    • Pour liquid this compound waste into the designated and labeled liquid waste container using a funnel to prevent spills.

    • Do not mix incompatible waste streams. If this compound is in a solution with other chemicals, ensure they are compatible for co-disposal. Consult your institution's EHS for guidance on mixed chemical waste.

    • Keep the liquid waste container securely capped when not in use.

  • Store waste containers in a designated satellite accumulation area within the laboratory.

  • This area should be clearly marked, well-ventilated, and away from general laboratory traffic.

  • Ensure secondary containment is in place for liquid waste containers to capture any potential leaks.

  • Once the waste container is full, or in accordance with your institution's waste pickup schedule, contact your EHS department to arrange for disposal.

  • Provide them with a complete and accurate description of the waste as indicated on the label.

  • Never attempt to transport hazardous waste off-site yourself.

Spill and Emergency Procedures

In the event of a spill of this compound, follow these immediate steps:

  • Alert Personnel: Immediately notify others in the vicinity of the spill.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Consult SDS: Refer to the this compound Safety Data Sheet for specific spill cleanup instructions.

  • Small Spills (Powder):

    • If you are trained and it is safe to do so, gently cover the spill with an absorbent material to avoid raising dust.

    • Carefully scoop the material into a labeled hazardous waste container.

    • Decontaminate the area with a suitable cleaning agent and dispose of all cleanup materials as hazardous waste.

  • Small Spills (Liquid):

    • Absorb the spill with an inert material (e.g., vermiculite, sand, or chemical absorbent pads).

    • Collect the absorbed material into a labeled hazardous waste container.

    • Decontaminate the spill area and dispose of cleanup materials as hazardous waste.

  • Large Spills:

    • Contact your institution's EHS or emergency response team immediately.

Data Presentation

The following table summarizes key information for the proper disposal of this compound.

ParameterGuidelineNotes
Waste Classification Hazardous Chemical WasteTreat as hazardous unless otherwise specified by EHS.
Disposal Method Professional Chemical Waste DisposalContact your institution's EHS department for pickup.
Drain Disposal Prohibited Do not dispose of this compound down the sink.
Solid Waste Container Labeled, sealable, puncture-resistantFor powders and contaminated labware.
Liquid Waste Container Labeled, leak-proof, screw-capChemically compatible with the solvent (e.g., HDPE).
Waste Labeling MandatoryMust include full chemical name, concentration, and date.
Spill Cleanup Use inert absorbent materialDispose of all cleanup materials as hazardous waste.

Experimental Protocols

While a specific chemical neutralization protocol for this compound is not provided due to the need for specialized assessment and to prevent uncontrolled reactions, the standard and safest protocol is collection and disposal via a licensed hazardous waste contractor , as facilitated by your institution's EHS department.

Mandatory Visualizations

The following diagrams illustrate the logical workflow for the proper disposal of this compound and the decision-making process in the event of a spill.

KUS121_Disposal_Workflow start Generation of this compound Waste segregate Segregate Waste (Solid, Liquid, Sharps) start->segregate select_container Select Appropriate Labeled Container segregate->select_container accumulate Accumulate Waste in Designated Area select_container->accumulate store Store Securely in Satellite Accumulation Area accumulate->store contact_ehs Contact EHS for Waste Pickup store->contact_ehs disposal Professional Disposal contact_ehs->disposal

Caption: this compound Disposal Workflow.

KUS121_Spill_Response spill This compound Spill Occurs alert Alert Personnel spill->alert assess Assess Spill Size alert->assess small_spill Small Spill (Manageable) assess->small_spill Small large_spill Large Spill (Unmanageable) assess->large_spill Large cleanup Contain and Clean Up Using Spill Kit small_spill->cleanup contact_ehs Contact EHS/ Emergency Response large_spill->contact_ehs dispose_cleanup Dispose of Cleanup Materials as Hazardous Waste cleanup->dispose_cleanup decontaminate Decontaminate Area dispose_cleanup->decontaminate

Personal protective equipment for handling KUS121

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety Protocols for Handling KUS121

Disclaimer: A specific Safety Data Sheet (SDS) for this compound is not publicly available. The following guidance is based on established best practices for handling novel or uncharacterized chemical compounds of unknown toxicity.[1] Researchers, scientists, and drug development professionals must obtain and thoroughly review the supplier-specific SDS for this compound prior to any handling, storage, or disposal.[2][3] This document serves as a general framework for safe laboratory practices and does not replace the specific information provided in a manufacturer's SDS.

This guide provides essential, immediate safety and logistical information for the operational handling and disposal of this compound, a VCP modulator with neuroprotective effects.[2] Adherence to these procedural steps is critical to ensure the safety of laboratory personnel and the integrity of research.

Risk Assessment and Initial Handling

Before any manipulation of this compound, a comprehensive risk assessment is mandatory. This involves evaluating potential routes of exposure (inhalation, dermal contact, ingestion) and assuming a high level of toxicity due to the lack of specific data.[1][4] All work with this compound should be performed in a designated area, such as a certified chemical fume hood, to minimize inhalation exposure.[1][2][5]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is crucial to create a complete barrier between the researcher and the compound.[1][2] The following table summarizes the recommended PPE for handling this compound.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing Solid Compound Chemical splash goggles and face shield[2][6]Double-gloving with chemically resistant gloves (e.g., nitrile)[2]Flame-retardant lab coat, disposable sleeves[2][6]Fit-tested N95 respirator or higher (e.g., PAPR)[1]
Preparing Solutions Chemical splash goggles and face shield[2][6]Chemically resistant gloves (e.g., nitrile or neoprene)[2]Flame-retardant lab coat, chemical-resistant apron[2]Required if not performed in a fume hood[7]
Administering to Cell Cultures Safety glasses with side shields[7]Chemically resistant gloves (e.g., nitrile)[8]Lab coat[8]Not generally required if performed in a biosafety cabinet
Cleaning & Decontamination Chemical splash goggles[2]Heavy-duty, chemically resistant gloves[2]Lab coat, waterproof or chemical-resistant apron[2]As needed, based on cleaning agent and potential for aerosol generation
Operational Plan: Step-by-Step Guidance

Preparation:

  • Designate a Handling Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood.[1][2]

  • Assemble Materials: Before starting, gather all necessary equipment, PPE, and waste disposal containers.

  • Review Protocols: Thoroughly review the experimental protocol and the information in the supplier-specific SDS.

Handling:

  • Wear Appropriate PPE: Don the PPE as outlined in the table above. Ensure all PPE fits correctly.

  • Weighing: When weighing the solid form of this compound, perform the task within a fume hood to prevent inhalation of airborne particles.

  • Solution Preparation: When preparing solutions, add the solvent to the compound slowly to avoid splashing.

  • Avoid Contamination: Do not eat, drink, or apply cosmetics in the laboratory.[9] Wash hands thoroughly after handling this compound, even if gloves were worn.[9]

Decontamination:

  • Work Surfaces: Decontaminate all work surfaces with an appropriate cleaning agent after each use.

  • Equipment: Decontaminate all reusable equipment according to your institution's established procedures.

Disposal Plan

Unused Compound and Contaminated Materials:

  • Do Not Dispose Down the Drain: Unidentified or novel chemical waste should never be disposed of down the drain or in regular trash.[10]

  • Segregate Waste: Collect all this compound waste, including contaminated PPE (gloves, wipes, etc.), in a designated, sealed, and clearly labeled hazardous waste container.[11]

  • Label as Hazardous Waste: The container should be labeled as "Hazardous Waste - Caution Unknown" if a specific waste profile has not been established.[10]

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department for guidance on proper disposal procedures.[12] They will provide specific instructions for the collection and disposal of this waste stream.[12]

Visual Workflow for Safe Chemical Handling

The following diagrams illustrate the logical workflows for assessing risk and for the operational handling of this compound.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection start Start: New Experiment with this compound sds Obtain and Review Supplier's SDS start->sds risk_assess Perform Risk Assessment (Assume High Toxicity) sds->risk_assess identify_hazards Identify Potential Hazards (Inhalation, Dermal, Ingestion) risk_assess->identify_hazards select_controls Select Engineering Controls (e.g., Fume Hood) identify_hazards->select_controls select_ppe Select Appropriate PPE Based on Task select_controls->select_ppe select_controls->select_ppe body Body Protection: Lab Coat, Apron select_ppe->body hand Hand Protection: Chemically Resistant Gloves select_ppe->hand eye Eye/Face Protection: Goggles, Face Shield select_ppe->eye resp Respiratory Protection: N95 or higher select_ppe->resp proceed Proceed with Experiment KUS121_Handling_Workflow prep Preparation: - Designate Area (Fume Hood) - Assemble Equipment & PPE handling Handling: - Wear Full PPE - Weigh Solid in Hood - Prepare Solution Carefully prep->handling decon Decontamination: - Clean Work Surfaces - Decontaminate Equipment handling->decon disposal Disposal: - Segregate All Waste - Label as 'Hazardous Waste' - Contact EHS for Pickup decon->disposal end End of Procedure disposal->end

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
KUS121
Reactant of Route 2
Reactant of Route 2
KUS121

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。